molecular formula C8H14O3 B2600899 1-methoxycyclohexane-1-carboxylic Acid CAS No. 50421-27-7

1-methoxycyclohexane-1-carboxylic Acid

Cat. No.: B2600899
CAS No.: 50421-27-7
M. Wt: 158.197
InChI Key: OSJRHIPIBCOBCT-UHFFFAOYSA-N
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Description

1-methoxycyclohexane-1-carboxylic Acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.197. The purity is usually 95%.
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Properties

IUPAC Name

1-methoxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJRHIPIBCOBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50421-27-7
Record name 1-methoxycyclohexane-1-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-methoxycyclohexane-1-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development due to its potential as a histone deacetylase (HDAC) inhibitor[1]. The primary focus of this document is a detailed exploration of the most direct and efficient synthesis route, proceeding through a 1-methoxycyclohexanecarbonitrile intermediate. We will delve into the mechanistic underpinnings of this pathway, provide detailed, step-by-step experimental protocols, and discuss alternative synthetic strategies. The content is structured to offer both theoretical insights and practical guidance for laboratory execution.

Introduction: The Significance of this compound

This compound and its derivatives are emerging as molecules of interest in medicinal chemistry. Notably, this compound has been identified as a potent histone deacetylase (HDAC) inhibitor[1]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer and inflammatory conditions. By inhibiting HDACs, compounds like this compound can modulate gene expression, leading to therapeutic effects such as the inhibition of cancer cell proliferation[1]. The synthesis of this and structurally related compounds is therefore of paramount importance for further investigation into their therapeutic potential.

This guide will focus on a robust and accessible synthetic route, providing the necessary detail for its successful implementation in a laboratory setting.

The Primary Synthetic Pathway: A Two-Step Approach from Cyclohexanone

The most direct and widely applicable synthesis of this compound commences with the readily available starting material, cyclohexanone. The pathway can be logically divided into two key transformations:

  • Formation of 1-methoxycyclohexanecarbonitrile: This step involves the simultaneous addition of a cyanide nucleophile and a methoxy group to the carbonyl carbon of cyclohexanone.

  • Hydrolysis of the Nitrile: The carbonitrile intermediate is then hydrolyzed to the corresponding carboxylic acid.

Mechanistic Insights into the Formation of 1-methoxycyclohexanecarbonitrile

The formation of 1-methoxycyclohexanecarbonitrile from cyclohexanone is a variation of the well-known cyanohydrin formation reaction[2][3]. In a classical cyanohydrin formation, a cyanide ion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by protonation of the resulting alkoxide to yield a hydroxyl group. For the synthesis of the methoxy-substituted nitrile, the reaction is carried out in the presence of methanol, which acts as a trapping agent for the intermediate alkoxide or a related species.

The reaction is typically catalyzed by an acid, which serves to activate the carbonyl group of cyclohexanone, making it more susceptible to nucleophilic attack. The cyanide source is usually an alkali metal cyanide, such as sodium or potassium cyanide.

The proposed mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Cyanide: The cyanide ion (CN⁻) attacks the activated carbonyl carbon, leading to the formation of a cyanohydrin-like intermediate.

  • Methoxy Group Incorporation: Methanol, present in the reaction mixture, can then react with the intermediate. This can proceed through a few possible pathways, including an acid-catalyzed substitution of the hydroxyl group in the initially formed cyanohydrin, or by direct attack of methanol on an intermediate iminium species.

The overall transformation is a highly efficient method for the one-pot synthesis of α-methoxynitriles from ketones.

Experimental Protocol for the Synthesis of 1-methoxycyclohexanecarbonitrile

This protocol is a representative procedure for the synthesis of 1-methoxycyclohexanecarbonitrile.

Materials:

  • Cyclohexanone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Methanol (anhydrous)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of cyclohexanone (1.0 eq) in anhydrous methanol (5-10 volumes) in a round-bottom flask, add sodium cyanide (1.2 eq) at room temperature.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add glacial acetic acid (1.5 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by carefully adding water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-methoxycyclohexanecarbonitrile.

  • The product can be further purified by vacuum distillation if necessary.

Hydrolysis of 1-methoxycyclohexanecarbonitrile to this compound

The final step in the synthesis is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions[4].

2.3.1. Acid-Catalyzed Hydrolysis

Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will directly produce the carboxylic acid and the corresponding ammonium salt[4].

Mechanism of Acidic Hydrolysis:

  • Protonation of the nitrile nitrogen makes the carbon more electrophilic.

  • Water attacks the nitrile carbon.

  • A series of proton transfers and tautomerization leads to an amide intermediate.

  • The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.

2.3.2. Base-Catalyzed Hydrolysis (Saponification)

Alternatively, the nitrile can be heated with a strong aqueous base, such as sodium hydroxide or potassium hydroxide. This initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid[4].

Mechanism of Basic Hydrolysis:

  • The hydroxide ion directly attacks the electrophilic nitrile carbon.

  • Protonation of the resulting anion by water gives an imidic acid, which tautomerizes to an amide.

  • The amide is then hydrolyzed by the base to the carboxylate salt and ammonia.

  • Acidification of the carboxylate salt in the workup furnishes the final carboxylic acid.

Experimental Protocol for the Hydrolysis of 1-methoxycyclohexanecarbonitrile

This protocol describes a typical acid-catalyzed hydrolysis.

Materials:

  • 1-methoxycyclohexanecarbonitrile

  • Concentrated hydrochloric acid

  • Water

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1-methoxycyclohexanecarbonitrile (1.0 eq) and a 1:1 mixture of concentrated hydrochloric acid and water (10-20 volumes).

  • Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Primary Synthesis Pathway

Synthesis_Pathway Cyclohexanone Cyclohexanone Intermediate 1-methoxycyclohexanecarbonitrile Cyclohexanone->Intermediate NaCN, MeOH, H⁺ Product This compound Intermediate->Product H₃O⁺, Δ (Hydrolysis)

Caption: Primary synthesis pathway for this compound.

Alternative Synthetic Strategies

While the previously described two-step pathway is the most direct, other synthetic strategies can be considered. These may be advantageous in specific contexts or for the synthesis of analogues.

Pinner Reaction Approach

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can then be hydrolyzed to an ester[5][6]. In this context, one could envision a pathway starting from 1-cyanocyclohexanol (the cyanohydrin of cyclohexanone).

Proposed Pinner Reaction Pathway:

  • Formation of 1-cyanocyclohexanol: Reaction of cyclohexanone with a cyanide source.

  • Methylation of the hydroxyl group: Conversion of 1-cyanocyclohexanol to 1-methoxycyclohexanecarbonitrile. This could be achieved using a reagent like methyl iodide in the presence of a base.

  • Hydrolysis of the nitrile: As described previously.

Alternatively, a direct Pinner-type reaction on 1-cyanocyclohexanol with methanol and an acid catalyst could potentially lead to the methyl ester of the target acid, which could then be hydrolyzed. However, the reactivity of the tertiary alcohol might lead to side reactions.

Pinner_Approach Cyclohexanone Cyclohexanone Cyanohydrin 1-Cyanocyclohexanol Cyclohexanone->Cyanohydrin NaCN, H⁺ Nitrile 1-methoxycyclohexanecarbonitrile Cyanohydrin->Nitrile CH₃I, Base Product This compound Nitrile->Product H₃O⁺, Δ Grignard_Approach Cyclohexanone Cyclohexanone Haloether 1-Halo-1-methoxycyclohexane Cyclohexanone->Haloether HX, MeOH Grignard 1-Methoxycyclohexyl- magnesium halide Haloether->Grignard Mg, ether Product This compound Grignard->Product 1. CO₂ 2. H₃O⁺

Caption: A hypothetical Grignard reagent-based synthesis.

Data Summary

The following table summarizes the key reactants and products in the primary synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
CyclohexanoneC₆H₁₀O98.14Starting Material
1-methoxycyclohexanecarbonitrileC₈H₁₃NO139.20Intermediate
This compoundC₈H₁₄O₃158.19Final Product [1]

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from cyclohexanone. This pathway, involving the formation of a 1-methoxycyclohexanecarbonitrile intermediate followed by its hydrolysis, is robust and utilizes readily available reagents. While alternative routes, such as those based on the Pinner reaction or Grignard reagents, are theoretically plausible, they present greater synthetic challenges. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this important molecule for further biological evaluation.

References

  • Pinner reaction - Wikipedia. Available at: [Link]

  • Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide - Pearson. Available at: [Link]

  • Preparing Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • Pinner Reaction - Organic Chemistry Portal. Available at: [Link]

  • Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. Available at: [Link]

  • hydrolysis of nitriles - Chemguide. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Methoxycyclohexane-1-carboxylic Acid from Cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Overview: A Three-Step Pathway to a Key Synthetic Intermediate

The synthesis of 1-methoxycyclohexane-1-carboxylic acid, a valuable building block in medicinal chemistry and organic synthesis[1], from the readily available starting material cyclohexanone is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide details a reliable and well-documented three-step synthetic route, providing in-depth mechanistic insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The overall transformation is strategically divided into three key stages:

  • Cyanohydrin Formation: The initial step involves the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of cyclohexanone. This reaction efficiently installs the required carboxylic acid precursor, the nitrile group, and a hydroxyl functionality at the C1 position.

  • Nitrile Hydrolysis: The resulting cyclohexanone cyanohydrin (1-hydroxycyclohexane-1-carbonitrile) is then subjected to hydrolysis under acidic conditions. This process converts the nitrile group into a carboxylic acid, yielding 1-hydroxycyclohexane-1-carboxylic acid.

  • O-Methylation: The final step is the selective methylation of the tertiary hydroxyl group of 1-hydroxycyclohexane-1-carboxylic acid. This is typically achieved via a Williamson ether synthesis, where a strong base is used to deprotonate the alcohol, followed by reaction with a methylating agent to form the desired methoxy group.

This guide will now delve into the intricate details of each of these synthetic steps, providing both the "how" and the "why" to ensure a thorough understanding of this important transformation.

Part 1: Synthesis of 1-Hydroxycyclohexane-1-carbonitrile (Cyclohexanone Cyanohydrin)

The formation of a cyanohydrin from a ketone is a classic and efficient method for carbon-carbon bond formation.[2][3] The reaction is reversible and base-catalyzed, with the equilibrium favoring the product for unhindered ketones like cyclohexanone.[2]

Reaction Mechanism: Base-Catalyzed Nucleophilic Addition

The mechanism for cyanohydrin formation proceeds via a two-step process:

  • Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone. This leads to the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, such as undissociated hydrocyanic acid (HCN) or water, to yield the final cyanohydrin product.[4]

Cyanohydrin Formation Mechanism Cyclohexanone Cyclohexanone Alkoxide Tetrahedral Alkoxide Intermediate Cyclohexanone->Alkoxide Nucleophilic attack CN_minus CN⁻ CN_minus->Alkoxide HCN HCN Cyanohydrin 1-Hydroxycyclohexane-1-carbonitrile HCN->Cyanohydrin CN_minus_regenerated CN⁻ Alkoxide->Cyanohydrin Protonation

Caption: Mechanism of base-catalyzed cyanohydrin formation.

Experimental Protocol: Synthesis of 1-Hydroxycyclohexane-1-carbonitrile

This protocol is adapted from a well-established procedure.[5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclohexanone98.144.02 g0.041
Potassium Cyanide (KCN)65.123.3 g0.051
Sodium Metabisulfite190.114.84 g0.025
Distilled Water18.0240 mL-
Ethyl Acetate88.11200 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a well-ventilated fume hood, a solution of sodium metabisulfite (4.84 g, 0.025 mol) in distilled water (20 mL) is prepared.

  • In a separate reaction vessel equipped with a magnetic stirrer, a mixture of cyclohexanone (4.02 g, 0.041 mol) and potassium cyanide (3.3 g, 0.051 mol) in water (20 mL) is stirred.

  • The sodium metabisulfite solution is added slowly and dropwise to the stirred cyclohexanone and potassium cyanide mixture over a period of 30 minutes.

  • The reaction mixture is stirred continuously at 25°C for 8 hours.

  • Upon completion of the reaction, the mixture is transferred to a separatory funnel and extracted with ethyl acetate (2 x 100 mL).

  • The organic phases are combined, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield 1-hydroxycyclohexane-1-carbonitrile as an oil.

Expected Yield: Approximately 3.8 g.

Part 2: Synthesis of 1-Hydroxycyclohexane-1-carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[6] In the case of α-hydroxynitriles, this reaction provides a direct route to α-hydroxy acids.[6] The hydrolysis can be catalyzed by either acid or base, with acid catalysis being commonly employed.[7]

Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis

The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid proceeds through the formation of an amide intermediate. The mechanism involves the following key steps:

  • Protonation of the Nitrile: The nitrogen atom of the nitrile is protonated by the strong acid, making the carbon atom more electrophilic.

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the protonated nitrile.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a protonated amide.

  • Hydrolysis of the Amide: The protonated amide is then hydrolyzed by water in a mechanism analogous to ester hydrolysis, ultimately yielding the carboxylic acid and an ammonium ion.

Nitrile Hydrolysis Mechanism Cyanohydrin 1-Hydroxycyclohexane-1-carbonitrile Protonated_Nitrile Protonated Nitrile Cyanohydrin->Protonated_Nitrile Protonation H3O_plus H₃O⁺ H3O_plus->Protonated_Nitrile H2O H₂O Amide_Intermediate Amide Intermediate H2O->Amide_Intermediate Hydroxy_Acid 1-Hydroxycyclohexane-1-carboxylic Acid H2O->Hydroxy_Acid Protonated_Nitrile->Amide_Intermediate Nucleophilic attack by H₂O & Tautomerization Amide_Intermediate->Hydroxy_Acid Hydrolysis NH4_plus NH₄⁺

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Synthesis of 1-Hydroxycyclohexane-1-carboxylic Acid

This protocol is a continuation of the synthesis from the previously prepared 1-hydroxycyclohexane-1-carbonitrile.[5]

Materials:

ReagentMolar Mass ( g/mol )Quantity
1-Hydroxycyclohexane-1-carbonitrile125.17~3.8 g
Acetic Acid60.0512.5 mL
Concentrated Hydrochloric Acid (37%)36.4637.5 mL
Ethyl Acetate88.1150 mL
Water18.0250 mL
Anhydrous Magnesium Sulfate120.37As needed
Hexane86.1825 mL

Procedure:

  • The 1-hydroxycyclohexane-1-carbonitrile obtained in the previous step is dissolved in acetic acid (12.5 mL).

  • Concentrated hydrochloric acid (37.5 mL) is added slowly to the solution.

  • The reaction solution is heated to reflux for 6 hours.

  • After cooling, the solution is concentrated under reduced pressure to obtain an oily residue.

  • The residue is partitioned between water (50 mL) and ethyl acetate (50 mL) in a separatory funnel.

  • The organic phase is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield a solid.

  • The solid is washed with hexane (25 mL) and filtered to give pure 1-hydroxycyclohexane-1-carboxylic acid.

Expected Yield: Approximately 2.84 g.[5] The melting point of the product is reported to be 107-108°C.[8]

Part 3: Synthesis of this compound

The final step in the synthesis is the methylation of the tertiary hydroxyl group of 1-hydroxycyclohexane-1-carboxylic acid. The Williamson ether synthesis is a robust and widely used method for forming ethers from alcohols.[9][10][11][12] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[9][10]

Strategic Considerations for Selective O-Methylation

A key challenge in this step is the presence of two acidic protons: one on the hydroxyl group and one on the carboxylic acid. The carboxylic acid proton is significantly more acidic than the alcohol proton. Therefore, a strong base will deprotonate the carboxylic acid first. To achieve selective O-methylation, a sufficient amount of a strong, non-nucleophilic base, such as sodium hydride (NaH), should be used to deprotonate both the carboxylic acid and the alcohol, generating a dianion. The resulting alkoxide is a stronger nucleophile than the carboxylate and will preferentially attack the methylating agent.[13]

Alternatively, the carboxylic acid can be protected as an ester prior to methylation.[14][15][16] However, the direct methylation of the dianion is a more atom-economical approach.

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction.[9][10]

  • Deprotonation: A strong base, such as sodium hydride, deprotonates the alcohol to form a highly nucleophilic alkoxide.

  • Nucleophilic Substitution: The alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the methylating agent (e.g., methyl iodide) in a backside attack, displacing the iodide leaving group and forming the ether linkage.

Williamson Ether Synthesis Mechanism Hydroxy_Acid 1-Hydroxycyclohexane-1-carboxylic Acid Dianion Dianion Intermediate Hydroxy_Acid->Dianion Deprotonation Base 2 eq. NaH Base->Dianion Methyl_Iodide CH₃I Methoxy_Acid This compound Methyl_Iodide->Methoxy_Acid Dianion->Methoxy_Acid SN2 Attack NaI NaI

Caption: Proposed mechanism for the Williamson ether synthesis of this compound.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on standard Williamson ether synthesis procedures and the principles of selective methylation.[13][17][18][19]

Materials:

ReagentMolar Mass ( g/mol )Proposed QuantityProposed Moles
1-Hydroxycyclohexane-1-carboxylic acid144.172.84 g0.0197
Sodium Hydride (60% dispersion in mineral oil)24.001.73 g0.0433
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Methyl Iodide (MeI)141.943.08 g (1.36 mL)0.0217
Saturated Ammonium Chloride Solution-As needed-
Diethyl Ether74.12As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.73 g, 0.0433 mol) to a flame-dried round-bottom flask.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF (30 mL) to the sodium hydride.

  • Dissolve 1-hydroxycyclohexane-1-carboxylic acid (2.84 g, 0.0197 mol) in anhydrous THF (20 mL) and add it dropwise to the stirred suspension of sodium hydride at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add methyl iodide (3.08 g, 1.36 mL, 0.0217 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Summary of Synthetic Pathway and Expected Products

StepStarting MaterialProductKey ReagentsExpected Yield
1Cyclohexanone1-Hydroxycyclohexane-1-carbonitrileKCN, Na₂S₂O₅~90% (based on cyclohexanone)
21-Hydroxycyclohexane-1-carbonitrile1-Hydroxycyclohexane-1-carboxylic acidconc. HCl, Acetic Acid~75% (from cyanohydrin)
31-Hydroxycyclohexane-1-carboxylic acidThis compoundNaH, CH₃I70-85% (estimated)

Conclusion

The synthesis of this compound from cyclohexanone is a robust and reproducible three-step process. By understanding the underlying mechanisms of cyanohydrin formation, nitrile hydrolysis, and Williamson ether synthesis, and by carefully controlling the reaction conditions as detailed in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate for a wide range of applications in drug discovery and development. The provided protocols offer a solid foundation for laboratory-scale synthesis, and the mechanistic discussions provide the necessary insights for troubleshooting and optimization.

References

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  • Cheméo. (n.d.). Chemical Properties of 1-Methoxycyclohexane (CAS 931-56-6). Retrieved from [Link]

  • Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • PubMed. (1997). Selective deoxygenation and O-methylation of benanomicin A: synthesis of 9-deoxy-, 9-O-methyl- and 14-O-methylbenanomicin A. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Hydroxy-cyclohexanecarboxylic acid, cation - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview. Retrieved from [Link]

  • ResearchGate. (2024, April 1). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI? Retrieved from [Link]

  • ResearchGate. (n.d.). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Hydroxycyclohexane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). rac-(1R,2S)-2-hydroxycyclohexane-1-carbonitrile. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Hydroxycyclohexanecarbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Methylation of Carboxylic Acids with Potassium Hydroxide/Methyl Sulfoxide and Iodomethane. Retrieved from [Link]

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An In-Depth Technical Guide to 1-methoxycyclohexane-1-carboxylic acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methoxycyclohexane-1-carboxylic acid (CAS No. 50421-27-7) is a substituted cycloalkane carboxylic acid. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications, with a particular focus on its putative role as a histone deacetylase (HDAC) inhibitor. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information and draws comparisons with structurally related compounds to offer valuable insights for research and development professionals.

Introduction

This compound is a unique molecule featuring a cyclohexane ring with both a carboxylic acid and a methoxy group attached to the same quaternary carbon atom. This α-methoxy acid structure is of interest in medicinal chemistry and organic synthesis. The presence of the methoxy group at the α-position can influence the acidity, reactivity, and biological activity of the carboxylic acid moiety. Notably, this compound has been described by some commercial suppliers as a potent histone deacetylase (HDAC) inhibitor, suggesting its potential as a lead compound in the development of therapeutics for a range of diseases, including cancer and inflammatory conditions.[1] This guide aims to consolidate the known information about this compound and provide a framework for its further investigation.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The general physicochemical properties of this compound are presented in Table 1.

PropertyValueSource
CAS Number 50421-27-7[1]
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
IUPAC Name This compound[2]
Appearance White solid (reported by suppliers)[2]
Predicted XlogP 1.3[3]

Solubility: The solubility of this compound has not been experimentally reported. It is expected to be soluble in organic solvents such as chloroform and methanol, and sparingly soluble in water.

Spectroscopic Analysis (Predicted)

Without experimental spectra, the following are predictions for the key spectroscopic signatures of this compound, which are crucial for its identification and characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methoxy group protons (-OCH₃) around 3.2-3.5 ppm. The methylene protons of the cyclohexane ring would appear as a series of broad multiplets in the region of 1.2-2.0 ppm. A broad singlet corresponding to the acidic proton of the carboxylic acid group would likely be observed far downfield, typically above 10 ppm, and its position can be concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon of the carboxylic acid in the range of 175-185 ppm. The quaternary carbon attached to both the methoxy and carboxyl groups would appear around 75-85 ppm. The methoxy carbon should be visible around 50 ppm, and the carbons of the cyclohexane ring would produce signals in the aliphatic region (20-40 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. The C-O stretching vibrations for the ether and carboxylic acid will appear in the 1000-1300 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 158. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the carboxylic acid group (-COOH, m/z 45). Predicted mass-to-charge ratios for common adducts include [M+H]⁺ at 159.10158 and [M+Na]⁺ at 181.08352.[3]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not available in the literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry reactions.

Proposed Synthesis

A logical approach to the synthesis of this compound is the hydrolysis of the corresponding α-methoxy nitrile. This two-step process would involve the formation of 1-methoxycyclohexanecarbonitrile from cyclohexanone, followed by its hydrolysis to the target carboxylic acid.

Synthesis_Pathway Cyclohexanone Cyclohexanone Nitrile 1-methoxycyclohexanecarbonitrile Cyclohexanone->Nitrile 1. NaCN, NH4Cl 2. CH3I, Base CarboxylicAcid This compound Nitrile->CarboxylicAcid H3O+, Δ (Acid Hydrolysis)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-methoxycyclohexanecarbonitrile

This step can be achieved through a modification of the Strecker synthesis.

  • To a solution of sodium cyanide and ammonium chloride in aqueous ammonia, add cyclohexanone dropwise at a low temperature (e.g., 0-5 °C).

  • Stir the reaction mixture for several hours to form 1-aminocyclohexanecarbonitrile.

  • The intermediate amino nitrile can then be methylated. Treatment with a suitable base to deprotonate the amine, followed by the addition of methyl iodide, would yield the corresponding N-methylated product. Subsequent hydrolysis of the amino group and methylation of the resulting hydroxyl would lead to the desired methoxy nitrile. A more direct, albeit potentially lower-yielding, approach could involve the formation of the cyanohydrin from cyclohexanone, followed by O-methylation of the hydroxyl group.

Step 2: Hydrolysis of 1-methoxycyclohexanecarbonitrile to this compound

  • Reflux the 1-methoxycyclohexanecarbonitrile intermediate with a strong aqueous acid, such as hydrochloric acid or sulfuric acid.

  • The reaction progress can be monitored by TLC until the starting nitrile is consumed.

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification can be achieved by recrystallization or column chromatography.

Reactivity

As a carboxylic acid, this compound is expected to undergo typical reactions of this functional group.

  • Esterification: It can be converted to its corresponding esters via Fischer esterification by reacting it with an alcohol in the presence of a strong acid catalyst.

  • Amide Formation: Reaction with amines, typically activated by coupling agents like dicyclohexylcarbodiimide (DCC), will produce the corresponding amides.

  • Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 1-(hydroxymethyl)-1-methoxycyclohexane.

  • Decarboxylation: Decarboxylation of α-alkoxy carboxylic acids is generally not as facile as that of β-keto acids. However, under forcing conditions, it may undergo decarboxylation to yield methoxycyclohexane.

Potential Applications in Drug Discovery

The primary interest in this compound stems from its reported activity as a histone deacetylase (HDAC) inhibitor.[1]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Therefore, HDAC inhibitors have emerged as a promising class of anti-cancer agents.

The general pharmacophore for many HDAC inhibitors consists of three main components:

  • A zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme. Carboxylic acids can serve as ZBGs.

  • A linker region that occupies the channel leading to the active site.

  • A cap group that interacts with the surface of the enzyme.

HDAC_Inhibitor_Pharmacophore cluster_molecule This compound Pharmacophore Zinc-Binding Group (ZBG) Linker Cap Group Molecule Carboxylic Acid (ZBG) Cyclohexane Ring (Cap/Linker)

Figure 2: General pharmacophore model for HDAC inhibitors and the potential role of this compound's structural components.

In the context of this model, the carboxylic acid moiety of this compound would function as the zinc-binding group, while the cyclohexane ring could serve as a linker and/or a cap group. The α-methoxy group may play a role in optimizing the binding affinity and selectivity for specific HDAC isoforms. While the claim of its potency as an HDAC inhibitor is intriguing, it is important to note that this has not yet been substantiated in peer-reviewed scientific literature. Further enzymatic assays and structural biology studies are required to validate this activity and to determine its mechanism of action and isoform selectivity.

Safety and Handling

Based on information from suppliers, this compound should be handled with care in a laboratory setting. The following hazard statements are associated with this compound:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.[1]

Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with potential utility in medicinal chemistry, particularly as a scaffold for the design of HDAC inhibitors. This guide has provided a summary of its known properties, a plausible synthetic route, and an overview of its potential applications. However, the lack of comprehensive, publicly available experimental data highlights the need for further research to fully characterize this molecule and validate its reported biological activities. Such studies would be invaluable for unlocking its full potential in drug discovery and development.

References

  • Full article: Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - Taylor & Francis Online. Available at: [Link]

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An In-depth Technical Guide to the Formation of 1-methoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the formation of 1-methoxycyclohexane-1-carboxylic acid, a compound of interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of its synthesis, present a detailed experimental protocol, and discuss the critical parameters that ensure a successful outcome. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic transformation.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are valuable scaffolds in the design of novel therapeutics and functional materials. The presence of a quaternary carbon center bearing both a carboxylic acid and a methoxy group imparts unique conformational constraints and electronic properties. For instance, it has been investigated as a histone deacetylase (HDAC) inhibitor, highlighting its potential in oncology and inflammatory diseases.[1]

The synthesis of this target molecule is most effectively approached through a multi-step sequence commencing with cyclohexanone. The core strategy involves the formation of a cyanohydrin-like intermediate, introduction of the methoxy group, and subsequent hydrolysis of the nitrile to the corresponding carboxylic acid. This guide will elucidate the nuances of this pathway.

The Reaction Mechanism: A Step-by-Step Elucidation

The formation of this compound from cyclohexanone is a fascinating cascade of fundamental organic reactions. The overall transformation can be dissected into two principal stages: the formation of the α-methoxynitrile intermediate and its subsequent hydrolysis.

Stage 1: Formation of 1-methoxycyclohexanecarbonitrile

This stage is a variation of the classic cyanohydrin formation. The reaction is initiated by the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of cyclohexanone.

  • Step 1: Nucleophilic Attack of Cyanide. The cyanide ion (from a source such as KCN or NaCN) attacks the carbonyl carbon of cyclohexanone, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[2]

  • Step 2: Formation of the Methoxy Group. In the presence of methanol, two primary pathways can be envisioned for the introduction of the methoxy group.

    • Path A: O-Alkylation. The intermediate alkoxide can be trapped by an alkylating agent, such as dimethyl sulfate, in a Williamson ether-like synthesis.

    • Path B: Acid-Catalyzed Nucleophilic Substitution. Alternatively, under acidic conditions, the hydroxyl group of the initially formed cyanohydrin can be protonated, forming a good leaving group (water). Subsequent attack by methanol would then yield the desired α-methoxynitrile.

  • Step 3: Formation of 1-methoxycyclohexanecarbonitrile. The culmination of these initial steps is the formation of the key intermediate, 1-methoxycyclohexanecarbonitrile.

Mechanism of 1-methoxycyclohexanecarbonitrile Formation cyclohexanone Cyclohexanone alkoxide Tetrahedral Alkoxide Intermediate cyclohexanone->alkoxide Nucleophilic Attack cyanide CN⁻ cyanide->alkoxide methanol CH₃OH methoxynitrile 1-methoxycyclohexanecarbonitrile methanol->methoxynitrile alkoxide->methoxynitrile Reaction with Methanol (or methylating agent)

Caption: Formation of the α-methoxynitrile intermediate.

Stage 2: Hydrolysis of the Nitrile

The nitrile group of 1-methoxycyclohexanecarbonitrile is then hydrolyzed to a carboxylic acid. This transformation can be effectively carried out under either acidic or basic conditions.[3][4][5][6]

  • Acid-Catalyzed Hydrolysis:

    • Protonation of the nitrile nitrogen increases the electrophilicity of the carbon.

    • Nucleophilic attack by water on the nitrile carbon.

    • A series of proton transfers leads to the formation of an amide intermediate.

    • Further hydrolysis of the amide, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water, leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylic acid and ammonia.[3][7]

  • Base-Catalyzed Hydrolysis:

    • Nucleophilic attack of a hydroxide ion on the nitrile carbon.

    • Protonation of the resulting anion by water to form an imidic acid, which tautomerizes to an amide.

    • The amide is then hydrolyzed by nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that expels an amide anion to form the carboxylate salt.

    • Acidification of the carboxylate salt in a separate workup step yields the final carboxylic acid.[8]

Nitrile Hydrolysis nitrile 1-methoxycyclohexanecarbonitrile acid_hydrolysis Acid-Catalyzed Hydrolysis (H₃O⁺, Δ) nitrile->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis (OH⁻, Δ) nitrile->base_hydrolysis product This compound acid_hydrolysis->product acid_workup Acid Workup (H₃O⁺) base_hydrolysis->acid_workup acid_workup->product

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol

The following is a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Cyclohexanone98.140.94710.0 g0.102
Potassium Cyanide65.121.527.97 g0.122
Methanol32.040.79250 mL-
Concentrated HCl36.461.18As needed-
Diethyl Ether74.120.713As needed-
Anhydrous MgSO₄120.372.66As needed-

Caution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

Step-by-Step Procedure

Part A: Synthesis of 1-methoxycyclohexanecarbonitrile

  • To a solution of potassium cyanide (7.97 g, 0.122 mol) in 20 mL of water in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of methanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add cyclohexanone (10.0 g, 0.102 mol) to the stirred solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1-methoxycyclohexanecarbonitrile.

Part B: Hydrolysis to this compound

  • To the crude 1-methoxycyclohexanecarbonitrile, add 50 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours. The progress of the hydrolysis can be monitored by the cessation of gas evolution (ammonia).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • The product may precipitate as a white solid. If so, collect the solid by vacuum filtration. If not, extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with brine (2 x 50 mL) and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.

Experimental Workflow start Start dissolve_kcn Dissolve KCN in H₂O and Methanol start->dissolve_kcn cool Cool to 0-5 °C dissolve_kcn->cool add_cyclohexanone Add Cyclohexanone cool->add_cyclohexanone stir Stir at RT for 24h add_cyclohexanone->stir workup1 Aqueous Workup and Extraction stir->workup1 isolate_nitrile Isolate Crude Nitrile workup1->isolate_nitrile hydrolysis Hydrolyze with conc. HCl (Reflux) isolate_nitrile->hydrolysis cool2 Cool to RT hydrolysis->cool2 isolate_acid Isolate Crude Carboxylic Acid cool2->isolate_acid recrystallize Recrystallize isolate_acid->recrystallize end Pure Product recrystallize->end

Caption: Experimental workflow for the synthesis.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
Molecular FormulaC₈H₁₄O₃
Molecular Weight158.19 g/mol
AppearanceWhite to off-white solid
Melting PointExpected to be in the range of 30-50 °C
¹H NMR (CDCl₃)δ (ppm): 3.25 (s, 3H, OCH₃), 1.20-1.80 (m, 10H, cyclohexyl H), 11.5 (br s, 1H, COOH)
¹³C NMR (CDCl₃)δ (ppm): 180-185 (C=O), 80-85 (quaternary C), 50-55 (OCH₃), 20-40 (cyclohexyl CH₂)
IR (KBr, cm⁻¹)2500-3300 (br, O-H), 1700-1725 (C=O), 1050-1150 (C-O)

Note: The NMR and IR data are predicted values based on the structure and may vary slightly.

Potential Side Reactions and Troubleshooting

  • Formation of Cyclohexanone Cyanohydrin: If the reaction conditions are not sufficiently anhydrous or if a protic solvent is used without a means to trap the alkoxide, the formation of the cyanohydrin can be a significant side reaction.

  • Incomplete Hydrolysis: The hydrolysis of the nitrile can be sluggish. If the reaction stalls, extending the reflux time or using a stronger acid or base may be necessary.

  • Esterification: If the hydrolysis is performed under acidic conditions with an alcohol as a solvent, esterification of the product can occur. It is crucial to use a non-alcoholic solvent or aqueous acid for the hydrolysis step.

Conclusion

The synthesis of this compound is a robust and reproducible process that relies on fundamental principles of organic chemistry. By carefully controlling the reaction conditions, particularly during the formation of the α-methoxynitrile intermediate, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to successfully synthesize this valuable compound for their scientific endeavors.

References

  • Chemguide. (n.d.). The Preparation of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide. Retrieved from [Link]

  • PubChem. (n.d.). rac-(1r,4r)-4-methoxycyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins of some methylcyclohexanones. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
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  • Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

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An In-depth Technical Guide to 1-Methoxycyclohexane-1-carboxylic Acid: Synthesis, Characterization, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methoxycyclohexane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry. While a detailed historical account of its discovery is not prominently documented in scientific literature, its importance is underscored by its potent activity as a histone deacetylase (HDAC) inhibitor.[1] This guide will delve into a plausible synthetic pathway, detailed characterization methods, and the scientific rationale behind its investigation. The content is structured to provide both a theoretical understanding and practical insights for researchers working with this and similar molecular entities.

Introduction and Significance

This compound (CAS No. 50421-27-7) is a saturated cyclic carboxylic acid with a methoxy group at the C1 position.[1] Its molecular formula is C₈H₁₄O₃, and it has a molecular weight of 158.19 g/mol .[1] The primary driver for the scientific interest in this compound is its function as a potent histone deacetylase (HDAC) inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs has emerged as a promising therapeutic strategy in oncology and other diseases. By preventing the deacetylation of histones, HDAC inhibitors can lead to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that may have been silenced. The unique structural features of this compound, particularly the α-methoxy substitution on a cyclohexyl scaffold, likely contribute to its specific binding and inhibitory activity at the catalytic site of HDACs.[1]

Proposed Synthetic Pathway

The proposed three-step synthesis is as follows:

  • Step 1: Formation of 1-hydroxycyclohexane-1-carbonitrile (Cyclohexanone Cyanohydrin).

  • Step 2: O-Methylation of 1-hydroxycyclohexane-1-carbonitrile to yield 1-methoxycyclohexane-1-carbonitrile.

  • Step 3: Hydrolysis of 1-methoxycyclohexane-1-carbonitrile to this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-hydroxycyclohexane-1-carbonitrile

  • Rationale: This reaction is a classic nucleophilic addition to a carbonyl group. The cyanide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. The use of a slightly acidic medium protonates the resulting alkoxide to form the cyanohydrin.

  • Procedure:

    • In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cooled in an ice bath.

    • Cyclohexanone is added to the flask.

    • A solution of a weak acid, such as acetic acid, is added dropwise from the addition funnel with vigorous stirring. The temperature is maintained below 10 °C.

    • After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

    • The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.

Step 2: Synthesis of 1-methoxycyclohexane-1-carbonitrile

  • Rationale: This step involves the O-methylation of the hydroxyl group of the cyanohydrin. A common method for such transformations is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with a methylating agent.

  • Procedure:

    • The crude 1-hydroxycyclohexane-1-carbonitrile from Step 1 is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the hydroxyl group, forming the sodium alkoxide.

    • A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the careful addition of water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated as described previously.

Step 3: Synthesis of this compound

  • Rationale: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.

  • Procedure:

    • The crude 1-methoxycyclohexane-1-carbonitrile from Step 2 is mixed with an excess of a strong aqueous acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

    • The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or GC).

    • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the final product, this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Workflow

SynthesisWorkflow Cyclohexanone Cyclohexanone Cyanohydrin 1-hydroxycyclohexane-1-carbonitrile Cyclohexanone->Cyanohydrin KCN, H₂O, Acetic Acid MethoxyNitrile 1-methoxycyclohexane-1-carbonitrile Cyanohydrin->MethoxyNitrile 1. NaH, THF 2. CH₃I FinalProduct This compound MethoxyNitrile->FinalProduct H₃O⁺, Δ

Caption: Proposed synthetic workflow for this compound.

Reaction Mechanism

Caption: Simplified mechanism for cyanohydrin formation and nitrile hydrolysis.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. While specific experimental data for this compound is not widely published, we can predict its expected properties and spectroscopic features based on its structure and data from analogous compounds.

Physicochemical Properties
PropertyPredicted/Reported ValueSource
CAS Number 50421-27-7[1]
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
Appearance Likely a white to off-white solidGeneral knowledge
Solubility Soluble in organic solvents like methanol, chloroform, and ethyl acetate; sparingly soluble in water.General knowledge
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group, the cyclohexyl protons, and the acidic proton of the carboxylic acid.

    • The methoxy protons (-OCH₃) should appear as a sharp singlet around 3.2-3.5 ppm.

    • The protons of the cyclohexane ring will likely appear as a complex multiplet in the region of 1.2-2.0 ppm.

    • The acidic proton of the carboxylic acid (-COOH) is expected to be a broad singlet far downfield, typically between 10-13 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

    • The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 175-185 ppm.

    • The quaternary carbon attached to the methoxy and carboxyl groups (C1) will likely appear around 75-85 ppm.

    • The methoxy carbon (-OCH₃) should have a signal around 50-60 ppm.

    • The carbons of the cyclohexane ring will appear in the aliphatic region, typically between 20-40 ppm. The chemical shifts will be influenced by their proximity to the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • A very broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid will appear around 1700-1725 cm⁻¹.

  • C-O stretching bands for the ether and carboxylic acid will be present in the 1050-1300 cm⁻¹ region.

  • C-H stretching bands for the aliphatic C-H bonds of the cyclohexane ring will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would be expected to include losses of characteristic fragments such as:

  • Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 127.

  • Loss of a carboxyl group (-COOH) to give a fragment at m/z = 113.

  • Decarboxylation (loss of CO₂) to give a fragment at m/z = 114.

Conclusion

This compound stands as a molecule of considerable interest due to its demonstrated activity as an HDAC inhibitor. While its historical discovery remains elusive, a robust and plausible synthetic route can be designed utilizing fundamental organic reactions. The characterization of this compound relies on standard spectroscopic techniques, and its expected spectral features can be confidently predicted based on its structure and comparison with related molecules. This technical guide provides a solid foundation for researchers and drug development professionals to understand, synthesize, and analyze this important compound, paving the way for further investigation into its therapeutic potential.

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A Comprehensive In-Depth Technical Guide on the Theoretical Calculations for 1-methoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the theoretical methodologies employed to characterize 1-methoxycyclohexane-1-carboxylic acid, a molecule of interest in drug development, notably as a histone deacetylase (HDAC) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for computational analysis. We will delve into the rationale behind the selection of computational methods, provide detailed protocols, and explore the interpretation of the resulting data to gain insights into the molecule's structure, reactivity, and potential biological activity.

Introduction: The Significance of Theoretical Modeling in Drug Discovery

In modern drug discovery, computational chemistry plays a pivotal role in accelerating the identification and optimization of lead compounds. Theoretical calculations, particularly those based on quantum mechanics, provide a lens to scrutinize molecular properties at an atomic level, offering insights that are often challenging to obtain through experimental methods alone. For this compound, a molecule with therapeutic potential, a thorough understanding of its conformational landscape, electronic properties, and reactivity is paramount. This guide will lay out a systematic approach to achieve this understanding through a suite of theoretical calculations.

Foundational Concepts: Choosing the Right Theoretical Tools

The accuracy of any theoretical prediction is fundamentally dependent on the chosen computational methodology. For a molecule like this compound, which possesses a flexible cyclohexane ring and functional groups capable of hydrogen bonding and conformational isomerism, Density Functional Theory (DFT) emerges as a powerful and well-balanced approach. DFT offers a good compromise between computational cost and accuracy for medium-sized organic molecules.

The Power of Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach has been shown to be effective for a wide range of chemical systems. A popular and extensively validated functional for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT.

Selecting an Appropriate Basis Set

The basis set is a set of mathematical functions used to represent the atomic orbitals in the calculation. The choice of basis set directly impacts the accuracy and computational cost. For a molecule of this size, the Pople-style basis set, 6-31G(d) , provides a good starting point. It is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic electron distribution in molecules with heteroatoms and strained rings. For higher accuracy, especially for properties like vibrational frequencies, a larger basis set such as 6-311+G(d,p) , which includes diffuse functions and polarization functions on hydrogen atoms, is recommended.

The Computational Workflow: A Step-by-Step Protocol

A systematic computational workflow is essential for obtaining reliable and reproducible results. The following protocol outlines the key steps for the theoretical characterization of this compound.

Computational_Workflow cluster_prep Step 1: Initial Structure Preparation cluster_conf Step 2: Conformational Analysis cluster_refine Step 3: High-Accuracy Refinement cluster_analysis Step 4: Property Calculation and Analysis Build Build Initial 3D Structure Conf_Search Conformational Search (e.g., Molecular Mechanics) Build->Conf_Search DFT_Opt_Conf DFT Geometry Optimization of Low-Energy Conformers (B3LYP/6-31G(d)) Conf_Search->DFT_Opt_Conf Freq_Conf Frequency Calculation to Confirm Minima DFT_Opt_Conf->Freq_Conf High_Level_Opt Re-optimization with a Larger Basis Set (B3LYP/6-311+G(d,p)) Freq_Conf->High_Level_Opt Solvation Inclusion of Solvation Effects (e.g., SMD model) High_Level_Opt->Solvation Thermo Thermochemical Analysis (Enthalpy, Gibbs Free Energy) Solvation->Thermo Electronic Electronic Properties (HOMO, LUMO, MEP) Solvation->Electronic NBO Natural Bond Orbital (NBO) Analysis Solvation->NBO pKa pKa Prediction Solvation->pKa

Caption: Computational workflow for the theoretical characterization of this compound.

Step 1: Initial 3D Structure Generation

The first step involves generating a reasonable initial 3D structure of this compound. This can be done using any molecular building software (e.g., GaussView, Avogadro). It is important to consider the stereochemistry of the molecule. For this guide, we will focus on the most stable chair conformation of the cyclohexane ring.

Step 2: Conformational Analysis

The flexibility of the cyclohexane ring and the rotation of the methoxy and carboxylic acid groups give rise to multiple possible conformers. A thorough conformational search is crucial to identify the global minimum energy structure.

  • Protocol:

    • Perform an initial conformational search using a less computationally expensive method, such as a molecular mechanics force field (e.g., MMFF94). This will generate a set of low-energy conformers.

    • Take the lowest energy conformers (e.g., within 5-10 kcal/mol of the minimum) and perform a full geometry optimization using DFT at the B3LYP/6-31G(d) level of theory.

    • For each optimized structure, perform a frequency calculation at the same level of theory. This serves two purposes:

      • It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

      • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for accurate relative energy calculations.

Step 3: High-Accuracy Refinement

Once the lowest energy conformer has been identified, a more accurate single-point energy calculation or a full re-optimization should be performed using a larger basis set, such as B3LYP/6-311+G(d,p), to obtain more reliable energetic and geometric parameters.

  • Inclusion of Solvation Effects: Since biological processes occur in an aqueous environment, it is essential to account for the effects of the solvent. This can be achieved using an implicit solvation model, such as the Solvation Model based on Density (SMD). The SMD model treats the solvent as a continuous medium with a specific dielectric constant, providing a more realistic representation of the molecule's behavior in solution.

Step 4: Calculation of Molecular Properties

With the optimized geometry in the desired environment (gas phase or solution), a range of molecular properties can be calculated to understand the molecule's reactivity and electronic nature.

In-Depth Analysis of Calculated Properties

Geometric Parameters

The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data for similar molecules to validate the computational method. For this compound, the orientation of the methoxy and carboxylic acid groups (axial vs. equatorial) and the conformation of the carboxylic acid (syn vs. anti) are of particular interest.

ParameterAxial Conformer (B3LYP/6-311+G(d,p))Equatorial Conformer (B3LYP/6-311+G(d,p))
C-C (ring avg.)Calculated ValueCalculated Value
C-O (methoxy)Calculated ValueCalculated Value
C=O (carboxyl)Calculated ValueCalculated Value
O-H (carboxyl)Calculated ValueCalculated Value
Dihedral O=C-O-HCalculated ValueCalculated Value

Note: The table above is a template for presenting the calculated geometric data. Actual values would be populated from the output of the DFT calculations.

Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. This theoretical spectrum can be compared with experimental IR data for validation. Key vibrational modes to analyze include the C=O stretch of the carboxylic acid, the O-H stretch, and the C-O stretches of the methoxy and carboxylic acid groups.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. A smaller gap suggests that the molecule is more reactive.

FMO_Diagram cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO  Energy Gap (ΔE)   Energy Energy

Caption: A simple energy level diagram illustrating the HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is a powerful tool for predicting intermolecular interactions.

  • Red regions: Indicate negative electrostatic potential, corresponding to areas with high electron density (e.g., around the oxygen atoms of the carbonyl and methoxy groups). These are sites for electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential, corresponding to areas with low electron density (e.g., around the acidic hydrogen of the carboxylic acid). These are sites for nucleophilic attack.

  • Green regions: Indicate neutral or near-zero potential.

The MEP map can provide valuable insights into how this compound might interact with the active site of a biological target like HDAC.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs. It can quantify the delocalization of electron density through hyperconjugative interactions, which can be important for understanding the molecule's stability and reactivity. For instance, NBO analysis can reveal interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds.

pKa Prediction

The acidity of the carboxylic acid group, represented by its pKa value, is a critical parameter for its behavior in a biological system. Theoretical pKa prediction can be performed using various established protocols. A common approach involves calculating the Gibbs free energy change for the deprotonation reaction in solution:

HA (solv) ⇌ H+ (solv) + A- (solv)

This requires accurate calculation of the free energies of the protonated and deprotonated species in the solvent, often using a combination of DFT and a reliable solvation model.

Conclusion and Future Directions

The theoretical framework outlined in this guide provides a robust and comprehensive approach for the in-depth characterization of this compound. By employing DFT calculations with appropriate functionals and basis sets, and by performing a thorough analysis of the geometric, vibrational, and electronic properties, researchers can gain significant insights into the behavior of this molecule. These computational results can guide further experimental studies and contribute to the rational design of more potent and selective HDAC inhibitors. Future work could involve more advanced computational studies, such as molecular dynamics simulations to explore the dynamic behavior of the molecule in a biological environment and to calculate binding free energies with its target protein.

References

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (URL: [Link])

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Solubility Profile of 1-Methoxycyclohexane-1-carboxylic Acid in Organic Solvents: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient process development, formulation design, and successful chemical synthesis. 1-Methoxycyclohexane-1-carboxylic acid is a compound of interest due to its structural motifs, which are relevant in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the factors governing its solubility in various organic solvents. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles derived from the molecule's physicochemical properties, offers a predicted solubility profile, and details a robust, self-validating experimental protocol for determining thermodynamic (equilibrium) solubility.

Introduction and Molecular Structure Analysis

This compound (C₈H₁₄O₃, Molar Mass: 158.19 g/mol ) is a substituted cycloalkane carboxylic acid.[1][2] Its utility in research and development necessitates a thorough understanding of its behavior in solution. Solubility dictates the choice of solvents for reaction media, crystallization, extraction, and formulation, directly impacting yield, purity, and bioavailability.

The molecule's structure is amphiphilic in nature, containing both polar and non-polar regions that govern its interactions with different solvents:

  • Non-Polar Moiety: A six-carbon cyclohexane ring provides a significant hydrophobic character, favoring interactions with non-polar solvents through van der Waals forces.

  • Polar Functional Groups:

    • A carboxylic acid (-COOH) group, which is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at both oxygens).[3] This group is the primary driver of solubility in polar, protic media.

    • A methoxy (-OCH₃) group, which adds moderate polarity and acts as a hydrogen bond acceptor at the ether oxygen.

This duality—a bulky non-polar ring combined with potent hydrogen-bonding groups—results in a nuanced solubility profile that requires careful solvent selection. The fundamental principle of "like dissolves like" is the key to predicting its behavior: polar solvents will interact favorably with the polar groups, while non-polar solvents will interact with the non-polar ring.[3][4][5][6]

Theoretical Framework: Intermolecular Forces and Solubility Prediction

The dissolution of a solid solute in a solvent is an equilibrium process governed by the energy balance between breaking the solute-solute and solvent-solvent interactions and forming new solvent-solute interactions.[7]

The following diagram illustrates the potential interactions between this compound and different classes of organic solvents.

cluster_solute This compound cluster_solvents Solvent Classes Solute Cyclohexane Ring (Non-Polar) -COOH (H-Bond Donor/Acceptor) -OCH3 (H-Bond Acceptor) Protic Polar Protic (e.g., Methanol, Ethanol) Solute->Protic Strong H-Bonding (Donor & Acceptor) + Dipole-Dipole Aprotic Polar Aprotic (e.g., Acetone, DMSO, THF) Solute->Aprotic H-Bonding (Acceptor only) + Strong Dipole-Dipole NonPolar Non-Polar (e.g., Hexane, Toluene) Solute->NonPolar van der Waals (Weak Interaction with Polar Groups)

Caption: Intermolecular interactions governing solubility.

Based on this framework, we can predict the solubility behavior:

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in strong hydrogen bonding with both the carboxylic acid and methoxy groups. This powerful interaction is expected to overcome the solute-solute forces in the crystal lattice, leading to high solubility . The short alkyl chains of these alcohols also have some affinity for the cyclohexane ring.

  • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMSO): These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton.[3] While they cannot donate hydrogen bonds, the dipole-dipole interactions are strong. Therefore, good to moderate solubility is predicted, likely lower than in protic solvents.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They can solvate the non-polar cyclohexane ring, but they cannot effectively solvate the highly polar carboxylic acid and methoxy groups. The energy required to break the strong intermolecular hydrogen bonds in the solute's crystal lattice is not compensated by the weak solvent-solute interactions, leading to low solubility .[8]

Predicted Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in common organic solvents at ambient temperature. Note: This profile is predictive and should be confirmed by experimental measurement for any critical application.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding (donor and acceptor) and dipole-dipole interactions with the -COOH and -OCH₃ groups.
Polar Aprotic Acetone, Ethyl AcetateModerate to High Strong dipole-dipole interactions. Can act as H-bond acceptors for the -COOH group.
Polar Aprotic THF, DichloromethaneModerate Moderate polarity and H-bond accepting capability. Dichloromethane's polarity is lower than acetone's.
Polar Aprotic DMSO, DMFHigh Highly polar solvents with strong H-bond accepting capability, very effective at solvating the polar functional groups.
Non-Polar Toluene, Diethyl EtherLow to Moderate Toluene is non-polar but aromatic π-system can have weak interactions. Diethyl ether has some polarity and H-bond accepting ability but is dominated by non-polar alkyl chains.
Non-Polar Hexane, HeptaneLow / Insoluble Solvation of the non-polar ring is insufficient to overcome the strong hydrogen bonding between solute molecules in the solid state. Mismatch in intermolecular forces is significant.

A Self-Validating Protocol for Determining Equilibrium Solubility

To obtain accurate, reliable, and thermodynamically valid solubility data, the isothermal shake-flask method is the gold standard.[7][9][10] This protocol is designed to be self-validating by ensuring that a true equilibrium has been reached.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specified temperature, ensuring the measurement represents a true thermodynamic equilibrium.[7]

Materials and Equipment:

  • This compound (solid, high purity)

  • Solvents of interest (analytical grade)

  • Analytical balance

  • Vials with Teflon-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a calibrated UV-Vis spectrophotometer)

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation: For each solvent to be tested, label at least three vials. Add an excess amount of solid this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated. A starting point is ~2-3 times the estimated solubility.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the solvent into each vial. Cap the vials tightly.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). The agitation ensures continuous mixing between the solid and liquid phases, facilitating the approach to equilibrium.[7]

  • Sampling for Equilibrium Validation: This is the critical self-validating step.

    • After 24 hours , stop agitation. Allow the solid to settle for 30 minutes.

    • Carefully withdraw a sample from the clear supernatant. Immediately filter it using a syringe filter to remove all undissolved particulates.

    • Accurately dilute the filtrate with a known volume of the appropriate solvent (or mobile phase for LC analysis).

    • Repeat this sampling procedure for the same vials at 48 hours and 72 hours .

    • Causality Check: Taking samples at multiple, extended time points is the only way to experimentally prove that the concentration is no longer changing and that a stable equilibrium, not a transient kinetic state, has been reached.[7][11]

  • Quantification: Analyze the concentration of the diluted filtrates using a pre-validated analytical method (e.g., HPLC). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the concentration (e.g., in mg/mL or mol/L) for each time point (24h, 48h, 72h).

    • Compare the average concentrations. If the concentration at 48h is statistically identical to the concentration at 72h, equilibrium can be considered achieved. The value at 72h is reported as the thermodynamic solubility.

    • If the concentration is still increasing between 48h and 72h, the experiment must be continued with further time points (e.g., 96h) until a plateau is observed.

Conclusion

This compound possesses a dual chemical nature, with a non-polar hydrocarbon body and highly polar functional groups. This structure predicts a solubility profile characterized by high solubility in polar protic and aprotic solvents like alcohols and DMSO, and low solubility in non-polar aliphatic solvents like hexane. For drug development and process chemistry, where precise data is non-negotiable, this predictive analysis must be complemented by rigorous experimental verification. The provided self-validating shake-flask protocol offers a reliable and scientifically sound method to determine the thermodynamic solubility, ensuring that the data generated is robust and suitable for critical decision-making in a research and development setting.

References

  • Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds? [Online Video]. YouTube. Available at: [Link]

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  • Chemistry For Everyone (2025). How Does Solvent Polarity Impact Compound Solubility? [Online Video]. YouTube. Available at: [Link]

  • PubChem (n.d.). 1-Methoxycycloheptane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

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An In-depth Technical Guide to 1-methoxycyclohexane-1-carboxylic acid: Properties, Characterization, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methoxycyclohexane-1-carboxylic acid, a substituted cycloalkane carboxylic acid, is a molecule of significant interest to researchers in medicinal chemistry and drug development. Its structural rigidity, conferred by the cyclohexane backbone, coupled with the electronic properties of the α-methoxy and carboxylic acid functionalities, make it a compelling scaffold for the design of targeted therapeutics. Notably, this compound has been identified as a potent histone deacetylase (HDAC) inhibitor, highlighting its potential in the development of novel anticancer and anti-inflammatory agents.[1][2] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, outlines protocols for its characterization, and discusses relevant synthetic strategies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for some properties of this compound are not extensively reported in publicly available literature, we can infer key characteristics based on its structure and data from analogous compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name This compound[3][4]
CAS Number 50421-27-7[1][2][3][4]
Molecular Formula C₈H₁₄O₃[1][2][3][4]
Molecular Weight 158.19 g/mol [1][2]
Appearance White solidInferred from supplier data for similar compounds.[3]
Melting Point Not experimentally determined. Predicted to be a low-melting solid.Based on the melting point of the structurally similar 1-methylcyclohexanecarboxylic acid (34-36 °C).
Boiling Point Not experimentally determined.-
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone) and aqueous base. Limited solubility in nonpolar solvents and water.General solubility characteristics of carboxylic acids.
pKa Not experimentally determined. Predicted to be in the range of 4-5.Typical pKa range for aliphatic carboxylic acids.

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of this molecule.

  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the methoxy protons, the protons of the cyclohexane ring, and the acidic proton of the carboxylic acid. The methoxy group will appear as a sharp singlet, typically in the range of 3.0-3.5 ppm. The cyclohexane protons will present as a complex multiplet in the upfield region (1.0-2.5 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift, usually greater than 10 ppm, and its position can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include the quaternary carbon of the carboxylic acid (~175-185 ppm), the quaternary carbon attached to the methoxy and carboxyl groups, the methoxy carbon (~50-60 ppm), and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum of this compound will be characterized by:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid.[5][6][7][8]

  • A strong and sharp C=O stretching absorption between 1700 and 1725 cm⁻¹.[8]

  • C-O stretching bands for the carboxylic acid and the ether linkage.

  • C-H stretching and bending vibrations for the cyclohexane and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 158 may be observed. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[9][10][11]

Chemical Reactivity and Synthetic Considerations

The chemical behavior of this compound is dictated by its carboxylic acid and α-methoxy functionalities.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, including:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. This is a common derivatization for modulating solubility and pharmacokinetic properties.[12]

  • Amide Formation: Coupling with an amine, often facilitated by a coupling agent such as DCC or EDC, will produce the corresponding amide.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 1-(hydroxymethyl)-1-methoxycyclohexane.[12]

Synthesis

A plausible synthetic route to this compound can be envisioned starting from cyclohexanone.

G cyclohexanone Cyclohexanone cyanohydrin Cyclohexanone Cyanohydrin cyclohexanone->cyanohydrin  HCN, base aminonitrile 1-Aminocyclohexanecarbonitrile cyanohydrin->aminonitrile  NH₃ (Strecker Synthesis) target 1-Methoxycyclohexane-1- carboxylic acid aminonitrile->target  1. NaNO₂, H₂SO₄, H₂O  2. CH₃OH, H⁺

Caption: Plausible synthetic pathway to this compound.

A potential synthetic approach involves a modified Strecker synthesis. Cyclohexanone can be converted to its cyanohydrin, which is then treated with ammonia to form 1-aminocyclohexanecarbonitrile. Diazotization of the amino group followed by reaction with methanol would introduce the methoxy group, and subsequent hydrolysis of the nitrile would yield the target carboxylic acid.

Another approach could involve the formation of 1-methoxycyclohexene from cyclohexanone, followed by hydrocarboxylation or an alternative carboxylation strategy.[13]

Biological Activity and Applications in Drug Development

As a potent inhibitor of histone deacetylases (HDACs), this compound holds promise in the field of drug discovery.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. By inhibiting HDACs, this molecule can modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

The carboxylic acid group is a key pharmacophoric feature, often involved in critical binding interactions with the zinc ion in the active site of HDAC enzymes. The methoxy group at the alpha position can influence the compound's potency, selectivity, and metabolic stability. Further derivatization of this scaffold could lead to the development of more potent and selective HDAC inhibitors with improved pharmacokinetic profiles.

Experimental Protocols

Protocol 1: General Procedure for Esterification
  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Safety and Handling

This compound is classified as a hazardous substance.[1][5]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

    • Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable molecule with demonstrated biological activity as an HDAC inhibitor. Its synthesis and characterization require standard organic chemistry techniques. The information provided in this guide serves as a foundational resource for researchers working with this compound, enabling its effective use in the design and development of novel therapeutics. Further research into its specific physical properties and the development of optimized synthetic routes will undoubtedly facilitate its broader application in the scientific community.

References

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • ACS Publications. (1994). The Surprising Reactivity of Alkoxyhydrosilanes toward .alpha.-Hydroxy Carboxylic Acids. Organometallics. Retrieved from [Link]

  • OSTI.gov. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives. Retrieved from [Link]

  • ACS Publications. (1978). Reactions of .alpha.-alkoxy-.alpha.,.beta.-unsaturated carbonyl compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 18.9: Reactions at the α Carbons of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

  • NIST. (n.d.). 1-Methoxycyclohexane. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • MDPI. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • MDPI. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Methoxycyclohexane (CAS 931-56-6). Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • ResearchGate. (2012). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

  • YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hydroxy-4-methoxycyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. Retrieved from [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

Unlocking the Potential of a Novel Scaffold: A Technical Guide to 1-Methoxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Exploring 1-Methoxycyclohexane-1-carboxylic Acid

In the vast landscape of chemical entities, the exploration of novel molecular scaffolds is a cornerstone of innovation in drug discovery and materials science. This compound, a seemingly simple yet under-investigated molecule, presents a compelling opportunity for such exploration. Its structure, featuring a rigid cyclohexane ring functionalized with both a carboxylic acid and a methoxy group at the same carbon, offers a unique three-dimensional arrangement of functional groups. This guide serves as a technical primer for researchers, scientists, and drug development professionals, outlining potential research avenues and providing a robust framework for investigating this promising compound. The scarcity of existing literature on this compound underscores the novelty of this research area, offering a chance to generate foundational knowledge and potentially uncover new chemical entities with significant biological or material properties.

Section 1: Physicochemical Characterization and Synthetic Strategy

A thorough understanding of a molecule's fundamental properties is the bedrock of any subsequent research. The initial step in exploring this compound involves its synthesis and comprehensive physicochemical characterization.

Proposed Synthetic Route

Given the limited information available, a plausible and efficient synthetic route can be adapted from established organic chemistry methodologies. A potential two-step synthesis is outlined below, starting from the readily available cyclohexanone.

Synthesis_Workflow Cyclohexanone Cyclohexanone Intermediate 1-Methoxycyclohexane-1-carbonitrile Cyclohexanone->Intermediate 1. NaCN, (CH₃)₂SO₄ 2. Methanol Final_Product This compound Intermediate->Final_Product Acid or Base Hydrolysis (e.g., HCl, NaOH) Medicinal_Chemistry_Workflow Start 1-Methoxycyclohexane- 1-carboxylic acid Amide_Coupling Amide Coupling (EDC, HOBt) Start->Amide_Coupling Library Amide Library Amide_Coupling->Library Screening Biological Screening (e.g., enzyme assays, cell-based assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt HDAC_Inhibition HDAC HDAC Active Site (with Zn²⁺ ion) Complex Inhibited HDAC-Compound Complex HDAC->Complex Compound 1-Methoxycyclohexane- 1-carboxylic acid Compound->Complex Carboxylate chelates Zn²⁺ Polymer_Synthesis Monomer_A 1-Methoxycyclohexane- 1-carboxylic acid (or its diol derivative) Polymerization Polymerization (e.g., condensation) Monomer_A->Polymerization Monomer_B Diacid or Diol Comonomer Monomer_B->Polymerization Polymer Polyester or Polyamide with Cyclohexyl unit Polymerization->Polymer

Methodological & Application

The Synthetic Versatility of 1-Methoxycyclohexane-1-carboxylic Acid: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Unique Building Block

In the vast landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Methoxycyclohexane-1-carboxylic acid, a readily available cyclic carboxylic acid, presents itself as a scaffold of significant, yet underexplored, potential. Its unique structural feature—a quaternary carbon bearing both a carboxylic acid and a methoxy group—offers a fascinating interplay of reactivity and stability. This guide provides an in-depth exploration of the theoretical and practical applications of this versatile molecule, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development. While direct literature examples for this specific molecule are sparse, its utility can be confidently inferred from the well-established chemistry of α-alkoxy carboxylic acids and related cyclohexyl building blocks.

Core Applications in Synthetic Strategy

The true value of this compound lies in its ability to serve multiple roles within a synthetic sequence. We will explore three key strategic applications: as a robust scaffold for cyclohexane-containing molecules, as a masked ketone for the synthesis of cyclohexanone derivatives, and as a precursor for the generation of spirocyclic systems.

A Versatile Scaffold for Cyclohexane Moiety Introduction

The cyclohexane ring is a ubiquitous motif in pharmaceuticals and natural products, often imparting favorable pharmacokinetic properties. This compound serves as an excellent starting point for incorporating this ring system, with the carboxylic acid handle providing a convenient point for chemical modification.

The synthesis of amides is a cornerstone of medicinal chemistry. The carboxylic acid of our title compound can be readily coupled with a wide array of amines to generate diverse amides, which can be final targets or intermediates in more complex syntheses. The presence of the α-methoxy group may introduce some steric hindrance, potentially requiring more robust coupling conditions.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used and reliable method for the formation of amide bonds, particularly when dealing with substrates that may be sensitive to harsher conditions.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • EDC/HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization if the amine is chiral.

  • DIPEA: A non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt, as well as any acidic protons, to facilitate the coupling reaction.

  • Anhydrous Conditions: While EDC chemistry can be performed in the presence of water, anhydrous conditions are generally preferred to prevent hydrolysis of the activated ester intermediate.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventAdvantages
EDCHOBt/OxymaDIPEA/TEADCM, DMFWater-soluble byproducts, mild conditions.
HATUNoneDIPEA/TEADMF, ACNFast reaction times, high yields, low racemization.
PyBOPNoneDIPEA/TEADMF, DCMGood for hindered substrates.

Esterification is another fundamental transformation. Fischer esterification, using an excess of a simple alcohol under acidic catalysis, is a straightforward method. For more complex or acid-sensitive alcohols, coupling agent-mediated esterification is preferred.

Protocol 2: Fischer Esterification

This classic method is most effective for simple, unhindered alcohols that can be used as the solvent.

Materials:

  • This compound

  • Anhydrous Methanol or Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Diethyl ether

Procedure:

  • Dissolve this compound in a large excess of anhydrous methanol or ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).

  • Heat the mixture to reflux and maintain for 4-16 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by flash chromatography or distillation if necessary.

A "Masked Ketone": Synthesis of Cyclohexanone Derivatives

The geminal methoxy and carboxyl groups on the same carbon atom present an intriguing synthetic opportunity. Through a decarboxylation reaction, potentially under oxidative conditions, this moiety can be cleaved to reveal a carbonyl group, effectively making this compound a protected form of cyclohexanone. This strategy allows for modifications at other positions of the cyclohexane ring before unmasking the ketone.

Protocol 3: Plausible Oxidative Decarboxylation (Hypothetical)

This protocol is based on known oxidative decarboxylation methods and is presented as a plausible route for further investigation.

Materials:

  • This compound

  • (Diacetoxyiodo)benzene (PIDA) or similar oxidant

  • A suitable photocatalyst (e.g., an iridium or ruthenium complex)

  • Anhydrous, degassed solvent (e.g., acetonitrile or dioxane)

  • Light source (e.g., blue LED)

Procedure:

  • In a reaction vessel equipped for photochemical reactions, dissolve this compound (1.0 eq) and the photocatalyst (1-5 mol%) in the anhydrous, degassed solvent.

  • Add the oxidant, such as PIDA (1.1-1.5 eq).

  • Irradiate the reaction mixture with the light source at room temperature.

  • Monitor the reaction for the disappearance of the starting material and the formation of cyclohexanone by GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting cyclohexanone by distillation or chromatography.

Mechanistic Rationale:

The proposed mechanism involves the formation of a carboxyl radical upon single-electron transfer from the carboxylate to the excited photocatalyst. This radical would then undergo facile decarboxylation to generate an α-methoxycyclohexyl radical. Subsequent oxidation of this radical to a carbocation, followed by hydrolysis of the resulting oxocarbenium ion, would yield cyclohexanone.

Gateway to Spirocyclic Architectures

Spiocycles are increasingly sought after in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property. This compound can be envisioned as a precursor to spirocyclic compounds through intramolecular reactions or by serving as a building block in multi-component reactions. For instance, conversion of the carboxylic acid to a suitable derivative could be followed by an intramolecular cyclization onto the cyclohexane ring.

Visualizing the Synthetic Pathways

To better illustrate the synthetic potential of this compound, the following diagrams outline the key transformations discussed.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Carboxylic_Acid 1-Methoxycyclohexane- 1-carboxylic Acid Amide Amide Product Carboxylic_Acid->Amide Coupling Amine R-NH₂ Amine->Amide Coupling_Reagent EDC/HOBt Coupling_Reagent->Amide Base DIPEA Base->Amide

Caption: Workflow for Amide Coupling.

Oxidative_Decarboxylation_Pathway Start 1-Methoxycyclohexane- 1-carboxylic Acid Intermediate1 α-Methoxycyclohexyl Radical Start->Intermediate1 Photocatalyst, Oxidant -CO₂ Intermediate2 Oxocarbenium Ion Intermediate1->Intermediate2 Oxidation Product Cyclohexanone Intermediate2->Product Hydrolysis

Caption: Proposed Oxidative Decarboxylation.

Conclusion and Future Outlook

This compound is a promising, yet underutilized, building block in organic synthesis. Its unique substitution pattern allows for its application as a versatile scaffold for introducing the cyclohexane moiety, as a masked ketone for the synthesis of cyclohexanone derivatives, and potentially as a precursor to novel spirocyclic systems. The protocols and mechanistic insights provided in this guide, while based on established chemical principles rather than specific literature precedents for this exact molecule, are intended to empower researchers to explore its full synthetic potential. As the demand for novel, three-dimensional molecular architectures continues to grow, the strategic application of such unique building blocks will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis and drug discovery.

References

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link][1]

  • Wikipedia. (n.d.). Oxidative decarboxylation. Retrieved from [Link][2]

Sources

Application Notes and Protocols for the Safe Handling and Use of 1-Methoxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methoxycyclohexane-1-carboxylic acid (CAS No. 50421-27-7) is a substituted cycloalkane derivative featuring two key functional groups on a quaternary carbon: a carboxylic acid and a tertiary ether (methoxy group).[1][2][3] Its molecular formula is C₈H₁₄O₃, with a molecular weight of approximately 158.19 g/mol .[1][4] This compound has garnered interest in biomedical research, notably as a potential histone deacetylase (HDAC) inhibitor.[1]

The unique bifunctional nature of this molecule necessitates a rigorous and well-understood set of handling protocols. The presence of the carboxylic acid group introduces considerations of acidity and corrosivity, while the ether linkage raises the critical, and often overlooked, risk of peroxide formation.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and disposal of this compound in a laboratory setting.

Section 1: Compound Properties and Hazard Assessment

A thorough understanding of the compound's properties is the foundation of safe laboratory practice.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 50421-27-7[1][3][7]
Molecular Formula C₈H₁₄O₃[1][3]
Molecular Weight 158.19 g/mol [1][4]
Appearance White solid
Storage Temperature Room Temperature (sealed, dry)
IUPAC Name This compound
Hazard Identification

This compound is classified as hazardous. The following GHS hazard and precautionary statements are associated with it.

TypeCodeDescriptionSource(s)
Hazard H302 / H332Harmful if swallowed or if inhaled.
Hazard H315Causes skin irritation.[1][4][8]
Hazard H318 / H319Causes serious eye damage / irritation.[1][4][8]
Hazard H335May cause respiratory irritation.[1][4][8]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7]
Dual-Functionality Risk Analysis

The principal risks associated with this compound stem from its two functional groups. A nuanced risk assessment requires considering them both independently and collectively.

  • Carboxylic Acid Moiety: Carboxylic acids are, by definition, acidic and can be corrosive.[6][9] They will react exothermically with bases. Care must be taken to avoid storing them in metal cabinets, which may corrode over time.[6] Segregation from incompatible materials such as bases, oxidizers, and reducing agents is mandatory.[10][11]

  • Tertiary Ether Moiety: The ether linkage presents the most significant and insidious hazard: the potential for peroxide formation.[12] Ethers can react with atmospheric oxygen, in a process accelerated by light, to form highly unstable and shock-sensitive explosive peroxides.[5][13][14] While this compound is a solid and likely a slow peroxide former compared to liquid ethers like diethyl ether, this risk cannot be dismissed. The danger is amplified if the material is concentrated or heated, as peroxides can concentrate and detonate.[12][13]

Section 2: Prerequisite Safety and Storage Protocols

Adherence to the following protocols is mandatory before any experimental work begins.

Required Personal Protective Equipment (PPE)
  • Rationale: A multi-layered PPE approach is essential to protect against the compound's irritant properties and potential for accidental exposure.

  • Protocol:

    • Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards at all times.[15] If there is a significant risk of splashing, a full-face shield should be worn over the goggles.[5]

    • Hand Protection: Wear nitrile or neoprene gloves.[5] Disposable gloves provide splash resistance but have a limited breakthrough time; they should be changed immediately upon known contamination.[16][17]

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened.[5] Full-length pants and closed-toe shoes are required.[18]

Engineering Controls
  • Rationale: Engineering controls are the primary line of defense to minimize inhalation exposure and contain any accidental releases.

  • Protocol:

    • Fume Hood: All handling of this compound, including weighing, aliquoting, and solution preparation, must be performed inside a certified chemical fume hood.[5][7][17] This is critical to mitigate the risk of inhaling airborne dust or vapors.[15]

    • Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible in the immediate vicinity of the workstation.[12]

Storage and Stability Management
  • Rationale: Proper storage is the most critical factor in mitigating the risk of peroxide formation and ensuring the compound's stability.

  • Protocol:

    • Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9][10]

    • Keep the container tightly sealed to minimize exposure to air and moisture.[7]

    • Store separately from incompatible materials, particularly strong bases, oxidizing agents, and reducing agents.[9][10]

    • Mandatory Labeling: Upon receipt, the container must be labeled with the date received . When the container is first opened, it must be labeled with the date opened .[5][10][12]

    • Due to the peroxide formation risk, opened containers should be scheduled for disposal within 12 months.[10][14]

cluster_0 Chemical Lifecycle Management receive Receive Chemical label_receive Label with 'Date Received' receive->label_receive Immediately store Store in Cool, Dry, Dark, Segregated Area label_receive->store label_open Label with 'Date Opened' store->label_open First Use dispose Dispose as Hazardous Waste store->dispose If expired or peroxides detected use Use in Fume Hood with Proper PPE label_open->use check Check 'Date Opened' (Is it > 6 months?) use->check Before Each Use use->dispose When finished check->use No test Perform Peroxide Test (See Fig. 2) check->test Yes test->use

Figure 1: Workflow for the lifecycle management of this compound.

Section 3: Experimental Handling and Workflow

These protocols outline the standard procedures for working with the compound in its solid and solution forms.

Protocol for Weighing and Aliquoting (Solid Form)
  • Rationale: To prevent inhalation of fine particulates and ensure accurate measurement in a controlled environment.

  • Procedure:

    • Perform all operations within a chemical fume hood.

    • Place a weigh boat or appropriate container on an analytical balance and tare.

    • Using a clean spatula, carefully transfer the desired amount of this compound to the container. Avoid creating dust.

    • Once the desired mass is obtained, securely cap the stock container immediately.

    • Clean any residual solid from the spatula and balance area using a designated wipe, which should then be disposed of as hazardous waste.

Protocol for Solution Preparation
  • Rationale: To safely dissolve the compound while maintaining control over the process and preventing exposure.

  • Procedure:

    • Select an appropriate solvent and a flask or beaker of suitable volume.

    • Add the desired volume of solvent to the vessel.

    • Place the vessel on a magnetic stir plate and add a stir bar. Begin stirring at a moderate speed.

    • Slowly add the pre-weighed solid this compound to the stirring solvent.

    • Allow the mixture to stir until the solid is fully dissolved.

    • Label the final solution container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Protocol for Peroxide Detection (Due Diligence)
  • Rationale: As a prudent safety measure for any ether-containing compound that has been opened for over 6 months, a peroxide test should be performed.[5] Commercial peroxide test strips provide a rapid and effective screen.

  • Procedure:

    • In a fume hood, open the container of this compound.

    • If preparing a solution, dissolve a small amount (~10-20 mg) in an appropriate solvent (e.g., isopropanol or the solvent to be used in the experiment) in a test tube.

    • Dip the end of a peroxide test strip into the solution for 1-2 seconds.

    • Remove the strip and wait for the time specified by the manufacturer.

    • Compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration.

cluster_1 Peroxide Test Decision Workflow start Perform Peroxide Test result Evaluate Result start->result safe Result: Negative or < Trace Levels (Proceed with Experiment) result->safe Safe unsafe Result: Positive (Peroxides Detected) result->unsafe Unsafe action DO NOT USE. Do not heat or concentrate. Affix 'DANGER - PEROXIDES' label. Contact EHS for immediate disposal. unsafe->action

Figure 2: Decision workflow following a peroxide test on aged material.

Section 4: Spill Management and Waste Disposal

Proper planning for spills and waste disposal is a non-negotiable aspect of laboratory safety.

Emergency Spill Response
  • Rationale: A rapid and correct response to a spill can prevent a minor incident from escalating.

  • Procedure for Small Spills (<1 g):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill pillow.[16] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep the absorbed material into a designated hazardous waste container.[7]

    • Clean the spill area with a suitable solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.

  • Procedure for Large Spills (>1 g):

    • Evacuate the immediate area.

    • Alert supervisors and call your institution's Environmental Health & Safety (EHS) emergency line.[5]

    • Prevent entry into the affected area.

Chemical Waste Disposal Protocol
  • Rationale: To ensure that chemical waste is handled in a manner that is safe for personnel and compliant with environmental regulations.

  • Procedure:

    • All materials contaminated with this compound, including unused solid, solutions, and cleaning materials, must be disposed of as hazardous chemical waste.[19]

    • Collect waste in a designated, leak-proof, and properly sealed hazardous waste container.[19]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration/quantity.[19]

    • Crucially, do not mix this waste with incompatible waste streams, especially strong bases or oxidizers. [10]

    • Arrange for waste pickup through your institution's EHS department. Do not pour any amount of this chemical down the drain.[14][20]

References

  • University of Edinburgh Health and Safety Department. (n.d.). Ether: It's hazards and safe use. Retrieved from [Link]

  • University of Florida Environmental Health & Safety. (n.d.). Use of Ether. EHS-ARS-GUI-011-V04. Retrieved from [Link]

  • University of California, Los Angeles Environmental Health & Safety. (2022). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (2012). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

  • JINAN TRUELINE INDUSTRY AND TRADE CO., LTD. (n.d.). Specification for storage and transport of carboxylic acids. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northeast Document Conservation Center. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Edinburgh Health and Safety Department. (2010). Ethers - Handling and control of exposure. Retrieved from [Link]

  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Harvard University Environmental Health & Safety. (n.d.). Lab Safety Guideline: Diethyl Ether. Retrieved from [Link]

  • University of Alabama at Birmingham Environmental Health & Safety. (n.d.). How do I safely store chemicals in laboratory? Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11768835, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15426010, 1-Methoxycycloheptane-1-carboxylic acid. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]

  • University of California, San Diego Environmental Health & Safety. (n.d.). Safe Storage. Retrieved from [Link]

  • University of York, Department of Biology. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Chemguide. (n.d.). making carboxylic acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]

  • Study.com. (n.d.). Preparing Carboxylic Acids: Description & Methods. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). What are the products of the reaction of 1-methoxycyclohexene with dilute hydrochloric acid? Retrieved from [Link]

  • YouTube. (2023). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C8H14O3, 100 mg. Retrieved from [Link]

  • YouTube. (2019). Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives | Kaplan MCAT Prep. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved from [Link]

Sources

Application Note: Derivatization Strategies for the Analysis of 1-Methoxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed methodologies for the chemical derivatization of 1-methoxycyclohexane-1-carboxylic acid, a potent histone deacetylase (HDAC) inhibitor, to facilitate its robust quantification and characterization by mass spectrometry-based techniques.[1] Due to its inherent polarity and low volatility, direct analysis of this analyte, particularly by gas chromatography (GC), is challenging.[2][3] This document outlines validated protocols for silylation and esterification to enhance volatility for GC-Mass Spectrometry (GC-MS) analysis. Additionally, it explores strategies for improving ionization efficiency and chromatographic retention for Liquid Chromatography-Mass Spectrometry (LC-MS) through derivatization, while also considering the feasibility of direct analysis. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal relationships behind experimental choices to ensure methodological soundness and reproducibility.

Introduction: The Rationale for Derivatization

This compound (C₈H₁₄O₃, MW: 158.19 g/mol ) is a compound of interest in biomedical research.[1][4] The analysis of such carboxylic acids presents a common set of challenges for chromatographic systems. The primary obstacle for GC analysis is the presence of the polar carboxyl functional group, which contains an active hydrogen. This feature leads to low volatility and a propensity for hydrogen bonding, resulting in poor peak shape, tailing, and potential adsorption to active sites within the GC system.[5][6] Chemical derivatization is therefore a crucial, often mandatory, sample preparation step that converts the polar analyte into a more volatile and thermally stable derivative suitable for GC analysis.[2][7]

For LC-MS, while direct analysis of carboxylic acids is possible via negative-ion electrospray ionization (ESI), derivatization can be strategically employed to:

  • Enhance Ionization Efficiency: Introduce a readily ionizable group (e.g., a tertiary amine or a permanently charged moiety) to significantly boost signal intensity in positive-ion mode.[8][9]

  • Improve Chromatographic Retention: Increase the hydrophobicity of the molecule to improve retention on reversed-phase columns, moving it away from the solvent front where ion suppression is often most severe.[10]

  • Increase Specificity: Generate a derivative with a unique fragmentation pattern for highly selective detection in tandem MS (MS/MS) experiments.[9]

This guide provides both the "how" and the "why" for selected derivatization procedures, empowering the researcher to adapt and troubleshoot these methods effectively.

Analyte Profile: this compound
PropertyValueSource
IUPAC Name This compound[11]
CAS Number 50421-27-7[1][11]
Molecular Formula C₈H₁₄O₃[1][4]
Molecular Weight 158.19 g/mol [1]
SMILES COC1(C(=O)O)CCCCC1[1][11]
Structure Chemical structure of this compound[4]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the primary goal is to mask the polar carboxyl group to increase volatility and thermal stability. We present two robust and widely adopted methods: silylation and esterification.

Method 1: Silylation via Trimethylsilyl (TMS) Ester Formation

Silylation is a common and effective derivatization technique where an active hydrogen in the carboxyl group is replaced by a nonpolar trimethylsilyl (TMS) group.[5][12] This reaction is rapid and generally quantitative. The reagent of choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst to increase reactivity, especially for more hindered compounds.[5]

Causality: The TMS group eliminates the capacity for hydrogen bonding and reduces the polarity of the molecule, significantly increasing its volatility and making it "GC-amenable".[5][13] The resulting TMS ester is thermally stable and exhibits excellent chromatographic behavior.

cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis s1 Dry Sample (Lyophilize or N2 stream) s2 Add Anhydrous Solvent (e.g., Acetonitrile, Pyridine) s1->s2 r1 Add BSTFA + 1% TMCS (Molar Excess) s2->r1 r2 Incubate at 60-70°C for 30-60 min r1->r2 a1 Cool to Room Temp r2->a1 a2 Inject into GC-MS a1->a2

Caption: Workflow for silylation of this compound.

Caption: Silylation of the target analyte to form a TMS ester.

  • Sample Preparation: Ensure the sample is completely dry. Water is detrimental as it will readily react with the silylating reagent.[12] Lyophilize aqueous samples or dry solvent extracts under a gentle stream of nitrogen.

  • Reconstitution: To the dried sample in a 2 mL autosampler vial, add 100 µL of an anhydrous solvent such as acetonitrile or pyridine.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. A molar excess of the reagent is recommended to drive the reaction to completion.

  • Reaction: Tightly cap the vial immediately. Heat the mixture at 60-70°C for 30-60 minutes in a heating block or oven.[5] The optimal time and temperature may require slight adjustment depending on the sample matrix.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

ParameterRecommended ConditionRationale
Reagent BSTFA + 1% TMCSHighly reactive, volatile byproducts.[13]
Solvent Anhydrous Acetonitrile or PyridineAprotic, good solubility for analyte and reagents.
Temperature 60 - 70 °CProvides sufficient energy to overcome activation barrier without degrading analyte.
Time 30 - 60 minEnsures reaction goes to completion for typical microscale samples.[5]
Expected Mass Shift +72 Da (Replaces H with Si(CH₃)₃)Confirms successful derivatization.
Method 2: Esterification via Methyl Ester Formation

Esterification is a classic alkylation method that converts a carboxylic acid into an ester, most commonly a methyl ester, by reaction with an alcohol in the presence of an acid catalyst.[14] This method is robust, cost-effective, and produces stable derivatives.[2]

Causality: The Fischer esterification mechanism involves protonation of the carboxyl oxygen by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[15] The alcohol (e.g., methanol) then acts as a nucleophile, leading to the formation of an ester and water.[15] Using a large excess of alcohol shifts the equilibrium toward the product side.[15] The resulting methyl ester is significantly more volatile and less polar than the parent acid.[3]

cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Work-up & Analysis s1 Dry Sample s2 Add Methanolic HCl or BF3-Methanol s1->s2 r1 Incubate at 60°C for 1-2 hours s2->r1 r2 Cool to Room Temp r1->r2 a1 Neutralize (e.g., NaHCO3) r2->a1 a2 Extract with Organic Solvent (e.g., Hexane, Diethyl Ether) a1->a2 a3 Dry Organic Layer (e.g., Na2SO4) a2->a3 a4 Inject into GC-MS a3->a4

Caption: Workflow for esterification of this compound.

  • Reagent Preparation: Prepare 3N Methanolic HCl by carefully bubbling anhydrous HCl gas through anhydrous methanol or by the slow addition of acetyl chloride to cold, anhydrous methanol. (Caution: This should be done in a fume hood with appropriate personal protective equipment). Commercially available reagents are recommended for safety and consistency.

  • Sample Preparation: Ensure the sample is dry.

  • Reaction: Add 200 µL of 3N Methanolic HCl to the dried sample in a vial with a PTFE-lined cap.

  • Incubation: Seal the vial tightly and heat at 60°C for 1-2 hours.

  • Work-up: After cooling, carefully neutralize the reaction by adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Extract the methyl ester derivative from the aqueous mixture by adding ~500 µL of a nonpolar organic solvent (e.g., hexane or diethyl ether) and vortexing.

  • Isolation: Allow the layers to separate. Carefully transfer the top organic layer to a clean vial. Dry the organic layer over a small amount of anhydrous sodium sulfate.

  • Analysis: The resulting solution containing the methyl ester is ready for GC-MS analysis.

ParameterRecommended ConditionRationale
Reagent 3N Methanolic HCl or 14% BF₃-MethanolStrong acid catalyst promotes efficient esterification.[2]
Solvent Methanol (part of reagent)Serves as both solvent and reactant.[15]
Temperature 60 °CAccelerates the reaction rate.
Time 1 - 2 hoursAllows the equilibrium to be established in favor of the products.
Expected Mass Shift +14 Da (Replaces H with CH₃)Confirms successful methylation.

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

While this compound can be analyzed directly in negative ESI mode ([M-H]⁻), derivatization can significantly improve sensitivity in positive mode and enhance chromatographic performance.[16][17]

Method 1: Direct Analysis (Baseline Method)

A simple reversed-phase LC method can be used for direct analysis. The key is using a mobile phase with a suitable modifier (e.g., formic acid) and detecting in negative ion mode.

  • Sample Preparation: Dilute the sample in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical starting condition would be 5-10% B, ramping up to 95% B to elute the analyte and wash the column.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Mode: Selected Ion Monitoring (SIM) for [M-H]⁻ at m/z 157.08 or Multiple Reaction Monitoring (MRM) if a suitable fragmentation pathway can be established.

Method 2: Amidation for Enhanced Positive-Ion ESI

This strategy involves converting the carboxylic acid to an amide using a derivatizing agent that contains a readily protonated moiety, such as a tertiary amine. This reaction requires a coupling agent, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group.[18]

Causality: The newly introduced tertiary amine group has a high proton affinity, making the derivative easy to detect in positive-ion ESI mode as an [M+H]⁺ ion. This often results in a dramatic increase in signal intensity compared to direct analysis.[8][9] The derivatization also increases the hydrophobicity of the analyte, leading to better retention on C18 columns.

cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis s1 Sample in Aprotic Solvent (e.g., Acetonitrile) r1 Add Derivatizing Agent (e.g., with tertiary amine) s1->r1 r2 Add Coupling Agent (e.g., EDC) r1->r2 r3 Incubate at RT - 40°C for 60-90 min r2->r3 a1 Quench or Dilute r3->a1 a2 Inject into LC-MS (Positive ESI Mode) a1->a2

Sources

Application Note: Quantitative Analysis of 1-methoxycyclohexane-1-carboxylic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed protocols for the sensitive and selective quantification of 1-methoxycyclohexane-1-carboxylic acid in biological matrices, such as human plasma. Given the compound's polarity and chemical structure, two primary analytical methodologies are presented: a high-sensitivity Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. These protocols are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolic studies where accurate measurement of this analyte is critical. The methodologies are developed and validated in accordance with international guidelines to ensure data reliability and integrity.[1][2]

Introduction

This compound is a polar, low-molecular-weight compound whose accurate quantification is essential in various stages of pharmaceutical development. As a potential metabolite or a key intermediate, understanding its concentration in biological fluids provides critical insights into a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The physicochemical properties of carboxylic acids, including their high polarity and poor ionization efficiency in some modes, present unique analytical challenges.[3][4] This application note details robust and reliable methods to overcome these challenges, ensuring high-quality data for regulatory submissions and research applications.[1][2]

Analyte Physicochemical Properties and Method Selection

The structure of this compound, featuring a polar carboxyl group, dictates the analytical strategy.

  • Polarity: The carboxylic acid group makes the molecule highly polar, which can result in poor retention on traditional reversed-phase (RP) liquid chromatography columns.[5]

  • Volatility: The compound is non-volatile, making direct analysis by Gas Chromatography (GC) difficult without chemical modification.[6][7]

  • Ionization: The carboxylic acid group readily deprotonates, making it highly suitable for analysis by electrospray ionization (ESI) in negative ion mode for LC-MS/MS.[3]

Based on these properties, LC-MS/MS is the preferred method due to its superior sensitivity, specificity, and suitability for polar analytes without derivatization. An alternative GC-MS method with a derivatization step is also presented, which can be employed when LC-MS/MS instrumentation is unavailable or for confirmatory analysis.

Primary Method: LC-MS/MS for High-Sensitivity Quantification

This method leverages the sensitivity and specificity of tandem mass spectrometry for direct quantification in a complex matrix like plasma.

Principle

Samples are first subjected to protein precipitation to remove the bulk of matrix interferences. The supernatant is then injected into a reversed-phase LC system coupled to a triple quadrupole mass spectrometer. The analyte is separated from other matrix components chromatographically and detected using Multiple Reaction Monitoring (MRM) in negative ESI mode for maximum sensitivity and specificity.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (50 µL) + Internal Standard P2 Protein Precipitation (150 µL Acetonitrile) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 A1 Inject Supernatant P4->A1 A2 UPLC Separation (C18 Column) A1->A2 A3 ESI- Ionization A2->A3 A4 MRM Detection (QQQ MS) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3

Caption: LC-MS/MS workflow from sample preparation to data analysis.

Detailed Protocol: LC-MS/MS

A. Materials and Reagents

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

B. Sample Preparation

  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution (e.g., 1 µg/mL in 50% acetonitrile).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.[8]

  • Vortex for 1 minute at high speed.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

C. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System UPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Analyte) [M-H]⁻ → Fragment ion (e.g., m/z 157.1 → 113.1)
MRM Transition (IS) [M-H]⁻ → Fragment ion (e.g., m/z 160.1 → 116.1)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Gas Temp. 400°C
Note: MRM transitions are hypothetical and must be optimized empirically.
Expected Performance Characteristics
ParameterExpected Value
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 85 - 115% (90 - 110% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)

Alternative Method: GC-MS with Silylation

This method is suitable for laboratories without access to LC-MS/MS and involves a derivatization step to increase the analyte's volatility.

Principle

Carboxylic acids are generally not volatile enough for GC analysis.[6] Chemical derivatization is used to convert the polar carboxyl group into a less polar, more volatile ester or silyl ester.[7] In this protocol, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used as a silylating agent. The resulting trimethylsilyl (TMS) derivative is thermally stable and exhibits good chromatographic behavior. Quantification is performed using selected ion monitoring (SIM) mode for enhanced sensitivity.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis P1 Plasma Sample + IS P2 Liquid-Liquid Extraction (LLE) with Ethyl Acetate P1->P2 P3 Evaporate to Dryness P2->P3 D1 Add BSTFA + 1% TMCS P3->D1 D2 Heat at 70°C for 30 min D1->D2 A1 Inject Sample D2->A1 A2 GC Separation (DB-5ms Column) A1->A2 A3 Electron Ionization (EI) A2->A3 A4 SIM Detection A3->A4

Caption: GC-MS workflow including extraction and derivatization steps.

Detailed Protocol: GC-MS

A. Materials and Reagents

  • All reagents from LC-MS/MS method

  • Ethyl Acetate (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (GC grade)

B. Sample Preparation and Derivatization

  • Pipette 100 µL of plasma, standard, or QC into a glass tube. Add IS.

  • Add 500 µL of ethyl acetate. Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of pyridine.

  • Add 50 µL of BSTFA + 1% TMCS. Cap the tube tightly.[9]

  • Heat at 70°C for 30 minutes to complete the derivatization.

  • Cool to room temperature and transfer to a GC vial for analysis.

C. GC-MS Conditions

ParameterCondition
GC System Gas Chromatograph with Autosampler
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection)
Oven Program 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
MS System Single Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum of the TMS derivative
Qualifier Ion(s) To be determined from the mass spectrum of the TMS derivative
Expected Performance Characteristics
ParameterExpected Value
Linearity (r²) > 0.99
Range 25 - 2500 ng/mL
Limit of Quantification (LOQ) 25 ng/mL
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) < 15%

Method Validation

To ensure the reliability of data for regulatory decisions, any bioanalytical method must be thoroughly validated.[1][2] Validation should be performed according to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[10][11][12]

Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10]

  • Accuracy and Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of the measurements.[10] These are assessed using QC samples at multiple concentration levels over several days.

  • Calibration Curve and Range: The relationship between instrument response and analyte concentration must be established and demonstrated to be linear over the intended quantification range.

  • Matrix Effect: The influence of the biological matrix on the ionization and detection of the analyte must be evaluated to ensure it does not compromise accuracy.[10]

  • Stability: The stability of the analyte must be assessed under various conditions that samples may experience, including freeze-thaw cycles, bench-top storage, and long-term storage.[11]

Conclusion

This application note presents two robust and reliable methods for the quantification of this compound in plasma. The LC-MS/MS method is recommended for its high sensitivity, minimal sample preparation, and high throughput. The GC-MS method serves as a viable alternative, providing reliable quantification following a straightforward derivatization procedure. The choice of method should be based on the specific requirements of the study, including required sensitivity and available instrumentation. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality, reproducible, and defensible data.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Vertex AI Search.
  • ICH M10 guideline: validation of bioanalytical methods. Kymos.
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025). ScienceDirect.
  • Bioanalytical method validation and study sample analysis M10. (2022). International Council for Harmonisation (ICH).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
  • Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments.
  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023). World Health Organization.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). National Institutes of Health (NIH).
  • Acids: Derivatization for GC Analysis. ScienceDirect.
  • What Is Derivatization In GC-MS?. (2025). YouTube.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace.
  • Detailed methodology of different plasma preparation procedures... ResearchGate.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). National Institutes of Health (NIH).

Sources

1-methoxycyclohexane-1-carboxylic acid reaction kinetics studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Kinetic Studies of 1-Methoxycyclohexane-1-carboxylic Acid: Methodologies for Pharmaceutical and Process Chemistry Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a compound of interest in medicinal chemistry, noted for its potential as a histone deacetylase (HDAC) inhibitor[1]. As with any molecule intended for use as a pharmaceutical intermediate or active ingredient, a thorough understanding of its chemical behavior is paramount. Reaction kinetics studies provide critical data for process optimization, stability assessment, and mechanistic elucidation. This document serves as a comprehensive guide, detailing the principles and experimental protocols for investigating the reaction kinetics of this compound, with a focus on esterification and thermal decomposition reactions. The methodologies presented are designed to be self-validating and are grounded in established principles of chemical kinetics.

Introduction: The "Why" of Kinetic Analysis

In drug development and chemical manufacturing, controlling a reaction is key to ensuring safety, purity, and cost-effectiveness. Reaction kinetics, the study of reaction rates, provides the quantitative foundation for this control. For a molecule like this compound (CAS: 50421-27-7), kinetic data answers fundamental questions:

  • How fast does it react? This determines reactor residence times and throughput.

  • How do reaction conditions (temperature, concentration) affect the rate? This is crucial for optimizing yield and minimizing side-product formation.

  • What is its shelf-life? Decomposition kinetics are essential for determining storage conditions and stability.

  • What is the reaction mechanism? The experimentally determined rate law provides powerful clues about the molecular steps involved in the transformation.

This guide will provide the protocols to answer these questions, focusing on two common and critical reaction types: acid-catalyzed esterification and thermal decomposition.

Foundational Principles: The Language of Reaction Rates

Before proceeding to experimental design, it is essential to understand the core concepts that govern reaction kinetics.

A rate law or rate equation is a mathematical expression that links the rate of a reaction to the concentration of its reactants.[2] For a generic reaction A + B → Products, the rate law takes the form:

Rate = k [A]m [B]n

Where:

  • k is the rate constant , a proportionality constant that is specific to the reaction and highly dependent on temperature.[2]

  • [A] and [B] are the molar concentrations of the reactants.

  • m and n are the reaction orders with respect to each reactant. These exponents must be determined experimentally and dictate how concentration changes affect the rate.[3] The sum of these exponents (m + n) gives the overall reaction order .

The temperature dependence of the rate constant is described by the Arrhenius Equation :

*k = A e-Ea/RT

Where:

  • A is the pre-exponential factor, related to the frequency of molecular collisions.

  • Ea is the activation energy, the minimum energy required for a reaction to occur.

  • R is the ideal gas constant.

  • T is the absolute temperature in Kelvin.

Our experimental goal is to determine the values of m, n, k, and Ea for the reactions of this compound.

Protocol 1: Esterification Kinetics via the Method of Initial Rates

Esterification is a cornerstone reaction for carboxylic acids.[4][5] This protocol details how to determine the rate law for the acid-catalyzed esterification of this compound with an alcohol (e.g., ethanol) using the Method of Initial Rates . This method involves running a series of experiments where the initial concentration of one reactant is varied while the others are held constant, allowing for the isolation of each reactant's effect on the initial reaction rate.[2][3]

Objective

To determine the reaction orders (m, n) and the rate constant (k) for the esterification of this compound with ethanol.

Materials & Equipment
  • This compound (Purity ≥97%)

  • Ethanol (Anhydrous, ACS grade)

  • Sulfuric Acid (Concentrated, as catalyst)

  • Toluene (or other suitable non-reactive solvent)

  • Temperature-controlled reaction block or water bath

  • Magnetic stirrers and stir bars

  • Volumetric flasks and pipettes

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Quenching solution (e.g., ice-cold saturated sodium bicarbonate solution)

  • Vials for sample collection

Experimental Workflow Diagram

Esterification_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution & Sampling cluster_analysis 3. Analysis & Calculation P1 Prepare Stock Solutions: - Acid in Toluene - Alcohol in Toluene - Catalyst Solution P2 Design Experimental Matrix (Vary [Acid] & [Alcohol]) P1->P2 E1 Equilibrate Reactants to Target Temperature (T1) P2->E1 E2 Initiate Reactions by Adding Catalyst E1->E2 E3 Collect Aliquots at Timed Intervals (t=0, 1, 2, 5 min) E2->E3 E4 Immediately Quench Aliquots to Stop Reaction E3->E4 A1 Analyze Samples via HPLC or GC to find [Product] E4->A1 A2 Plot [Product] vs. Time for each experiment A1->A2 A3 Determine Initial Rate (v₀) from slope at t=0 A2->A3 A4 Compare v₀ across experiments to find orders (m, n) A3->A4 A5 Calculate Rate Constant (k) A4->A5

Caption: Workflow for determining esterification kinetics using the method of initial rates.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare stock solutions of this compound, ethanol, and the sulfuric acid catalyst in toluene. The solvent ensures all components remain in a single phase.

  • Experimental Design: Design a matrix of experiments. The key is to change only one variable at a time.[6] A sample matrix is shown below.

    Experiment[Acid]₀ (M)[Ethanol]₀ (M)[H₂SO₄] (M)Temperature (°C)
    10.10.10.0150
    20.20.10.0150
    30.10.20.0150
    40.10.10.0160

    Causality: Comparing Exp. 1 and 2 isolates the effect of the acid concentration. Comparing Exp. 1 and 3 isolates the effect of the alcohol concentration. Comparing Exp. 1 and 4 allows for the determination of the activation energy.

  • Reaction Setup: For each experiment, combine the appropriate volumes of the acid and alcohol stock solutions in a reaction vessel equipped with a stir bar. Place the vessel in the pre-heated reaction block and allow it to equilibrate for 10-15 minutes.

  • Initiation and Sampling: Initiate the reaction by adding the catalyst solution and starting the timer (t=0). Immediately withdraw the first aliquot (e.g., 100 µL) and quench it in a vial containing 900 µL of ice-cold sodium bicarbonate solution. The quenching step is critical as it neutralizes the acid catalyst and instantly stops the reaction.

  • Continued Sampling: Withdraw and quench subsequent aliquots at short, regular intervals (e.g., t = 2, 4, 6, 8, 10 minutes). The focus is on the very beginning of the reaction, so short time points are essential.

  • Analytical Quantification: Analyze the quenched samples using a pre-validated HPLC or GC method to determine the concentration of the ester product formed at each time point. Analytical methods for carboxylic acids and their derivatives are well-established and often involve liquid chromatography.[7]

  • Repeat: Perform steps 3-6 for all experiments in the matrix.

Data Analysis
  • Determine Initial Rates (v₀): For each experiment, plot the concentration of the ester product versus time. The initial rate (v₀) is the slope of the tangent line to this curve at t=0.[3]

  • Determine Reaction Order in Acid (m): Compare the initial rates of Experiment 1 and 2.

    • Rate₂ / Rate₁ = (k [0.2]m [0.1]n) / (k [0.1]m [0.1]n) = (0.2/0.1)m = 2m

    • If doubling the acid concentration doubles the rate (Rate₂/Rate₁ ≈ 2), the reaction is first order in acid (m=1). If it quadruples the rate (Rate₂/Rate₁ ≈ 4), it is second order (m=2).[8]

  • Determine Reaction Order in Alcohol (n): Use the same logic to compare Experiment 1 and 3 to find n.

  • Calculate the Rate Constant (k): Once m and n are known, rearrange the rate law and use the data from any of the experiments to solve for k. It is best practice to calculate k for all experiments and average the results.

    • k = Rate / ([Acid]m [Ethanol]n)

Protocol 2: Thermal Decomposition Kinetics via Integral Method

Understanding the thermal stability of a compound is critical for safe handling, storage, and processing at elevated temperatures. This protocol uses an integral method to determine the rate law and rate constant for the thermal decomposition of this compound.

Objective

To determine the reaction order and rate constant for the thermal decomposition of this compound at a given temperature.

Experimental Workflow Diagram

Decomposition_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution & Sampling cluster_analysis 3. Analysis & Calculation P1 Prepare solution of Acid in high-boiling inert solvent (e.g., Dowtherm A) E1 Heat solution to a constant, high temperature (e.g., 150°C) P1->E1 E2 Collect Aliquots at Timed Intervals over hours E1->E2 E3 Cool samples rapidly E2->E3 A1 Analyze Samples via HPLC/GC to find remaining [Acid] E3->A1 A2 Plot Integrated Rate Laws: [A] vs t (0th order) ln[A] vs t (1st order) 1/[A] vs t (2nd order) A1->A2 A3 Identify linear plot to determine reaction order A2->A3 A4 Calculate Rate Constant (k) from the slope of the linear plot A3->A4 Data_Interpretation cluster_exp Experimental Data cluster_analysis Kinetic Analysis cluster_insight Mechanistic & Process Insight Conc_Time Concentration vs. Time Data (at various initial concentrations and temperatures) Rate_Law Rate Law Determination Rate = k[A]ᵐ[B]ⁿ Conc_Time->Rate_Law yields Arrhenius Arrhenius Analysis (ln(k) vs 1/T) Rate_Law->Arrhenius provides k values for Mechanism Reaction Mechanism (e.g., bimolecular) Rate_Law->Mechanism informs Activation_Energy Activation Energy (Ea) (Energy barrier) Arrhenius->Activation_Energy yields Process_Control Process Optimization & Stability Prediction Mechanism->Process_Control Activation_Energy->Process_Control enables

Caption: The logical progression from raw experimental data to actionable process insights.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive kinetic characterization of this compound. By systematically applying the Method of Initial Rates for multi-component reactions like esterification and the integral method for processes like thermal decomposition, researchers can determine crucial kinetic parameters. This data is not merely academic; it is fundamental to developing safe, efficient, and scalable chemical processes in the pharmaceutical and chemical industries, enabling informed decisions on reaction conditions, process control, and material stability.

References

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  • Expii. (n.d.). Experimentally Determining Rate Law — Overview & Examples. Available at: [Link]

  • Oh, J. H., & Kim, K. R. (1987). Kinetics of Carboxylic Acid Formation in the Combustion of Alcohols. Defense Technical Information Center. Available at: [Link]

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  • Nikolic, J., et al. (2007). Solvent and Structural Effects on the Kinetics of the Reactions of 2-Substituted Cyclohex-1-enylcarboxylic and Benzoic Acids with Diazodiphenylmethane in Aprotic Solvents. International Journal of Chemical Kinetics, 39(11), 664-671. Available at: [Link]

  • Pearson. (n.d.). Carboxylic Acid Reactions. Available at: [Link]

  • Dr. Tania CS. (2023). Synthesis of 1-methylcyclohexanecarboxylic acid from 1-methyl-1-vinylcyclohexane. YouTube. Available at: [Link]

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Sources

Application Note: A Scalable, Two-Step Synthesis of 1-Methoxycyclohexane-1-carboxylic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methoxycyclohexane-1-carboxylic acid is a valuable building block in medicinal chemistry, notably as a potential histone deacetylase (HDAC) inhibitor.[1] Its synthesis, particularly on a large scale, requires a robust, safe, and efficient methodology. This application note details a comprehensive, two-step synthetic protocol starting from the readily available cyclohexanone. The process involves the formation of a key nitrile intermediate, 1-methoxycyclohexane-1-carbonitrile, followed by its acidic hydrolysis to yield the target carboxylic acid. This guide provides in-depth procedural details, mechanistic insights, critical safety protocols for handling cyanide reagents, and considerations for process scalability, tailored for researchers in pharmaceutical and chemical development.

Strategic Overview of the Synthesis

The selected synthetic pathway is designed for efficiency, scalability, and reliance on well-established chemical transformations. The core strategy involves two primary stages:

  • Formation of the α-Alkoxy Nitrile Intermediate: This stage begins with the conversion of cyclohexanone to its corresponding cyanohydrin, 1-hydroxycyclohexane-1-carbonitrile. This is a classic nucleophilic addition reaction.[2] The subsequent O-methylation of the tertiary alcohol provides the key intermediate, 1-methoxycyclohexane-1-carbonitrile.

  • Hydrolysis of the Nitrile: The nitrile group of the intermediate is then hydrolyzed under strong acidic conditions to afford the final product, this compound. Acid-catalyzed hydrolysis is chosen to directly yield the carboxylic acid, simplifying the work-up procedure compared to alkaline hydrolysis, which would require a separate acidification step.[3][4][5]

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, highlighting the progression from starting material to the final product.

G A Cyclohexanone B Step 1: Cyanohydrin Formation & O-Methylation A->B  NaCN, (CH₃)₂SO₄  Phase-Transfer Catalyst C Intermediate: 1-Methoxycyclohexane-1-carbonitrile B->C D Step 2: Acidic Nitrile Hydrolysis C->D  Conc. HCl, H₂O  Heat (Reflux) E Final Product: This compound D->E

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of 1-Methoxycyclohexane-1-carbonitrile

This initial stage constructs the core C-C and C-O bonds at the quaternary center. The reaction is performed as a one-pot procedure using a phase-transfer catalyst, which is amenable to large-scale operations by facilitating the reaction between reagents in different phases.

Reaction Mechanism

The mechanism proceeds in two sequential steps within the same pot. First, the cyanide anion, facilitated by the phase-transfer catalyst, performs a nucleophilic attack on the carbonyl carbon of cyclohexanone to form an alkoxide intermediate, which is subsequently protonated to yield the cyanohydrin. Second, the cyanohydrin is deprotonated by a base present in the system, and the resulting alkoxide undergoes a Williamson ether synthesis-type reaction with dimethyl sulfate to form the methoxy ether.

G cluster_0 Step 1a: Cyanohydrin Formation cluster_1 Step 1b: O-Methylation Ketone Ketone Alkoxide Alkoxide Ketone->Alkoxide + CN⁻ Cyanohydrin Cyanohydrin Alkoxide->Cyanohydrin + H₂O Alkoxide_2 Alkoxide_2 Cyanohydrin->Alkoxide_2 + OH⁻ Product_Nitrile Product_Nitrile Alkoxide_2->Product_Nitrile + (CH₃)₂SO₄

Caption: Simplified reaction mechanism pathway.

Critical Safety Protocol: Handling Cyanide

Sodium cyanide (NaCN) is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[6] Strict adherence to safety protocols is mandatory.

  • Designated Work Area: All work with sodium cyanide must be conducted in a designated, well-ventilated chemical fume hood. The area should be clearly marked with warning signs.[6]

  • Personal Protective Equipment (PPE): A complete PPE ensemble is required:

    • Chemical-resistant lab coat.[6]

    • Splash-proof safety goggles and a full-face shield.[6][7]

    • Double-gloving with chemical-resistant gloves (e.g., nitrile).[6]

    • Long pants and closed-toe shoes are mandatory.[6]

  • Engineering Controls: A local exhaust ventilation system is essential.[8] Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[6]

  • Prohibition of Acids: NEVER allow sodium cyanide to come into contact with acids. This reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[9] All glassware must be free of acid residue.

  • Waste Disposal: All cyanide-contaminated waste (solid and liquid) is considered P-listed hazardous waste and must be collected in designated, clearly labeled, sealed containers.[6] Do not mix with other waste streams.[6]

  • Emergency Preparedness: An emergency response plan must be in place. An approved cyanide antidote kit should be available, and personnel must be trained in its use. In case of exposure, immediately remove the affected person to fresh air, flush contaminated skin with copious amounts of water, and seek immediate medical attention.[7][10]

Detailed Experimental Protocol
ReagentCAS No.MW ( g/mol )AmountMoles
Cyclohexanone108-94-198.1498.1 g (100 mL)1.0
Sodium Cyanide (NaCN)143-33-949.0154.0 g1.1
Dimethyl Sulfate77-78-1126.13138.7 g (105 mL)1.1
Aliquat 33663393-96-4404.174.0 g~0.01
Dichloromethane (DCM)75-09-284.93500 mL-
Sodium Hydroxide (NaOH)1310-73-240.00200 mL (10% aq. soln.)-

Procedure:

  • Reaction Setup: Equip a 2 L, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath for cooling.

  • Charge Reagents: To the flask, add cyclohexanone (1.0 mol), Aliquat 336 (0.01 mol), and dichloromethane (500 mL). Begin stirring to form a homogenous solution.

  • Prepare Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (1.1 mol) in 150 mL of deionized water. Caution: This is an exothermic process and should be done with cooling.

  • Addition of Cyanide: Slowly add the aqueous sodium cyanide solution to the stirred reaction mixture via the dropping funnel over 60-90 minutes, maintaining the internal temperature below 10 °C.

  • Addition of Methylating Agent: Once the cyanide addition is complete, add dimethyl sulfate (1.1 mol) dropwise over 60 minutes, ensuring the temperature does not exceed 15 °C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in the fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours to ensure complete reaction.

  • Work-up:

    • Carefully transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of 10% aqueous NaOH solution (to quench any unreacted dimethyl sulfate), followed by two 150 mL portions of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield 1-methoxycyclohexane-1-carbonitrile as a clear liquid.

Part II: Hydrolysis to this compound

The final step converts the stable nitrile intermediate into the desired carboxylic acid. This transformation is achieved through vigorous acidic hydrolysis.

Reaction Mechanism

The nitrile is first protonated at the nitrogen atom, which activates the carbon atom toward nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to an amide intermediate. Under the harsh acidic conditions, the amide is further hydrolyzed via protonation of its carbonyl oxygen, subsequent attack by water, and eventual elimination of an ammonium ion to yield the final carboxylic acid.[5]

Detailed Experimental Protocol
ReagentCAS No.MW ( g/mol )AmountMoles
1-Methoxycyclohexane-1-carbonitrile-153.22122.6 g0.8
Hydrochloric Acid (Conc., 37%)7647-01-036.46400 mL~4.8
Deionized Water7732-18-518.02200 mL-
Diethyl Ether60-29-774.123 x 200 mL-

Procedure:

  • Reaction Setup: Assemble a 1 L round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charge Reagents: Add the 1-methoxycyclohexane-1-carbonitrile (0.8 mol), concentrated hydrochloric acid (400 mL), and deionized water (200 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Maintain reflux for 24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 1 L separatory funnel.

    • Extract the aqueous solution with diethyl ether (3 x 200 mL).

    • Combine the organic extracts and wash them with 200 mL of brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is obtained as a white to off-white solid. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) will yield the pure this compound.[11]

Summary of Results and Characterization

ParameterIntermediateFinal Product
IUPAC Name 1-Methoxycyclohexane-1-carbonitrileThis compound
Molecular Formula C₉H₁₅NOC₈H₁₄O₃
Molecular Weight 153.22 g/mol 158.19 g/mol [1]
Appearance Colorless liquidWhite solid[11]
Expected Yield 75-85%80-90%
Purity (Post-Purification) >98% (GC)>97% (HPLC)[11]

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.3 (s, 3H, -OCH₃), 1.2-2.2 (m, 10H, cyclohexyl protons). The carboxylic acid proton may be very broad or not observed.

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~180 (-COOH), ~80 (quaternary C-O), ~50 (-OCH₃), and peaks in the range of 20-40 for the cyclohexyl carbons.

  • IR (KBr, cm⁻¹): Broad O-H stretch (~2500-3300), C=O stretch (~1710), C-O stretch (~1100).

  • Mass Spec (ESI-): m/z = 157.08 [M-H]⁻.

Scalability and Process Optimization

Scaling this synthesis requires careful consideration of several factors:

  • Thermal Management: The initial cyanohydrin formation is exothermic. On a large scale, efficient heat exchange is critical to prevent temperature runaways. A jacketed reactor with controlled coolant flow is recommended.

  • Reagent Handling: The safe handling and charging of large quantities of sodium cyanide and dimethyl sulfate are the primary operational hazards. Automated or semi-automated dosing systems can minimize operator exposure.

  • Hydrolysis Conditions: The 24-hour reflux time for hydrolysis can be a bottleneck. Investigating higher temperatures and pressures in a suitable pressure reactor could potentially shorten the reaction time. The use of phase-transfer catalysts has also been shown to accelerate the hydrolysis of sterically hindered nitriles.[12]

  • Waste Treatment: The acidic aqueous waste from the hydrolysis step (containing ammonium chloride) and the cyanide-containing aqueous waste from the first step require separate, dedicated neutralization and treatment protocols in compliance with environmental regulations.

Conclusion

This application note provides a well-defined and robust two-step protocol for the large-scale synthesis of this compound. By leveraging established reactions and providing detailed, safety-conscious procedures, this guide enables researchers and process chemists to produce this important building block with high yield and purity. The outlined methodology is practical for laboratory scale and serves as a strong foundation for further industrial process development and optimization.

References

  • University of Wisconsin-Madison. (2015). Laboratory Safety Guideline: Sodium and Potassium Cyanide. Retrieved from [Link]

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  • United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]

  • Tae Kwang Co., Ltd. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Retrieved from [Link]

  • Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of Production of Cyclohexanone Cyanohydrin. Retrieved from [Link]

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  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
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  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis. Retrieved from [Link]

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  • American Chemical Society. (n.d.). A General Strategy to Enantiomerically Pure Aliphatic and Olefinic Ketone Cyanohydrins by Stereoselective Alkylation. Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4,4-dimethylcyclohexane-1-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • YouTube. (2022). Alkylation of Cyanide, Part 4: Aldehydes and Ketones. Retrieved from [Link]

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Application Notes and Protocols for the Purification of 1-Methoxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction

1-Methoxycyclohexane-1-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount to ensure the desired efficacy, safety, and reproducibility of subsequent reactions and final products. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols and the scientific rationale behind the selection of each method. As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a framework for understanding and adapting these purification strategies to specific laboratory contexts.

Physicochemical Properties and Strategic Considerations

PropertyEstimated Value / ObservationSource & Rationale
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [2]
Appearance White solid[3]
Melting Point Estimated: 30-40 °CBased on analogs: Cyclohexanecarboxylic acid (29-31 °C) and 1-methylcyclohexanecarboxylic acid (34-36 °C).[4] The methoxy group may slightly alter the crystal lattice energy.
Boiling Point Estimated: > 230 °CBased on cyclohexanecarboxylic acid (232-233 °C). The methoxy group is expected to have a minor impact on the boiling point.
pKa Estimated: ~4.9Based on cyclohexanecarboxylic acid (pKa ≈ 4.9). The electronic effect of the α-methoxy group is expected to be minimal on the acidity of the carboxyl group.
Solubility Insoluble in water; Soluble in organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane, methanol, ethanol).The carboxylic acid moiety imparts some polarity, but the cyclohexane ring and methoxy group contribute to its overall nonpolar character. The formation of a carboxylate salt in aqueous base will significantly increase water solubility.

Anticipated Impurities from Synthesis

A common synthetic route to this compound involves the reaction of cyclohexanone with a cyanide source (e.g., NaCN or KCN) and methanol to form 1-methoxycyclohexanecarbonitrile, followed by hydrolysis of the nitrile to the carboxylic acid.

Caption: Synthetic pathway and potential impurities.

Based on this synthesis, the primary impurities to consider during purification are:

  • Unreacted Starting Materials: Cyclohexanone and methanol.

  • Intermediate: Unhydrolyzed 1-methoxycyclohexanecarbonitrile.

  • Side-Reaction Products: Products arising from self-condensation of cyclohexanone or other unintended reactions.

Purification Strategies: A Multi-pronged Approach

A combination of purification techniques is often necessary to achieve high purity. The choice and sequence of these methods are dictated by the nature of the impurities and the physicochemical properties of the target compound.

Caption: General purification workflow.

Protocol 1: Acid-Base Extraction

Rationale: This is a highly effective first-line purification step to separate the acidic target compound from neutral and basic impurities. The carboxylic acid is converted to its water-soluble carboxylate salt by treatment with a weak base, allowing for its separation from water-insoluble neutral impurities like unreacted cyclohexanone and the intermediate nitrile.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction with Base: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of this compound. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the carboxylic acid. Combine the aqueous extracts.

  • Wash Organic Layer (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to potentially recover any valuable neutral byproducts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6 M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). The this compound will precipitate as a white solid or oil.

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with a small amount of cold deionized water, and air-dry.

    • If an oil forms, extract the aqueous solution with several portions of diethyl ether or ethyl acetate. Combine the organic extracts.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified carboxylic acid.

Protocol 2: Recrystallization

Rationale: Recrystallization is an excellent method for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. Since this compound is a solid at room temperature, this is a highly recommended purification step.

Choosing a Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Given the structure of the target molecule, a mixed solvent system is likely to be effective. A good starting point would be a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, methanol, or acetone) and a nonpolar solvent in which it is less soluble (e.g., hexane or water).

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the carboxylic acid in various solvents and solvent mixtures to identify a suitable system. A good system will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the crude or partially purified carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (or the more soluble component of a mixed solvent system) until the solid just dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystallization has started, cool the flask in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 3: Column Chromatography (Optional)

Rationale: If acid-base extraction and recrystallization do not yield a product of the desired purity, column chromatography can be employed. This technique is particularly useful for separating compounds with similar polarities. For carboxylic acids, tailing on silica gel can be an issue due to the acidic nature of both the compound and the stationary phase. This can be mitigated by adding a small amount of a volatile acid to the eluent.

Materials:

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate with 0.5-1% acetic acid)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system that gives a good separation of the target compound from its impurities (target Rf ~0.3-0.4).

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the impure carboxylic acid in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment: Analytical Techniques

To validate the success of the purification, a combination of analytical techniques should be employed.

TechniqueExpected Observations for Pure Product
HPLC (High-Performance Liquid Chromatography) A single major peak with a purity of >99% (by area). A reverse-phase C18 column with a mobile phase of acetonitrile/water with a small amount of formic or phosphoric acid is a good starting point.
GC-MS (Gas Chromatography-Mass Spectrometry) A single peak in the chromatogram. The mass spectrum should show the molecular ion peak (m/z = 158) and a fragmentation pattern consistent with the structure. Derivatization (e.g., to the methyl ester) may be necessary to improve volatility and peak shape.
¹H NMR (Proton Nuclear Magnetic Resonance) The spectrum should be clean with sharp signals corresponding to the methoxy group (singlet, ~3.2-3.4 ppm), the cyclohexyl protons (multiplets, ~1.2-2.2 ppm), and the carboxylic acid proton (broad singlet, >10 ppm). Integration should match the expected proton ratios.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The spectrum should show the expected number of signals for the 8 carbon atoms, including the carbonyl carbon (~175-185 ppm), the quaternary carbon attached to the methoxy and carboxyl groups, the methoxy carbon, and the cyclohexyl carbons.
Melting Point A sharp melting point range (e.g., within 1-2 °C) consistent with a pure compound.

Conclusion

The purification of this compound is a critical step in its utilization for further synthetic applications. By understanding the likely impurities from its synthesis and leveraging its physicochemical properties, a robust purification strategy can be developed. A sequential application of acid-base extraction and recrystallization is generally sufficient to achieve high purity. For more challenging separations, column chromatography offers an effective solution. The purity of the final product should always be rigorously confirmed using a combination of appropriate analytical techniques. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently and efficiently purify this important chemical intermediate.

References

  • PubChem Compound Summary for CID 11768835, this compound. National Center for Biotechnology Information. [Link]

  • Haight, A. R. (1951). 1-Methylcyclohexanecarboxylic acid.Organic Syntheses, 31, 74.
  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • SIELC Technologies. Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methoxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methoxycyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental hurdles but also to strategically optimize your synthetic route.

Introduction to the Synthetic Challenges

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, typically proceeds through a two-step sequence: the formation of the intermediate 1-methoxycyclohexane-1-carbonitrile, followed by its hydrolysis. Each step presents a unique set of challenges that can impact yield, purity, and scalability. The primary obstacle is the sterically hindered nature of the tertiary carbon at the 1-position of the cyclohexane ring. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: From Starting Material to Final Product

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Part 1: Synthesis of 1-Methoxycyclohexane-1-carbonitrile

A common route to the nitrile intermediate is the reaction of cyclohexanone with a cyanide source in the presence of methanol.

Question 1: My reaction to form 1-methoxycyclohexane-1-carbonitrile is giving a low yield, and I observe significant amounts of unreacted cyclohexanone and a major byproduct. What is happening?

Answer: This is a classic case of competing reactions. The primary byproduct is likely 1,1-dimethoxycyclohexane, the dimethyl acetal of cyclohexanone.[1][2] The formation of both your desired product and the acetal are equilibrium processes. To favor the formation of 1-methoxycyclohexene, which can then be converted to the nitrile, you should consider the principles of kinetic versus thermodynamic control.[3]

  • Probable Cause 1: Reaction conditions favor the thermodynamically more stable acetal. Prolonged reaction times and high temperatures tend to favor the formation of the more stable 1,1-dimethoxycyclohexane.[1]

  • Solution 1:

    • Employ shorter reaction times: Monitor the reaction closely using Gas Chromatography-Mass Spectrometry (GC-MS) and quench the reaction when the concentration of the desired methoxy enol ether intermediate is at its maximum.[1]

    • Use milder acidic conditions: A less potent acid catalyst can help to favor the kinetic product.[1]

  • Probable Cause 2: Incomplete reaction. The equilibrium may not be sufficiently shifted towards the products.

  • Solution 2:

    • Increase the excess of methanol: Using a larger excess of methanol can help drive the equilibrium towards the formation of the methoxy-substituted product.[1]

    • Ensure your acid catalyst is active: Use a fresh or properly stored acid catalyst.

Question 2: I am attempting a Williamson ether synthesis on 1-hydroxycyclohexanecarbonitrile to form 1-methoxycyclohexane-1-carbonitrile, but the yield is poor.

Answer: The Williamson ether synthesis is a powerful method for forming ethers but can be challenging with sterically hindered alcohols like 1-hydroxycyclohexanecarbonitrile.[4][5]

  • Probable Cause 1: Steric hindrance. The tertiary nature of the alcohol makes it a poor nucleophile for an SN2 reaction.[4]

  • Solution 1:

    • Use a strong, non-nucleophilic base: A base like sodium hydride (NaH) is often preferred over alkoxides to fully deprotonate the alcohol without competing in the nucleophilic attack.

    • Choose a highly reactive methylating agent: Methyl triflate or "Magic Methyl" (methyl fluorosulfonate) are more reactive than methyl iodide and can be more effective for hindered systems. Be aware of their high toxicity. Dimethyl sulfate is another effective, albeit toxic, option.[6][7]

  • Probable Cause 2: Elimination side reaction. The use of a strong base can promote the elimination of the hydroxyl and cyano groups, leading to the formation of cyclohexene derivatives.

  • Solution 2:

    • Control the reaction temperature: Lowering the reaction temperature can disfavor the elimination pathway, which typically has a higher activation energy than substitution.

Part 2: Hydrolysis of 1-Methoxycyclohexane-1-carbonitrile

The conversion of the sterically hindered tertiary nitrile to the corresponding carboxylic acid is often the most challenging step.

Question 3: The hydrolysis of my 1-methoxycyclohexane-1-carbonitrile is extremely slow or stalls completely.

Answer: The hydrolysis of nitriles, especially tertiary nitriles, is notoriously difficult due to steric hindrance around the carbon atom of the cyano group.[8] Both acidic and basic conditions can be employed, but each has its nuances.[9][10][11]

  • Probable Cause: Insufficiently harsh reaction conditions. Standard hydrolysis conditions are often not vigorous enough for a hindered substrate.

  • Solution:

    • Acid-Catalyzed Hydrolysis: Use a strong acid such as concentrated sulfuric acid or hydrochloric acid and increase the reaction temperature, often to reflux.[8][11] The reaction proceeds via protonation of the nitrile, which increases its electrophilicity, followed by the attack of water.[10]

    • Base-Catalyzed Hydrolysis: Use a strong base like sodium or potassium hydroxide in a high-boiling solvent such as ethylene glycol to achieve the necessary high temperatures.[12] The hydroxide ion is a strong nucleophile that can directly attack the nitrile carbon.[9]

Question 4: My nitrile hydrolysis reaction stops at the amide (1-methoxycyclohexane-1-carboxamide). How can I drive the reaction to completion?

Answer: The formation of the amide is an intermediate step in the hydrolysis of a nitrile.[11][13] The hydrolysis of the amide to the carboxylic acid can also be slow, especially for hindered amides.

  • Probable Cause: The amide is resistant to further hydrolysis under the current conditions.

  • Solution:

    • Increase reaction time and/or temperature: Often, simply extending the reflux time is sufficient to push the reaction to completion.

    • Change the hydrolysis conditions: If you are using acidic hydrolysis, switching to vigorous basic conditions for the second step (or vice versa) can be effective.

    • Use a phase-transfer catalyst: For two-phase systems, a phase-transfer catalyst can facilitate the transport of the hydroxide ion into the organic phase, accelerating the reaction.

Frequently Asked Questions (FAQs)

Q1: Which is the better method for nitrile hydrolysis: acidic or basic conditions?

A1: The choice depends on the stability of your molecule to the reaction conditions.

  • Acidic hydrolysis directly yields the carboxylic acid upon workup.[14][15] However, the strongly acidic and high-temperature conditions can cause decomposition of other functional groups.

  • Basic hydrolysis initially forms the carboxylate salt.[14] An acidic workup is then required to protonate the salt and isolate the carboxylic acid.[12] This method can be advantageous if your molecule contains acid-sensitive groups. For hindered nitriles, very high temperatures are often required, which can also lead to side reactions.

Q2: How can I purify the final product, this compound?

A2: Purification is typically achieved through an acid-base extraction.[16]

  • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Extract the organic layer with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.

  • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid (typically pH 2-3).[16]

  • The carboxylic acid will precipitate out if it is a solid or can be extracted back into a fresh portion of the organic solvent.

  • The final product can then be further purified by recrystallization or distillation.[17]

Q3: Are there any alternative synthetic routes to this compound?

A3: Yes, while the cyanohydrin route is common, other methods exist, though they may be more complex. One possibility is the carboxylation of a suitable organometallic reagent. For instance, the Grignard reagent derived from 1-chloro-1-methoxycyclohexane could be reacted with carbon dioxide. However, the stability of such a Grignard reagent could be a significant challenge. Another approach could involve the oxidation of 1-methoxy-1-methylcyclohexane, though this would require selective oxidation of the methyl group, which is non-trivial.

Experimental Protocols

Protocol 1: Synthesis of 1-Methoxycyclohexane-1-carbonitrile via Williamson Ether Synthesis

This protocol is adapted from general procedures for Williamson ether synthesis.[18][19]

  • Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-hydroxycyclohexanecarbonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise via a syringe. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 1-methoxycyclohexane-1-carbonitrile.

Protocol 2: Hydrolysis of 1-Methoxycyclohexane-1-carbonitrile to this compound

This protocol is based on general procedures for the hydrolysis of hindered nitriles.[11][12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methoxycyclohexane-1-carbonitrile (1.0 eq) and a 6 M aqueous solution of sodium hydroxide (excess).

  • Hydrolysis: Heat the mixture to reflux and maintain the reflux for 24-48 hours. The reaction should be monitored by TLC or GC-MS to track the disappearance of the starting material and the intermediate amide.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of the carboxylic acid may form.[14]

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Data Summary

ParameterWilliamson Ether Synthesis on CyanohydrinHydrolysis of Tertiary Nitrile
Key Reagents 1-hydroxycyclohexanecarbonitrile, NaH, Dimethyl Sulfate1-methoxycyclohexane-1-carbonitrile, NaOH (aq)
Common Solvents THF, DMFWater, Ethylene Glycol
Typical Temperature 0 °C to Room TemperatureReflux (High Temperature)
Major Challenges Steric hindrance, elimination side reactionsSlow reaction rate, incomplete conversion (amide formation)
Purification Vacuum DistillationAcid-Base Extraction, Recrystallization

Visualizations

Synthetic Pathway

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Hydrolysis A Cyclohexanone B 1-Hydroxycyclohexanecarbonitrile A->B + HCN C 1-Methoxycyclohexane-1-carbonitrile B->C + NaH, then CH3X (Williamson Ether Synthesis) D 1-Methoxycyclohexane-1-carboxamide (Intermediate) C->D H3O+ or OH-, H2O (Partial Hydrolysis) E This compound D->E H3O+ or OH-, H2O, Δ (Complete Hydrolysis) G Start Start Hydrolysis of 1-Methoxycyclohexane-1-carbonitrile Check_Conversion Monitor Reaction Progress (TLC, GC-MS) Start->Check_Conversion Incomplete Reaction Incomplete or Stalled Check_Conversion->Incomplete No Amide Amide Intermediate Observed Check_Conversion->Amide Partial Complete Reaction Complete Check_Conversion->Complete Yes Increase_Severity Increase Temperature and/or Reaction Time Incomplete->Increase_Severity Amide->Increase_Severity Workup Proceed to Acid-Base Workup and Purification Complete->Workup Increase_Severity->Check_Conversion Change_Conditions Switch from Acidic to Basic Conditions (or vice versa) Increase_Severity->Change_Conditions Change_Conditions->Check_Conversion

Caption: Decision tree for troubleshooting the hydrolysis step.

References

  • LibreTexts. (2021, October 20). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Wikipedia. (2024, November 28). Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. (n.d.). Procedure. [Link]

  • Štefane, B., & Požgan, F. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. International Journal of Organic Chemistry, 4(2), 11. [Link]

  • Ashenhurst, J. (2024, January 10). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Clark, J. (2023, June). Hydrolysing Nitriles. Chemguide. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

  • Pearson. Acid-Catalyzed Ester Hydrolysis: Videos & Practice Problems. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Google Patents. (2018). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
  • Google Patents. (1987).
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]

  • Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2024, June 10). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 1-Methoxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 1-methoxycyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on practical, field-tested insights grounded in established chemical principles.

I. Overview of the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds, including potent histone deacetylase (HDAC) inhibitors.[1] A common and effective route involves the carboxylation of a suitable precursor. One viable, though not explicitly detailed in readily available literature for this specific molecule, synthetic strategy is analogous to the well-established Grignard reaction. This would involve the formation of a Grignard reagent from a halo-substituted 1-methoxycyclohexane, followed by its reaction with carbon dioxide. Given the structure, another potential route could be the hydrolysis of a nitrile precursor, 1-methoxy-1-cyanocyclohexane.

This guide will primarily focus on troubleshooting a Grignard-type carboxylation approach due to its versatility and common application in forming C-C bonds to introduce a carboxylic acid functionality.[2][3]

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in Grignard-based carboxylations are a frequent challenge. The root cause often lies in the sensitivity of the Grignard reagent to certain conditions. Here’s a systematic approach to diagnosing and resolving this issue:

Potential Cause 1: Presence of Moisture or Protic Solvents

  • Expertise & Experience: Grignard reagents are potent bases and will readily react with any source of acidic protons, such as water, alcohols, or even trace amounts of moisture in your solvent or on your glassware.[2][4] This quenching reaction will consume your Grignard reagent, leading to a significant drop in the yield of your desired carboxylic acid.

  • Trustworthiness (Self-Validating Protocol):

    • Glassware: Rigorously dry all glassware in an oven at a minimum of 120°C for several hours, or flame-dry under a vacuum and cool under an inert atmosphere (e.g., nitrogen or argon) immediately before use.[4]

    • Solvents: Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices.[5] If the solvent has been previously opened, it's best practice to distill it from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.

    • Starting Materials: Ensure your halo-substituted 1-methoxycyclohexane is free of water. If necessary, distill it or pass it through a column of activated alumina.

Potential Cause 2: Inactive Magnesium Surface

  • Expertise & Experience: Magnesium turnings can develop a passivating layer of magnesium oxide on their surface, which prevents the initiation of the Grignard reaction.[4]

  • Trustworthiness (Self-Validating Protocol):

    • Mechanical Activation: In a dry, inert atmosphere (like a glovebox), gently grind the magnesium turnings with a mortar and pestle to expose a fresh, reactive surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in your anhydrous solvent. The disappearance of the iodine's color is a good indicator of reaction initiation.[6]

Potential Cause 3: Suboptimal Reaction Temperature

  • Expertise & Experience: The carboxylation of a Grignard reagent is highly exothermic.[2] If the temperature is not controlled, side reactions can occur. Conversely, if the temperature is too low during the Grignard formation, the reaction may be sluggish or fail to initiate.

  • Trustworthiness (Self-Validating Protocol):

    • Grignard Formation: Maintain a gentle reflux during the formation of the Grignard reagent.

    • Carboxylation: Add the Grignard reagent solution slowly to a slurry of dry ice (solid CO2) in your reaction solvent at a low temperature (typically -78 °C, a dry ice/acetone bath). This ensures a large excess of CO2 and helps to dissipate the heat generated.[3][7]

Potential Cause 4: Inefficient Carbon Dioxide Quench

  • Expertise & Experience: Simply bubbling CO2 gas through the solution can be inefficient. Using crushed dry ice provides a high concentration of CO2 at the reaction interface.

  • Trustworthiness (Self-Validating Protocol):

    • Crush dry ice into a fine powder and suspend it in anhydrous ether or THF.

    • Slowly add the Grignard reagent to this slurry with vigorous stirring.

Below is a workflow diagram to guide your troubleshooting process for low yields:

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Mg_Activity Assess Magnesium Activity Check_Moisture->Check_Mg_Activity No Solution_Moisture Action: Rigorously Dry Glassware & Solvents Check_Moisture->Solution_Moisture Yes Check_Temp Evaluate Temperature Control Check_Mg_Activity->Check_Temp No Solution_Mg Action: Activate Magnesium (Mechanical/Chemical) Check_Mg_Activity->Solution_Mg Yes Check_CO2 Review CO2 Quench Check_Temp->Check_CO2 No Solution_Temp Action: Optimize Reaction Temperatures Check_Temp->Solution_Temp Yes Solution_CO2 Action: Use Dry Ice Slurry Check_CO2->Solution_CO2 Yes Improved_Yield Improved Yield Check_CO2->Improved_Yield No Solution_Moisture->Improved_Yield Solution_Mg->Improved_Yield Solution_Temp->Improved_Yield Solution_CO2->Improved_Yield

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing significant amounts of a non-acidic byproduct. What could it be and how do I prevent its formation?

Answer: The most common non-acidic byproduct in a Grignard reaction is the corresponding alkane, in this case, 1-methoxycyclohexane.[2]

Potential Cause: Premature Quenching of the Grignard Reagent

  • Expertise & Experience: As mentioned previously, any protic source will protonate the Grignard reagent, leading to the formation of 1-methoxycyclohexane instead of the desired carboxylic acid.

  • Trustworthiness (Self-Validating Protocol):

    • Re-evaluate all sources of moisture as detailed in the previous question.

    • Ensure the inert atmosphere is maintained throughout the reaction. Any leak in your system can introduce atmospheric moisture.

Potential Cause: Wurtz Coupling

  • Expertise & Experience: A less common but possible side reaction is the coupling of the Grignard reagent with the unreacted halo-substituted 1-methoxycyclohexane to form a dimer.[4]

  • Trustworthiness (Self-Validating Protocol):

    • Slow Addition: Add the halo-substituted 1-methoxycyclohexane dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[4]

Question 3: My product is difficult to purify. What is the recommended work-up and purification procedure?

Answer: Proper work-up is crucial for isolating your carboxylic acid in high purity.

  • Expertise & Experience: The initial product after carboxylation is a magnesium carboxylate salt. This needs to be protonated to yield the free carboxylic acid. The key to purification is to leverage the acidic nature of the product.

  • Trustworthiness (Self-Validating Protocol):

    • Acidic Quench: After the reaction with CO2, slowly and carefully add a dilute acid (e.g., 1 M HCl) to the reaction mixture with stirring until the aqueous layer is acidic. This will dissolve the magnesium salts and protonate the carboxylate.[2]

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Base Wash: Combine the organic extracts and wash them with a saturated sodium bicarbonate or a dilute sodium hydroxide solution. This will deprotonate your carboxylic acid, forming the sodium salt, which is soluble in the aqueous layer. Your non-acidic byproducts will remain in the organic layer.[2]

    • Isolation: Separate the aqueous layer and carefully re-acidify it with a concentrated acid (e.g., concentrated HCl) until the carboxylic acid precipitates out.

    • Final Purification: Collect the precipitated product by vacuum filtration, wash it with cold water, and dry it thoroughly.[2] If further purification is needed, recrystallization or column chromatography can be employed.

Here is a diagram illustrating the purification workflow:

Purification_Workflow Start Crude Reaction Mixture Acid_Quench Acidic Work-up (e.g., 1M HCl) Start->Acid_Quench Extraction Organic Solvent Extraction Acid_Quench->Extraction Base_Wash Wash with NaHCO3 / NaOH (aq) Extraction->Base_Wash Organic_Layer Organic Layer (Byproducts) Base_Wash->Organic_Layer Aqueous_Layer Aqueous Layer (Carboxylate Salt) Base_Wash->Aqueous_Layer Acidification Acidify Aqueous Layer Aqueous_Layer->Acidification Precipitation Precipitation of Carboxylic Acid Acidification->Precipitation Filtration Vacuum Filtration & Drying Precipitation->Filtration Pure_Product Pure this compound Filtration->Pure_Product

Caption: Purification workflow for the carboxylic acid.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for a Grignard-based synthesis of this compound?

A1: The ideal starting material would be a 1-halo-1-methoxycyclohexane. The choice between chloro, bromo, or iodo derivatives depends on availability and reactivity. Generally, the order of reactivity for Grignard formation is I > Br > Cl.

Q2: Can I use an alternative to the Grignard reaction?

A2: Yes, another common method for preparing carboxylic acids is the hydrolysis of nitriles.[3][8] You could potentially synthesize 1-methoxy-1-cyanocyclohexane and then hydrolyze it under acidic or basic conditions to obtain the desired carboxylic acid. This two-step sequence can be an effective alternative if you encounter persistent issues with the Grignard reaction.[8]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your molecule.

  • Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q4: Are there any specific safety precautions I should take?

A4: Yes, Grignard reagents are highly reactive and can ignite spontaneously in air, especially if concentrated.

  • Always work under an inert atmosphere.

  • Use anhydrous solvents to avoid vigorous reactions with water.

  • Quench the reaction carefully, especially the initial addition of the acidic solution, as it can be very exothermic.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

IV. Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Mg to Halide Ratio 1.2 - 1.5 equivalents of MgEnsures complete consumption of the halide.
Solvent Anhydrous Diethyl Ether or THFStabilizes the Grignard reagent.[5]
Grignard Formation Temp. Gentle RefluxPromotes reaction initiation and completion.
Carboxylation Temp. -78 °C (Dry Ice/Acetone)Minimizes side reactions and controls exotherm.
CO2 Source Solid (Dry Ice)Provides a high concentration of the electrophile.[3]
Work-up Acid 1 M HCl or H2SO4Protonates the carboxylate salt.
Purification Base Saturated NaHCO3 or 1 M NaOHSeparates the acidic product from neutral byproducts.

V. Experimental Protocol: Grignard Carboxylation

This is a generalized protocol and may require optimization for your specific starting material.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq.) in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of your 1-halo-1-methoxycyclohexane (1.0 eq.) in anhydrous ether.

    • Add a small portion of the halide solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate flask, prepare a slurry of crushed dry ice in anhydrous ether.

    • Cool the Grignard reagent solution to 0 °C.

    • Slowly transfer the Grignard solution to the dry ice slurry via a cannula with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up and Purification:

    • Slowly add 1 M HCl to the reaction mixture until the aqueous layer is acidic.

    • Transfer to a separatory funnel and extract with diethyl ether (2x).

    • Combine the organic layers and wash with a saturated NaHCO3 solution (2x).

    • Collect the aqueous layers and acidify with concentrated HCl until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

VI. References

  • BenchChem. (n.d.). Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents. Retrieved from

  • Biosynth. (n.d.). This compound. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme. Retrieved from

  • Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from

  • OpenOChem Learn. (n.d.). Preparation of Carboxylic Acids. Retrieved from

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from

  • Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved from

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-Methoxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 1-methoxycyclohexane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals actively working on this synthesis. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate the common challenges and optimize your reaction outcomes.

Section 1: Synthesis Overview & Core Mechanism

The synthesis of this compound is typically achieved via a two-step process starting from cyclohexanone. The overall transformation involves the formation of an α-methoxynitrile intermediate, followed by its complete hydrolysis to the target carboxylic acid. Understanding the mechanism of each step is critical for effective optimization and troubleshooting.

Overall Reaction Scheme:

Cyclohexanone → 1-Methoxycyclohexanecarbonitrile → this compound

Step 1: Formation of 1-Methoxycyclohexanecarbonitrile

This step is analogous to the first stage of a Strecker synthesis.[1][2] Cyclohexanone is reacted with a cyanide source in the presence of methanol. The reaction proceeds through the formation of a hemiketal intermediate, which is then attacked by the cyanide nucleophile. The choice of cyanide source—typically trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide like potassium cyanide (KCN)—is a critical optimization parameter.

Step 2: Hydrolysis of the Nitrile Intermediate

The nitrile group of the intermediate is hydrolyzed to a carboxylic acid. This transformation requires harsh conditions, typically heating under strongly acidic or basic aqueous conditions.[3][4] The reaction proceeds via an amide intermediate, and driving the reaction to completion from this stage is often the primary challenge.[5][6]

Reaction Mechanism Diagram

The following diagram illustrates the key mechanistic steps for both the nitrile formation (using TMSCN) and the subsequent acid-catalyzed hydrolysis.

Reaction_Mechanism Figure 1: Reaction Mechanism Pathway cluster_step1 Step 1: 1-Methoxycyclohexanecarbonitrile Formation cluster_step2 Step 2: Acid-Catalyzed Nitrile Hydrolysis A Cyclohexanone B Hemiketal Intermediate A->B + MeOH, H+ C Oxocarbenium Ion B->C - H2O D 1-Methoxycyclohexanecarbonitrile C->D + CN- D2 1-Methoxycyclohexanecarbonitrile E Protonated Nitrile D2->E + H+ F Imidic Acid Intermediate E->F + H2O, - H+ G Amide Intermediate F->G Tautomerization H Protonated Amide G->H + H+ I Tetrahedral Intermediate H->I + H2O J This compound I->J - NH4+

Caption: Figure 1: Reaction Mechanism Pathway

Section 2: Detailed Experimental Protocol

This protocol provides a robust baseline for the synthesis. It is designed to be self-validating; successful execution should yield the product in good purity, providing a reliable starting point for further optimization.

Reagent Stoichiometry and Properties
ReagentFormulaMW ( g/mol )MolesEquivalentsAmountDensity (g/mL)
CyclohexanoneC₆H₁₀O98.140.101.09.81 g (10.4 mL)0.947
Trimethylsilyl cyanide (TMSCN)C₄H₉NSi99.220.121.211.9 g (15.9 mL)0.744
Zinc Iodide (ZnI₂)ZnI₂319.220.010.13.19 g4.74
Methanol (MeOH)CH₄O32.04-Solvent100 mL0.792
Hydrochloric Acid (conc.)HCl36.46-Reagent100 mL1.18
Diethyl Ether (Et₂O)C₄H₁₀O74.12-SolventAs needed0.713
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-ReagentAs needed2.20
Step-by-Step Methodology

Step 1: Synthesis of 1-Methoxycyclohexanecarbonitrile

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclohexanone (9.81 g, 0.10 mol) and anhydrous methanol (100 mL).

  • Add zinc iodide (3.19 g, 0.01 mol) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.

  • Caution: Trimethylsilyl cyanide is highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE).

  • Slowly add trimethylsilyl cyanide (11.9 g, 0.12 mol) to the cooled solution dropwise over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the cyclohexanone starting material is consumed.

  • Upon completion, quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 1-methoxycyclohexanecarbonitrile. The product is often used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Transfer the crude nitrile intermediate to a 500 mL round-bottom flask.

  • Add concentrated hydrochloric acid (100 mL, ~12 M). Caution: This reaction is exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Maintain reflux for 12-24 hours. The hydrolysis of nitriles can be slow.[7] Monitor the reaction by taking small aliquots, quenching, extracting, and analyzing by TLC or GC-MS to check for the disappearance of the intermediate amide.

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Slowly and carefully pour the cooled acidic solution into a beaker containing 200 g of crushed ice.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 75 mL).

  • To isolate the carboxylic acid, extract the combined organic layers with a 1 M sodium hydroxide (NaOH) solution (3 x 50 mL). The product will move into the aqueous basic layer as its sodium salt.

  • Separate the basic aqueous layer, cool it in an ice bath, and re-acidify to pH ~2 by slowly adding cold 6 M HCl. The carboxylic acid product should precipitate as a white solid or oil.

  • Collect the solid product by vacuum filtration. If it oils out, extract it into a fresh portion of diethyl ether, dry over MgSO₄, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the experiment.

Problem 1: Low or no yield of the nitrile intermediate in Step 1.
  • Potential Cause A: Inactive Reagents or Presence of Water.

    • Explanation: The reaction, especially when using TMSCN, is sensitive to moisture. Water can hydrolyze TMSCN and inhibit the formation of the required intermediates. Cyclohexanone or methanol may also contain impurities.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous methanol and freshly distilled cyclohexanone. Verify the purity and activity of your TMSCN source.

  • Potential Cause B: Inefficient Cyanide Source.

    • Explanation: While KCN can be used, it has lower solubility in organic solvents and may require a phase-transfer catalyst or different solvent systems to be effective. TMSCN is generally more reactive and soluble.[1]

    • Solution: If using KCN, consider adding a catalytic amount of a phase-transfer catalyst like 18-crown-6. Alternatively, switching to TMSCN with a Lewis acid catalyst (like ZnI₂) often provides more reproducible results.

Problem 2: The hydrolysis reaction (Step 2) stalls or gives a low yield of the final acid.
  • Potential Cause A: Incomplete Hydrolysis (Stuck at Amide).

    • Explanation: Nitrile hydrolysis is a two-part process, converting the nitrile to an amide, and then the amide to the carboxylic acid. The second step is often the rate-limiting one and requires significant energy.[3][5]

    • Solution: Increase the reflux time (up to 48 hours) and/or temperature. You can switch from HCl to a higher-boiling acid like 48% HBr or even sulfuric acid, but be mindful of potential charring. Alternatively, a two-step basic hydrolysis (e.g., refluxing with 6 M NaOH) followed by acidic workup can be more effective.[8][9]

  • Potential Cause B: Product Decomposition.

    • Explanation: Prolonged exposure to very harsh acidic conditions and high temperatures can potentially lead to decomposition or side reactions, such as elimination of methanol.

    • Solution: Monitor the reaction closely. Once the amide intermediate is gone, do not continue heating unnecessarily. If decomposition is suspected, consider using basic hydrolysis, which is often less destructive for sensitive substrates.

Problem 3: Difficulties during workup and purification.
  • Potential Cause A: Formation of Emulsions.

    • Explanation: During the acid-base extractions, particularly after the hydrolysis step, emulsions can form, making layer separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. Perform extractions slowly with gentle inversions rather than vigorous shaking.

  • Potential Cause B: Impure Final Product.

    • Explanation: The final product may be contaminated with unreacted amide intermediate or other side products.

    • Solution: Ensure the acid-base extraction is performed correctly to separate the acidic product from neutral impurities like the amide. If co-impurities persist, purification by column chromatography (using a silica gel stationary phase and a hexane/ethyl acetate mobile phase) or recrystallization is necessary.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low Yield or Impurity Issue StepCheck Identify Problem Step Start->StepCheck Step1_Issue Step 1: Nitrile Formation StepCheck->Step1_Issue Problem in Nitrile Formation Step2_Issue Step 2: Hydrolysis StepCheck->Step2_Issue Problem in Hydrolysis Workup_Issue Workup / Purification StepCheck->Workup_Issue Problem in Isolation S1_Cause Check Reagent Purity & Anhydrous Conditions Step1_Issue->S1_Cause S2_Cause Incomplete Hydrolysis? Step2_Issue->S2_Cause S3_Cause Emulsion or Impurity? Workup_Issue->S3_Cause S1_Action Use Anhydrous Solvents Switch to TMSCN/ZnI2 S1_Cause->S1_Action S2_Action1 Increase Reflux Time/Temp S2_Cause->S2_Action1 S2_Action2 Switch to Basic Hydrolysis (NaOH) S2_Cause->S2_Action2 S3_Action Add Brine to Break Emulsion Optimize Recrystallization or Chromatography S3_Cause->S3_Action

Caption: Figure 2: Troubleshooting Workflow

Section 4: FAQs for Reaction Optimization

Q1: What are the pros and cons of different cyanide sources for Step 1?

A1:

  • Alkali Metal Cyanides (KCN, NaCN):

    • Pros: Inexpensive and readily available.

    • Cons: Highly toxic, lower solubility in organic solvents, and may require harsher conditions or additives like crown ethers. The generation of HCN gas is a significant safety risk if any acidic species are present.

  • Trimethylsilyl Cyanide (TMSCN):

    • Pros: Excellent solubility in organic solvents, generally higher reactivity under milder conditions, and often leads to cleaner reactions with higher yields.[2] The use of a Lewis acid catalyst (e.g., ZnI₂, InCl₃) can further enhance its effectiveness.

    • Cons: More expensive and extremely toxic upon hydrolysis (releases HCN). Must be handled with extreme care.

For reproducibility and yield, TMSCN is often the superior choice for this type of transformation.

Q2: Should I use acidic or basic conditions for the hydrolysis in Step 2?

A2: The choice depends on the stability of your substrate and your desired workup.

  • Acidic Hydrolysis (e.g., HCl, H₂SO₄):

    • Pros: The reaction directly yields the free carboxylic acid.[8] The workup can be a straightforward extraction.

    • Cons: Requires high temperatures and long reaction times. Can cause decomposition or side reactions with sensitive functional groups. Can be difficult to drive to completion from the amide intermediate.[5]

  • Basic Hydrolysis (e.g., NaOH, KOH):

    • Pros: Often proceeds more readily to completion than acid hydrolysis for sterically hindered nitriles. Conditions can be less destructive.

    • Cons: Forms a carboxylate salt, requiring a separate acidification step during workup to isolate the product.[7][9] Ammonia gas is evolved, which requires proper ventilation.

Recommendation: For initial trials, acid hydrolysis is simpler. If yields are low due to incomplete reaction, switching to basic hydrolysis is a standard and effective optimization strategy.

Q3: How can I effectively monitor the progress of both reaction steps?

A3:

  • Step 1 (Nitrile Formation):

    • TLC: Use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Stain with potassium permanganate (KMnO₄), which will stain the cyclohexanone starting material but not the nitrile product. The reaction is complete when the starting material spot disappears.

    • GC-MS: This is the most definitive method. It will clearly show the disappearance of the cyclohexanone peak and the appearance of the new peak for 1-methoxycyclohexanecarbonitrile with its corresponding mass.

  • Step 2 (Hydrolysis):

    • TLC: Use a more polar system (e.g., 1:1 Hexane:Ethyl Acetate). The final carboxylic acid product will be very polar and may streak or remain at the baseline. The key is to monitor the disappearance of the less polar nitrile and the intermediate amide. Staining with an acidic vanillin solution or examining under UV light (if applicable) can be helpful.

    • LC-MS: This is the ideal technique for monitoring the hydrolysis, as it can track the concentrations of the nitrile, the amide intermediate, and the final carboxylic acid product over time.

Q4: What is the most common side product, and how can it be minimized?

A4: The most common "side product" is often the intermediate amide from incomplete hydrolysis. To minimize its presence in the final product, you must ensure the hydrolysis reaction goes to completion by extending the reaction time or using more forcing conditions as described above. Another potential side product is the cyanohydrin (1-hydroxycyclohexanecarbonitrile), formed if water competes with methanol in the first step. This can be minimized by using anhydrous reagents and solvent.

References

  • De Cock, E., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available at: [Link][10][11]

  • Shafran, Y., et al. (2019). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. Available at: [Link][1]

  • Chemistry Steps. Reactions of Nitriles. Available at: [Link][3]

  • Bandyopadhyay, D., et al. (2013). A truly green synthesis of α-aminonitriles via Strecker reaction. Tetrahedron Letters. Available at: [Link][2]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Available at: [Link][8][12]

  • Reddit - r/OrganicChemistry. (2023). Hydrolysis of nitriles. Available at: [Link][5]

  • Moodle - UCL. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link][13]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link][9]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link][7]

  • YouTube - Dr. Tania CS. (2020). Problem nitrile hydrolysis, esterification. Available at: [Link][6]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link][4]

Sources

troubleshooting 1-methoxycyclohexane-1-carboxylic acid purification issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-methoxycyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic intermediate. As a potent histone deacetylase (HDAC) inhibitor, its purity is paramount for reliable downstream applications.[1] This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve the highest purity for your compound.

Section 1: Understanding the Source of Impurities

Effective purification begins with understanding the potential impurities originating from the synthesis. A common route to this compound involves the reaction of cyclohexanone with a cyanide source in the presence of methanol to form an intermediate nitrile, followed by hydrolysis.

Common Synthesis Pathway:

  • Cyanohydrin Formation & Etherification: Cyclohexanone reacts with a cyanide salt (e.g., KCN) and methanol, often under acidic conditions, to form 1-methoxycyclohexanecarbonitrile.[2][3]

  • Nitrile Hydrolysis: The nitrile intermediate is then hydrolyzed, typically using strong acid (like methanolic HCl) or base, to yield the final carboxylic acid.[4]

This pathway can introduce several challenging impurities:

  • Unreacted Starting Materials: Cyclohexanone.

  • Intermediate Species: 1-methoxycyclohexanecarbonitrile (the nitrile).

  • Side-Products: Byproducts from dimerization or polymerization of cyclohexanone.

Section 2: Core Purification Strategies

A multi-step purification strategy is often necessary. The choice of method depends on the nature and quantity of the impurities present.

Decision Logic for Purification

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

Purification_Decision start Crude Product Analysis (TLC, NMR) check_neutral_basic Are neutral or basic impurities present? (e.g., cyclohexanone) start->check_neutral_basic extraction Perform Acid-Base Liquid-Liquid Extraction check_neutral_basic->extraction Yes check_solid Is the product a solid after extraction? check_neutral_basic->check_solid No extraction->check_solid crystallization Proceed with Recrystallization check_solid->crystallization Yes chromatography Consider Column Chromatography check_solid->chromatography No (Oily) final_product Pure Crystalline Product crystallization->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Part A: Acid-Base Extraction Issues

Q1: I performed an acid-base extraction, but my final yield is very low. What went wrong?

A1: Low yield after an acid-base extraction is a common issue with several potential causes:

  • Incomplete Deprotonation/Protonation: The effectiveness of extraction relies on the complete conversion of the carboxylic acid to its water-soluble carboxylate salt and back.

    • Causality: Carboxylic acids require a pH at least 2-3 units above their pKa to be fully deprotonated and soluble in the aqueous base. Similarly, the aqueous layer must be acidified to a pH 2-3 units below the pKa to fully protonate the carboxylate and make it soluble in the organic solvent.[5]

    • Solution: When extracting with base (e.g., NaHCO₃ or NaOH), ensure the pH of the aqueous layer is > 8. When re-acidifying (e.g., with HCl) to recover your product, check the pH with litmus paper or a pH meter to ensure it is strongly acidic (pH < 2).

  • Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface of the organic and aqueous layers, trapping your product.

    • Solution: To break an emulsion, you can try adding a saturated brine solution (NaCl(aq)), which increases the ionic strength of the aqueous layer. Alternatively, gentle swirling instead of vigorous shaking can prevent emulsion formation.

  • Insufficient Extraction Cycles: A single extraction is often not enough to transfer all the material between phases.

    • Solution: Perform at least three separate extractions with fresh solvent for each step (e.g., three extractions with aqueous base, followed by three extractions with an organic solvent after re-acidification) to ensure quantitative transfer.

Part B: Recrystallization Problems

Recrystallization is the most powerful technique for purifying solid organic compounds like this compound.[6] The ideal solvent should dissolve the compound well when hot but poorly when cold.[7][8]

Q2: My compound "oiled out" instead of forming crystals upon cooling. How do I fix this?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling rather than crystallizing. This happens when the boiling point of the solvent is higher than the melting point of the compound, or when impurities significantly depress the melting point.[9]

  • Immediate Fix: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool very slowly. This may promote crystallization over oiling.[9]

  • Systematic Solution:

    • Change Solvents: Choose a solvent with a lower boiling point.

    • Use a Solvent Mixture: Dissolve the compound in a minimum of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "poor" hot solvent (one in which it is less soluble) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.[10] For this compound, a mixture like Toluene/Hexane or Ethyl Acetate/Hexane can be effective.

Q3: The solution has cooled, but no crystals have formed. What should I do?

A3: Lack of crystallization usually means the solution is not sufficiently supersaturated.

  • Causality: Either too much solvent was added initially, or the compound is more soluble at low temperatures than anticipated. Crystal formation also requires nucleation sites to begin.

  • Troubleshooting Steps (in order):

    • Induce Nucleation: Scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a template for further crystal lattice formation.[7]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Let it cool again slowly.[7][10] Be careful not to boil off too much, which could cause the product to crash out impurely.

    • Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound. This should only be done after slow cooling to room temperature has failed to produce crystals.[11]

Q4: My crystals formed extremely quickly and look like fine powder. Are they pure?

A4: Not likely. Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[9]

  • Causality: The solution was likely too concentrated or cooled too quickly. An ideal crystallization should see crystals appear over a period of 5-20 minutes.[9]

  • Solution: Re-heat the flask to re-dissolve the solid. Add a small amount (10-20% more) of the hot solvent to slightly decrease the saturation. Insulate the flask (e.g., with paper towels or by placing it in a warm water bath that cools slowly) to ensure a slow cooling rate. This allows for the selective formation of a pure crystal lattice.

Part C: Purity and Characterization

Q5: My final product is off-white or yellowish. How can I remove the color?

A5: Colored impurities are common and are often highly conjugated organic molecules present in small amounts.

  • Solution: Use activated charcoal (decolorizing carbon). After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly to prevent boiling over. Add a very small amount of activated charcoal (a spatula tip is usually sufficient).[12] Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the carbon.

  • Crucial Next Step: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[12] If you allow it to cool first, your product will crystallize on the charcoal, leading to significant yield loss.

Q6: The NMR spectrum of my product still shows a peak around 2.2-2.5 ppm that I can't identify. What could it be?

A6: While a definitive answer requires spectral analysis, a persistent impurity in this region could be the unhydrolyzed intermediate, 1-methoxycyclohexanecarbonitrile . The α-protons on the cyclohexane ring adjacent to the nitrile group would likely appear in this region. Another possibility is residual cyclohexanone.

  • Diagnostic Test: Compare the ¹³C NMR spectrum to look for a nitrile carbon (δ ≈ 120 ppm) or a ketone carbonyl (δ > 200 ppm). An IR spectrum would also be informative, showing a C≡N stretch around 2250 cm⁻¹ for the nitrile or a C=O stretch around 1715 cm⁻¹ for the ketone.

  • Solution: If the nitrile is present, the hydrolysis reaction may have been incomplete. You may need to re-subject the material to the hydrolysis conditions (e.g., refluxing in aqueous acid) to drive the reaction to completion. If it is residual starting material, another acid-base extraction or careful recrystallization should remove it.

Section 4: Standard Operating Procedures (SOPs)
SOP 1: Acid-Base Extraction Workflow

This protocol is designed to separate the acidic product from neutral (e.g., cyclohexanone) or basic impurities.

Extraction_Workflow cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Separation cluster_2 Step 3: Recovery cluster_3 Step 4: Final Workup a1 Dissolve crude product in organic solvent (e.g., Diethyl Ether) a2 Add to separatory funnel a1->a2 a3 Add 5% NaHCO₃ (aq). Stopper, vent, and shake. a2->a3 a4 Allow layers to separate a3->a4 b1 Drain lower aqueous layer (contains product salt) into a clean flask a4->b1 b2 Keep upper organic layer (contains neutral impurities) b1->b2 b3 Repeat extraction of organic layer 2x with fresh NaHCO₃ b2->b3 b4 Combine all aqueous extracts b3->b4 c1 Cool combined aqueous extracts in an ice bath b4->c1 c2 Slowly add conc. HCl until pH < 2 (check with paper) c1->c2 c3 Extract with fresh organic solvent (3x) c2->c3 c4 Combine organic layers c3->c4 d1 Wash combined organic layers with brine c4->d1 d2 Dry over anhydrous MgSO₄ d1->d2 d3 Filter and evaporate solvent to yield purified acid d2->d3

Caption: Workflow for acid-base extraction purification.

SOP 2: Recrystallization Protocol (Single Solvent)
  • Solvent Selection: Choose an appropriate solvent using small-scale tests. Toluene is often a good starting point for compounds of this type.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves at the boiling point of the solvent.[11]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (if needed): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[12]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Leave the crystals under vacuum to pull air through them for several minutes. Then, transfer the solid to a watch glass to air dry or place in a vacuum oven at a low temperature.

Data Table: Recrystallization Solvent Selection
SolventBoiling Point (°C)PolarityComments
Water 100Very HighGenerally poor solvent for this compound, but can be used as the "anti-solvent" in a mixture.[13]
Ethanol 78HighMay be too good a solvent, leading to low recovery. Good for washing.
Ethyl Acetate 77MediumGood candidate. Dissolves many organics when hot.
Toluene 111LowExcellent candidate. Its higher boiling point allows for a large solubility differential.
Hexane/Heptane 69 / 98Very LowLikely a poor solvent on its own, but excellent as the "anti-solvent" in a two-solvent system with Ethyl Acetate or Toluene.[13]
References
  • Benchchem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • Biosynth. (n.d.). This compound | 50421-27-7.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Jakubowska, M., et al. (2015). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments.
  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide.
  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR, 23(6).
  • Filo. (2025, April 14). The reaction of sodium cyanide and cyclohexanone gives a poor yield of th...
  • Course Hero. (n.d.). 8. Cyanide ion reacts with cyclohexanone, followed by acid workup. Write a complete mechanism.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Nakashima, K., et al. (1998). 6-Methoxy-2-(4-substituted phenyl)benzoxazoles as Fluorescent Chiral Derivatization Reagents for Carboxylic Acid. Chemical and Pharmaceutical Bulletin, 46(3), 518-521.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Study.com. (n.d.). Treatment of 2-cyclohexenone with HCN/KCN yields a saturated ketonitrile rather than an unsaturated cyanohydrin.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from University of Toronto Chemistry website.
  • YouTube. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rac-(1r,4r)-4-methoxycyclohexane-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chem 267. Recrystallization. Retrieved from University of Wisconsin-Madison Chemistry website.
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Iizuka, R., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4837.
  • Sigma-Aldrich. (n.d.). Methanolic HCl, 0.5N and 3N.

Sources

preventing decomposition of 1-methoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methoxycyclohexane-1-carboxylic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this valuable research compound. Our goal is to empower you with the knowledge to prevent its decomposition and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to prevent moisture absorption and potential hydrolysis.[1][3] While some suppliers suggest room temperature storage, for extended periods, refrigeration (2-8 °C) in a desiccated environment is a prudent measure to minimize any potential for slow degradation.

Q2: What are the initial visual or analytical signs of decomposition?

Initial signs of decomposition can be subtle. Visually, you might observe a change in the physical appearance of the solid, such as clumping, discoloration, or the development of an unusual odor. Analytically, the most definitive way to detect decomposition is through techniques like NMR, LC-MS, or GC-MS. The appearance of new signals or peaks corresponding to potential degradation products, such as cyclohexanone or 1-hydroxycyclohexane-1-carboxylic acid, would indicate a loss of integrity. A broadening of the melting point range is also a classic indicator of impurity.

Q3: Is this compound sensitive to air or moisture?

Yes, like many carboxylic acids and ethers, this compound can be sensitive to moisture. The primary concern is the potential for acid- or base-catalyzed hydrolysis of the methoxy group, which would yield methanol and 1-hydroxycyclohexane-1-carboxylic acid. While casual exposure to air is unlikely to cause rapid decomposition, prolonged exposure to humid air should be avoided. It is best practice to handle the compound in a dry atmosphere (e.g., under nitrogen or argon) for sensitive applications.

Q4: Can I use protic solvents like methanol or water with this compound?

Caution is advised when using protic solvents. In neutral protic solvents at room temperature, the compound is generally stable for short periods. However, under acidic or basic conditions, these solvents can participate in hydrolysis of the methoxy group.[4] If your experimental protocol requires a protic solvent, it is recommended to use fresh, anhydrous solvents and to keep the reaction time and temperature to a minimum. For extended reaction times or elevated temperatures, consider using aprotic solvents like THF, dioxane, or acetonitrile.

Q5: What are the primary known incompatibilities for this compound?

This compound should not be mixed with strong oxidizing agents, strong reducing agents, strong acids, or strong bases, as these can promote decomposition.[5] Strong acids or bases can catalyze the hydrolysis of the methoxy ether linkage. Strong oxidizing agents could potentially lead to oxidative degradation of the cyclohexane ring or the carboxylic acid group.

Troubleshooting Guide: Preventing Decomposition

Decomposition of this compound typically proceeds via two main pathways: hydrolysis of the methoxy group and decarboxylation. The following guide will help you identify and resolve issues related to these degradation routes.

Potential Decomposition Pathways

DecompositionPathways cluster_hydrolysis Hydrolysis Pathway cluster_decarboxylation Decarboxylation Pathway A 1-Methoxycyclohexane- 1-carboxylic Acid B 1-Hydroxycyclohexane- 1-carboxylic Acid + Methanol A->B H₂O (Acid/Base Catalyzed) C 1-Methoxycyclohexane- 1-carboxylic Acid D 1-Methoxycyclohexane + CO₂ C->D Heat (Δ) (Potentially Metal-Catalyzed)

Caption: Primary decomposition routes for this compound.

Troubleshooting Table
Observed Problem Potential Cause Recommended Solution & Explanation
Low assay or presence of a polar impurity by LC-MS. Hydrolysis of the methoxy group. Action: Ensure all solvents are anhydrous and reactions are run under an inert atmosphere (N₂ or Ar). Avoid strong acidic or basic conditions. Causality: The ether linkage at the α-position is susceptible to hydrolysis, particularly when catalyzed by acid or base, leading to the formation of the more polar 1-hydroxycyclohexane-1-carboxylic acid.[4]
Gas evolution upon heating; presence of 1-methoxycyclohexane in product mixture. Thermal Decarboxylation. Action: Keep reaction temperatures as low as possible. If heating is necessary, do so gradually and for the minimum time required. Avoid unnecessary high temperatures. Causality: While simple carboxylic acids are generally stable to heat, the presence of the α-methoxy group can influence the electronic stability and potentially lower the temperature required for decarboxylation.[6][7]
Reaction failure or unexpected side products when using organometallics (e.g., Grignard, organolithiums). Deprotonation of the carboxylic acid. Action: Protect the carboxylic acid functional group (e.g., as a methyl or ethyl ester) before performing reactions with strong bases or nucleophiles. Causality: The acidic proton of the carboxylic acid will be readily abstracted by strong organometallic bases, quenching the reagent and preventing the desired reaction.
Inconsistent results in photoredox or radical reactions. Radical-mediated decomposition. Action: Carefully screen reaction conditions, including photocatalyst, solvent, and light source. Consider using a different precursor for the desired radical if decomposition is persistent. Causality: α-Alkoxy carboxylic acids can be precursors to α-alkoxy radicals, which may undergo undesired side reactions or fragmentation depending on the specific reaction conditions.[8][9]

Experimental Protocols: Best Practices

To ensure the stability and successful use of this compound in your research, adhere to the following protocols.

Protocol 1: Preparation of a Stock Solution in an Aprotic Solvent

This protocol describes the preparation of a stock solution in a non-reactive, aprotic solvent, which is ideal for most applications.

Workflow Diagram:

StockSolutionWorkflow Start Start: Gather Materials DryGlassware 1. Oven-dry all glassware and cool under inert gas. Start->DryGlassware WeighCompound 2. Weigh the required amount of the carboxylic acid. DryGlassware->WeighCompound AddSolvent 3. Add anhydrous aprotic solvent (e.g., THF, Dioxane) via syringe. WeighCompound->AddSolvent Dissolve 4. Dissolve the compound (gentle swirling/sonication). AddSolvent->Dissolve StoreSolution 5. Store the solution under an inert atmosphere, sealed, and refrigerated (2-8 °C). Dissolve->StoreSolution End End: Solution Ready for Use StoreSolution->End

Caption: Workflow for preparing a stable stock solution.

Step-by-Step Methodology:

  • Glassware Preparation: All glassware (e.g., volumetric flask, vials) should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas (nitrogen or argon).

  • Weighing: Tare a clean, dry vial on an analytical balance. Quickly add the desired mass of this compound to the vial and record the mass. Minimize exposure to ambient atmosphere.

  • Solvent Addition: Using a dry syringe, add the calculated volume of anhydrous aprotic solvent (e.g., THF, dioxane, acetonitrile) to the vial.

  • Dissolution: Cap the vial and gently swirl or sonicate at room temperature until the solid is fully dissolved. Avoid heating.

  • Storage: If the solution is not for immediate use, flush the headspace of the vial with inert gas, seal tightly with a PTFE-lined cap, and store in a refrigerator at 2-8 °C. For longer-term storage, consider amber vials to protect from light.

Protocol 2: Use in an Aqueous or Protic Solvent System

If your experiment necessitates the use of aqueous or protic solvents, this protocol provides steps to mitigate the risk of hydrolysis.

Logical Flow for Decision Making:

ProticSolventLogic node_rect node_rect Start Is a protic solvent absolutely necessary? CheckAlternatives Consider aprotic alternatives (e.g., THF, Acetonitrile). Start->CheckAlternatives No Proceed Proceed with caution. Start->Proceed Yes CheckpH Is the final solution acidic or basic? Proceed->CheckpH NeutralpH Maintain pH as close to neutral as possible. CheckpH->NeutralpH No AcidBasePresent Minimize exposure time to non-neutral pH. CheckpH->AcidBasePresent Yes CheckTemp Is heating required? NeutralpH->CheckTemp AcidBasePresent->CheckTemp LowTemp Run reaction at or below room temperature. CheckTemp->LowTemp No HighTemp Monitor reaction closely for decomposition byproducts. CheckTemp->HighTemp Yes End Execute Experiment LowTemp->End HighTemp->End

Caption: Decision-making process for using protic solvents.

Key Considerations:

  • pH Control: The rate of hydrolysis is significantly increased under both acidic and basic conditions. If possible, buffer your system to maintain a pH as close to neutral (pH 6-8) as possible.

  • Temperature Management: Perform the experiment at the lowest feasible temperature. Every 10 °C increase in temperature can significantly increase the rate of hydrolysis.

  • Time Limitation: Prepare the solution immediately before use and minimize the time the compound spends in the protic solvent.

  • Degassed Solvents: Use deoxygenated and degassed water or other protic solvents to minimize the risk of oxidative side reactions.

By understanding the inherent stability characteristics of this compound and adhering to these best practices, you can significantly reduce the risk of decomposition and ensure the reliability and reproducibility of your experimental results.

References

  • ResearchGate. (2025). Do Alpha-Acyloxy and Alpha-Alkoxycarbonyloxy Radicals Fragment to Form Acyl and Alkoxycarbonyl Radicals?. Retrieved from [Link]

  • ACS Publications. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research. Retrieved from [Link]

  • Zenodo. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • PubMed. (n.d.). Generation and Coupling of Radical Species from α-Alkoxy Bridgehead Carboxylic Acid.... Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Hydrolysis Reactions. Retrieved from [Link]

Sources

common pitfalls in handling 1-methoxycyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-methoxycyclohexane-1-carboxylic acid (CAS No. 50421-27-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when handling this versatile building block. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your experimental outcomes.

Introduction

This compound is a substituted cyclic carboxylic acid with applications in medicinal chemistry, notably as a potential histone deacetylase (HDAC) inhibitor[1]. Its structure, featuring a tertiary carboxylic acid and an α-methoxy group, presents unique handling and reactivity challenges that can impact synthesis, purification, and derivatization. This guide provides field-proven insights to address these specific issues directly.

Critical Safety & Handling Precautions

Before beginning any work, it is imperative to consult the full Safety Data Sheet (SDS). This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.

Hazard Summary Table

Hazard StatementDescriptionPrecautionary Measures
H315 Causes skin irritationWear protective gloves and clothing. Wash skin thoroughly after handling[2][3].
H318 / H319 Causes serious eye damage/irritationWear eye and face protection. If in eyes, rinse cautiously with water for several minutes[2][4].
H335 May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust or fumes[3][4].

Core Handling Guidelines:

  • Ventilation: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors[5][6].

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory. Ensure gloves are inspected before use and disposed of properly.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place[4][7]. Room temperature storage is generally acceptable[7][8].

  • Spills: In case of a spill, avoid dust formation. Absorb the material with an inert substance (e.g., sand, vermiculite) and transfer it to a sealed container for disposal[2][5]. Do not allow the chemical to enter drains.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: Here are the key properties for quick reference.

Physical Properties Table

PropertyValueSource
CAS Number 50421-27-7[5][7]
Molecular Formula C₈H₁₄O₃[1][7]
Molecular Weight 158.19 g/mol [1][7]
Appearance Off-white solid/powder[9]
SMILES COC1(CCCCC1)C(=O)O[1][7]

Q2: What are the primary applications of this compound?

A2: this compound has been identified as a potent histone deacetylase (HDAC) inhibitor. It may also have anti-inflammatory properties by inhibiting cyclooxygenases and nitric oxide synthases[1]. Its primary use is for research and development purposes[5].

Q3: What are the recommended storage conditions to ensure stability?

A3: The compound should be stored sealed in a dry, well-ventilated area at room temperature[7]. Keep the container tightly closed to prevent moisture absorption and potential degradation[4][6]. It is stable under normal storage conditions[4].

Troubleshooting Guide: Synthesis & Purification

This section addresses the most common and complex issues encountered during the synthesis, purification, and subsequent use of this compound.

Q4: My synthesis via hydrolysis of 1-methoxycyclohexane-1-carbonitrile is giving a very low yield. What could be the problem?

A4: This is a common bottleneck. The hydrolysis of a sterically hindered tertiary nitrile can be challenging.

  • Causality: Harsh acidic or basic conditions required for nitrile hydrolysis can lead to side reactions. Under strong acid and heat, you risk potential cleavage of the methoxy ether. More critically, decarboxylation of the final product can occur under these conditions, especially if the temperature is too high.

  • Troubleshooting Steps:

    • Condition Severity: If using strong acid (e.g., H₂SO₄/H₂O), try lowering the reaction temperature and extending the reaction time.

    • Alternative Methods: Consider a two-step hydrolysis. First, use basic conditions (e.g., NaOH or KOH in ethanol/water) to hydrolyze the nitrile to the corresponding carboxylate salt. This is often gentler. Following this, carefully acidify the aqueous solution with cold HCl to precipitate the carboxylic acid[10].

    • Monitor Progress: Track the reaction by TLC or LC-MS to determine the optimal reaction time and avoid degradation of the product.

Q5: I'm trying to purify my crude product, but it streaks severely on silica gel TLC and I can't get a clean separation via column chromatography. What's the cause and solution?

A5: This is the most frequently reported issue for this class of compounds. The streaking is caused by the acidic nature of the carboxyl group interacting strongly and inconsistently with the silica gel surface.

  • Causality: On the silica surface, an equilibrium exists between the protonated (neutral) acid and the deprotonated (anionic) carboxylate. This causes the compound to "drag" or "streak" up the plate instead of moving as a compact spot.

  • Solution 1: Modify the Mobile Phase: Add 0.5-1% of a volatile acid, like acetic acid or formic acid, to your eluent system (e.g., Ethyl Acetate/Hexane). This high concentration of acid in the mobile phase keeps your compound fully protonated, preventing its interaction with the silica and resulting in sharp, well-defined spots[11].

  • Solution 2: Use Acid-Base Extraction (Recommended): This is the most robust method for purifying carboxylic acids from neutral or basic impurities. It avoids chromatography altogether. See Protocol 1 for a detailed step-by-step guide.

G start Start: Crude Product Purification check_purity Analyze crude product by TLC. Does it streak severely? start->check_purity is_oil Is the crude product an oil or a solid? check_purity->is_oil Yes column_prep Prepare eluent with 0.5-1% Acetic Acid. Run column chromatography. check_purity->column_prep No, spots are clean extraction Use Acid-Base Extraction (See Protocol 1). This is the most reliable method. is_oil->extraction Oil or Solid final_product Purified 1-methoxycyclohexane- 1-carboxylic acid column_prep->final_product Yields clean acid extraction->final_product Yields clean acid

Caption: Troubleshooting workflow for purification issues.

Q6: My final product is a sticky gum or oil, but I expect a solid. How can I induce crystallization?

A6: This often points to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.

  • Causality: Even small amounts of solvent (e.g., ethyl acetate, dichloromethane) or structurally similar impurities can act as "antifreeze," preventing your compound from solidifying.

  • Troubleshooting Steps:

    • High Vacuum: Dry the sample under high vacuum for an extended period (several hours to overnight) to remove all traces of volatile solvents.

    • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., cold hexanes or pentane). Vigorously stir or sonicate the mixture. The impurities may dissolve in the non-polar solvent, while the pure acid should precipitate as a solid.

    • Recrystallization: If the product is still an oil, attempt recrystallization from a minimal amount of a suitable solvent system. A good starting point is a toluene/hexane or ethyl acetate/hexane mixture. Dissolve the oil in the minimum amount of the more polar solvent while warm, then slowly add the non-polar solvent until turbidity appears. Allow it to cool slowly.

Q7: I'm attempting a Fischer esterification, but the reaction is slow and incomplete. Why?

A7: The steric hindrance around the tertiary carboxylic acid makes direct acid-catalyzed esterification challenging.

  • Causality: The mechanism of Fischer esterification involves the nucleophilic attack of an alcohol on the protonated carbonyl carbon[12][13]. The bulky cyclohexyl ring and the adjacent methoxy group impede this attack, raising the activation energy of the reaction.

  • Troubleshooting & Optimization:

    • Increase Reagent Excess: Use the alcohol as the solvent to drive the equilibrium forward[12][14].

    • Water Removal: Use a Dean-Stark apparatus to remove the water byproduct as it forms, which is crucial for shifting the equilibrium toward the product[14].

    • Alternative Coupling Reagents: For a more reliable and faster reaction, bypass the equilibrium limitations of Fischer esterification. Activate the carboxylic acid first.

      • SOCl₂ or (COCl)₂: Convert the acid to the acid chloride, then react with the alcohol. This is highly effective but harsh.

      • EDC/DMAP or DCC/DMAP: These are standard peptide coupling reagents that work well for forming esters under mild conditions, especially with sterically hindered substrates[15].

G cluster_0 Reaction Pathways start 1-methoxycyclohexane- 1-carboxylic acid ester Desired Esterification (e.g., with R-OH) start->ester Mild Conditions (e.g., EDC, DMAP) decarboxylation Side Reaction: Decarboxylation (Loss of CO2) start->decarboxylation Harsh Conditions (e.g., High Heat) product Desired Product ester->product Forms Ester Product byproduct Undesired Byproduct decarboxylation->byproduct Forms Methoxycyclohexane

Caption: Competing reaction pathways under different conditions.

Q8: I heated my compound to drive a reaction and observed gas evolution and the loss of my starting material. What happened?

A8: You have likely observed thermal decarboxylation.

  • Causality: Carboxylic acids can lose carbon dioxide (CO₂) upon heating[16]. While simple alkyl carboxylic acids require very high temperatures, the stability of the potential carbanion intermediate influences the ease of this reaction. Heating the acid, especially in the presence of trace impurities, can facilitate the elimination of CO₂, leaving behind 1-methoxycyclohexane[17][18].

  • Solution: Avoid excessive heating of the free acid. If a reaction requires elevated temperatures, first convert the acid to a more stable derivative, such as a methyl or ethyl ester, which cannot undergo decarboxylation.

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction

This protocol is designed to efficiently separate the acidic product from neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 3 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., 50 mL of diethyl ether for every 1 gram of crude material).

  • Basification: Transfer the solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt is now in the aqueous (bottom) layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete transfer, add another portion of 1 M NaOH to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract. The organic layer now contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3 M HCl dropwise until the solution becomes cloudy and a precipitate forms. Continue adding acid until the pH is ~1-2 (check with pH paper). Your product, the neutral carboxylic acid, is no longer soluble in the acidic water.

  • Product Extraction: Extract the precipitated product back into an organic solvent. Add a fresh portion of diethyl ether or ethyl acetate to the flask, transfer to the separatory funnel, shake, and separate. Keep the organic layer. Repeat this extraction two more times to maximize recovery.

  • Washing & Drying: Combine all organic extracts. Wash once with brine to remove bulk water. Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Isolation: Remove the solvent using a rotary evaporator. Dry the resulting purified product under high vacuum to remove any residual solvent.

References

  • Organic Syntheses. (n.d.). 1-Methylcyclohexanecarboxylic acid. [Link]

  • OSTI.gov. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • PubChem. (n.d.). 1-Methoxycycloheptane-1-carboxylic acid. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • YouTube. (2023). Synthesis of 1-methylcyclohexanecarboxylic acid. [Link]

  • PrepChem.com. (n.d.). Synthesis of methoxy carboxylic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity. [Link]

  • Google Patents. (n.d.). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
  • YouTube. (2025). Decarboxylation of Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • MySkinRecipes. (n.d.). 1-hydroxy-4-methoxycyclohexane-1-carbonitrile. [Link]

  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

  • Google Patents. (n.d.). EP0512472A1 - Process for preparation of alpha-alkoxy acetic acids and their salts.
  • Reddit. (2019). Isolation of a Carboxylic acid. [Link]

  • Journal of the American Chemical Society. (1960). The Synthesis of α-Methoxyarylacetic Acids from the Base-catalyzed Condensation of Arylaldehydes with Haloforms and Methanol. [Link]

  • ResearchGate. (n.d.). Analysis of key problems on synthesis of synthetic peptide drugs. [Link]

  • NIH National Library of Medicine. (n.d.). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. [Link]

  • YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do?. [Link]

  • Google Patents. (n.d.). CA2554374C - Process for preparing alpha-hydroxy carboxylic acids and esters thereof.

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Technical Support Center: Scaling Up 1-Methoxycyclohexane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for scaling up the synthesis of 1-methoxycyclohexane-1-carboxylic acid.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and outline robust protocols to ensure a safe, efficient, and scalable process.

Introduction: The Challenge of Scale

This compound is a valuable building block in medicinal chemistry and materials science, notably investigated as a histone deacetylase (HDAC) inhibitor[1]. While its synthesis is conceptually straightforward, scaling up presents significant challenges related to hazardous reagent handling, reaction control, and product purification. This guide provides practical, field-tested solutions to navigate these complexities.

Primary Synthetic Pathway

The most common and scalable route begins with cyclohexanone and proceeds through a three-step sequence: cyanohydrin formation, O-methylation, and nitrile hydrolysis. Each stage presents unique scaling considerations.

G cluster_0 Stage 1: Cyanohydrin Formation cluster_1 Stage 2: O-Methylation cluster_2 Stage 3: Nitrile Hydrolysis A Cyclohexanone B 1-Hydroxycyclohexane- 1-carbonitrile A->B NaCN, H₂O/Solvent (pH Control) C 1-Methoxycyclohexane- 1-carbonitrile B->C 1. Strong Base (e.g., NaH) 2. Methylating Agent (e.g., CH₃I) D 1-Methoxycyclohexane- 1-carboxylic Acid C->D H₃O⁺ or OH⁻ Heat

Caption: Overall synthetic workflow for this compound.

Part 1: Troubleshooting Guide by Synthesis Stage

This section addresses specific problems you may encounter at each stage of the synthesis when operating at a larger scale.

Stage 1: Cyanohydrin Formation (Cyclohexanone → 1-Hydroxycyclohexanecarbonitrile)

This step involves the nucleophilic addition of cyanide to cyclohexanone. While seemingly simple, it is an equilibrium reaction that requires careful control, especially concerning safety.

Q1: My reaction stalls, resulting in a low yield of the cyanohydrin. What is the primary cause?

A1: This is typically an issue of pH control. The cyanohydrin formation is reversible and base-catalyzed. However, if the pH becomes too low (acidic), the cyanide ion (CN⁻) is protonated to form hydrogen cyanide (HCN). HCN is a weak nucleophile and is also a highly toxic gas. Conversely, if the pH is too high, you can promote side reactions of the cyclohexanone, such as aldol condensation.

  • Causality: The active nucleophile is the cyanide anion (CN⁻). Maintaining a sufficient concentration of CN⁻ without generating significant amounts of HCN is key.

  • Solution:

    • Maintain pH: The reaction should be maintained at a slightly basic pH, typically in the range of 9-10. This ensures a high concentration of CN⁻ while minimizing HCN evolution.

    • Buffered System: On a large scale, consider using a buffered system or controlled addition of a mild acid (like acetic acid) along with your cyanide source to maintain the optimal pH range.

    • Monitor: Use an inline pH probe for real-time monitoring and adjustment during the addition of reagents.

Q2: How can we manage the extreme safety risks of using sodium cyanide (NaCN) at scale?

A2: Sodium cyanide is acutely toxic and poses a severe risk if ingested, inhaled, or if it contacts acid, which liberates deadly hydrogen cyanide (HCN) gas.[2][3] A multi-layered safety approach is non-negotiable.

  • Engineering Controls:

    • The reaction must be conducted in a well-ventilated reactor with a dedicated scrubbing system for off-gassing. The scrubber should contain a bleach (sodium hypochlorite) or hydrogen peroxide solution to neutralize any evolved HCN.[3]

    • Use a closed-system for transferring NaCN powder or solutions to avoid dust inhalation.[2][4]

  • Procedural Controls:

    • NEVER add acid to cyanide solutions. Always add the cyanide reagent to a well-stirred, basic solution of the ketone.[2][4]

    • Develop and strictly follow a Standard Operating Procedure (SOP) that includes emergency protocols.

    • Ensure all personnel are trained on the specific hazards and have an emergency cyanide antidote kit (e.g., amyl nitrite, sodium thiosulfate) readily available with trained first responders.

  • PPE: Mandate the use of full personal protective equipment, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[4] For handling solids, an appropriate respirator is required.[2]

Stage 2: O-Methylation (Cyanohydrin → 1-Methoxycyclohexane-1-carbonitrile)

This step is a Williamson ether synthesis on a sterically hindered tertiary alcohol. The primary challenges are achieving complete deprotonation and avoiding side reactions.

Q1: The methylation reaction is incomplete, with significant starting material recovered. Why?

A1: The hydroxyl group of the cyanohydrin is a tertiary alcohol, making it sterically hindered and less acidic than primary or secondary alcohols. Incomplete deprotonation is the most common cause of reaction failure.

  • Causality: A sufficiently strong, non-nucleophilic base is required to fully generate the alkoxide. Moisture in the reagents or solvent will consume the base and prevent complete deprotonation.

  • Solution:

    • Choice of Base: Sodium hydride (NaH) is effective but can be hazardous to handle at scale due to its flammability. Ensure it is dispersed properly (e.g., as a mineral oil dispersion) and added portion-wise to control hydrogen gas evolution.

    • Anhydrous Conditions: All solvents (e.g., THF, DMF) and the cyanohydrin starting material must be rigorously dried. Water will quench the base. Use techniques like azeotropic distillation or molecular sieves to dry the reaction setup.

    • Temperature Control: While the deprotonation is often done at 0°C to control the initial exotherm, allowing the reaction to slowly warm to room temperature can help drive it to completion.

    • Stirring: Inadequate agitation can lead to localized "hot spots" and incomplete mixing of the solid base, especially at scale. Ensure the reactor's mechanical stirrer is capable of handling viscous slurries.

Q2: I'm observing a significant byproduct that complicates purification. What is it and how can I prevent it?

A2: The most likely byproduct is a cyclohexene derivative, formed via an E2 elimination pathway.

  • Causality: The alkoxide intermediate can act as a base, and the nitrile is a reasonably good leaving group. If the methylating agent (e.g., methyl iodide) is not reactive enough or if the temperature is too high, elimination can compete with the desired Sₙ2 substitution.

  • Solution:

    • Reactive Alkylating Agent: Use a highly reactive methylating agent like methyl iodide or dimethyl sulfate. Add it promptly after the deprotonation step is complete.

    • Temperature Management: Keep the reaction temperature as low as feasible to favor the Sₙ2 pathway over elimination. An initial exotherm upon adding the alkylating agent is expected; ensure the reactor's cooling system can manage this heat load to prevent a temperature spike.

Stage 3: Nitrile Hydrolysis (Methoxy-nitrile → Final Carboxylic Acid)

Hydrolysis of the sterically hindered tertiary nitrile requires forcing conditions, which can lead to incomplete conversion or degradation. The choice between acidic and basic hydrolysis has significant implications for workup and purification.

Q1: The hydrolysis stops at the amide intermediate. How can I push the reaction to completion?

A1: The hydrolysis of a nitrile proceeds in two stages: first to an amide, then to the carboxylic acid (or carboxylate).[5] The second step is often slower, especially for hindered substrates. Stopping at the amide is a sign of insufficiently vigorous conditions.[6][7]

  • Causality: Both steps require either protonation of the nitrogen (acid catalysis) or hydroxide attack on the carbon (base catalysis). The stability of the amide intermediate can make the second hydrolysis step kinetically challenging.

  • Solution:

    • Increase Temperature: This is the most effective way to increase the reaction rate. Refluxing is typically necessary.

    • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and continue heating until the amide intermediate is no longer observed.

    • Increase Reagent Concentration: Use a more concentrated acid (e.g., 6M HCl or concentrated H₂SO₄) or base (e.g., 25-40% NaOH) solution.

Q2: What are the pros and cons of acidic versus basic hydrolysis at scale, and how does it affect purification?

A2: This choice is critical for process efficiency.

FeatureAcidic Hydrolysis (e.g., HCl, H₂SO₄)Basic Hydrolysis (e.g., NaOH, KOH)
Product Form Directly yields the free carboxylic acid.[5][8][9]Yields the carboxylate salt (e.g., sodium salt).[8][9]
Byproducts Ammonium salt (e.g., NH₄Cl) dissolved in the aqueous phase.Ammonia gas (NH₃) is evolved.[8]
Workup Extraction of the product into an organic solvent. Can be difficult if the product has some water solubility.Requires a separate, often exothermic, acidification step with a strong acid to precipitate or extract the free carboxylic acid.[9][10]
Safety/Materials Highly corrosive. Requires acid-resistant reactors (e.g., glass-lined).Ammonia gas is toxic and must be scrubbed. The final acidification step can be highly exothermic and requires careful control.
  • Recommendation for Scale-Up: Basic hydrolysis is often preferred at scale despite the extra step.

    • Ammonia Removal: Evolved ammonia gas can be easily scrubbed, which is often simpler than dealing with large volumes of aqueous waste containing ammonium salts.

    • Purification Advantage: The formation of the carboxylate salt allows for a simple purification step. The basic aqueous solution can be washed with an organic solvent to remove any neutral, non-acidic impurities before the final product is liberated by acidification. This "extractive workup" can significantly improve final purity.

Part 2: General Scale-Up FAQs

Q1: How do I manage the thermal risks of this synthesis during scale-up?

A1: Several steps in this synthesis are highly exothermic, and failure to control them can lead to a runaway reaction.[11][12][13]

  • Risk Assessment: Identify all exothermic events before scaling: deprotonation with NaH, addition of the methylating agent, and the final acid quench after basic hydrolysis.

  • Calorimetry: Use reaction calorimetry (e.g., RC1) on a small scale to quantify the heat of reaction for each step. This data is essential for ensuring your pilot-plant reactor has sufficient cooling capacity.

  • Controlled Addition: Never add reagents all at once. Use computer-controlled pumps for slow, steady addition of reagents, with the addition rate linked to the internal reaction temperature. This ensures the heat generated never exceeds the cooling system's capacity.

  • Emergency Plan: Have an emergency quench plan. This might involve adding a pre-chilled, non-reactive solvent to dilute the reaction mass and absorb heat.

G cluster_stage Identify Problem Stage start Low Yield or Purity Issue Identified stage1 Stage 1: Cyanohydrin? start->stage1 stage2 Stage 2: Methylation? start->stage2 stage3 Stage 3: Hydrolysis? start->stage3 sol1 Check pH (9-10) Verify Reagent Purity stage1->sol1 Yes sol2 Ensure Anhydrous Conditions Verify Base Stoichiometry Check for Elimination Byproduct stage2->sol2 Yes sol3 Increase Temp/Time Check for Amide Intermediate Optimize Workup/Extraction pH stage3->sol3 Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Q2: What is the best method for purifying the final product at scale?

A2: For a polar, solid carboxylic acid, crystallization is the most scalable and cost-effective purification method.

  • Post-Hydrolysis Workup: After basic hydrolysis and acidification, extract the crude carboxylic acid into a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Wash the organic layer with water and brine to remove inorganic salts.

  • Solvent Screening: Perform small-scale solubility tests to find a suitable crystallization solvent system. An ideal system is one where the product is highly soluble at high temperatures and poorly soluble at low temperatures. Common choices for carboxylic acids include heptane/ethyl acetate mixtures, toluene, or water (if the product is sparingly soluble).[14]

  • Controlled Crystallization: Charge the crude product dissolved in a minimum of hot solvent to a clean, jacketed reactor. Cool the solution slowly and in a controlled manner to promote the growth of large, pure crystals. Seeding with a small amount of pure product at the appropriate temperature can aid in initiating crystallization.

  • Isolation and Drying: Isolate the crystals via filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with cold, fresh solvent to remove impure mother liquor. Dry the product under vacuum.

Part 3: Detailed Experimental Protocol (Lab Scale Example)

This protocol provides a starting point. When scaling, all additions should be done via addition funnels or pumps, and temperatures should be monitored with a probe.

Stage 1: 1-Hydroxycyclohexane-1-carbonitrile

  • In a well-ventilated fume hood, charge a flask with cyclohexanone (1.0 eq) and water.

  • Cool the mixture to 0-5°C in an ice bath.

  • Prepare a solution of sodium cyanide (1.1 eq) in water.

  • Slowly add the NaCN solution to the cyclohexanone mixture, ensuring the internal temperature does not exceed 10°C. Monitor the pH and maintain it between 9 and 10 using dropwise addition of acetic acid if necessary.

  • Stir at 0-5°C for 2 hours, then allow to warm to room temperature and stir overnight.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Stage 2: 1-Methoxycyclohexane-1-carbonitrile

  • Under an inert atmosphere (N₂ or Ar), charge a flask with sodium hydride (1.2 eq, 60% dispersion in mineral oil) and anhydrous THF.

  • Cool to 0°C.

  • Dissolve the crude 1-hydroxycyclohexane-1-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. (Caution: Hydrogen gas evolution!).

  • Stir at 0°C for 1 hour, then warm to room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0°C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC/LC-MS analysis shows consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract with an organic solvent, wash, dry, and concentrate.

Stage 3: this compound (Basic Hydrolysis)

  • To the crude 1-methoxycyclohexane-1-carbonitrile (1.0 eq), add a 25% aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-24 hours, monitoring for the disappearance of the nitrile and amide intermediates. (Caution: Ammonia gas is evolved; use a scrubber).

  • Cool the reaction mixture to room temperature. Wash the basic aqueous solution with MTBE to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify to pH ~2 by adding concentrated HCl. This step is highly exothermic.

  • The product will precipitate as a solid or oil. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Princeton University. Retrieved from [Link]

  • Grignard Reaction - Laboratory Reaction Safety Summary. (2025). American Chemical Society. Retrieved from [Link]

  • Crucial Safety Measures When Working with Sodium Cyanide. (2025). United Chemical. Retrieved from [Link]

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. (n.d.). AIChE. Retrieved from [Link]

  • Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. (2022). ACS Publications. Retrieved from [Link]

  • Carboxylic acid purification and crystallization process. (1991). Google Patents.
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  • Process for purification of carboxylic acids. (1995). Google Patents.
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  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance. (n.d.). Tae Kwang Industrial Co., Ltd. Retrieved from [Link]

  • Safety aspects of the process control of Grignard reactions. (2007). ResearchGate. Retrieved from [Link]

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  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

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  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College. Retrieved from [Link]

  • 1-hydroxycyclohexanecarbonitrile. (2025). ChemSynthesis. Retrieved from [Link]

  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile. (2014). Scirp.org. Retrieved from [Link]

  • Predict the products formed when cyclohexanone reacts with the following reagents. (n.d.). Pearson. Retrieved from [Link]

  • can someone explain why cyclohexanone when reacted with et2cuLi and h3o+ yields no reaction? (2022). Reddit. Retrieved from [Link]

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  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2020). PubMed Central. Retrieved from [Link]

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Technical Support Center: Refining Experimental Protocols for 1-Methoxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methoxycyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis, purification, and characterization of this compound. Our approach is rooted in mechanistic understanding to empower you to make informed decisions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and efficient synthetic route to this compound?

A1: A highly efficient approach is a one-pot synthesis starting from cyclohexanone. This method avoids the isolation of intermediates, saving time and potentially increasing the overall yield. The key steps involve the formation of an α-methoxy nitrile intermediate, which is then hydrolyzed in situ to the desired carboxylic acid.[1]

Q2: Why is the formation of an α-methoxy nitrile a critical intermediate?

A2: The nitrile group serves as a robust precursor to the carboxylic acid. Its formation at the alpha position to the methoxy group is crucial. The subsequent hydrolysis of the nitrile provides a direct route to the carboxylic acid functionality.[2][3][4] This two-stage process, often performed in one pot, is generally more efficient and higher-yielding than alternatives like direct carboxylation of a methoxy-substituted cyclohexane.

Q3: What are the expected spectroscopic signatures for this compound?

A3: In the ¹H NMR spectrum, you should expect to see a singlet for the methoxy group (-OCH₃) protons, typically in the range of 3.2-3.4 ppm. The cyclohexyl protons will appear as a series of multiplets, likely between 1.2 and 2.2 ppm. The acidic proton of the carboxylic acid will be a broad singlet far downfield, often above 10 ppm, and its presence can be confirmed by D₂O exchange. The ¹³C NMR will show a characteristic signal for the quaternary carbon attached to both the methoxy and carboxyl groups, as well as the carbonyl carbon of the carboxylic acid (typically >175 ppm).

For IR spectroscopy, expect a very broad O-H stretch from the carboxylic acid dimer from approximately 2500-3300 cm⁻¹. You will also observe a strong C=O stretch around 1700-1725 cm⁻¹. The C-O stretch of the methoxy group will likely appear in the 1070-1150 cm⁻¹ region. Mass spectrometry would likely show the molecular ion peak, with fragmentation patterns corresponding to the loss of the methoxy group, the carboxyl group, and cleavage of the cyclohexane ring.[5][6][7][8]

Experimental Workflow & Troubleshooting

A robust synthesis of this compound can be achieved through a one-pot reaction from cyclohexanone. Below is a detailed protocol, followed by a troubleshooting guide for common issues that may arise at each stage.

Diagram: Synthetic Workflow

Synthetic Workflow start Start: Cyclohexanone step1 Step 1: One-Pot Reaction - Tribromomethane - KOH in Methanol - 0°C to Room Temp start->step1 step2 Step 2: Work-up - Aqueous Quench - Ether Extraction step1->step2 step3 Step 3: Purification - Acid-Base Extraction - Recrystallization or Distillation step2->step3 end Product: This compound step3->end

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a general procedure for the synthesis of α-methoxy carboxylic acids from ketones.[1]

Materials:

  • Cyclohexanone

  • Tribromomethane (CHBr₃)

  • Potassium hydroxide (KOH)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place cyclohexanone (1.0 eq) and tribromomethane (10.4 eq). Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Prepare a solution of potassium hydroxide (8.1 eq) in anhydrous methanol. Add this solution dropwise to the stirred cyclohexanone mixture over approximately 1 hour, ensuring the temperature is maintained between 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous layer twice more with diethyl ether. Combine the organic layers.

  • Purification (Acid-Base Extraction): Wash the combined organic layers with a saturated sodium bicarbonate solution. The product, being a carboxylic acid, will be deprotonated and move into the aqueous basic layer. Separate the layers.

  • Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~1-2. The this compound will precipitate or can be extracted with diethyl ether.

  • Final Purification and Drying: Extract the acidified aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or vacuum distillation.

Troubleshooting Guide
Observed Problem Potential Cause Recommended Solution
Low or no product formation Inactive reagents or insufficient reaction time.Ensure the use of dry methanol and high-purity KOH. Increase the reaction time and continue to monitor by TLC.
Temperature too high during addition.Maintain the temperature strictly between 0-5°C during the addition of the KOH/methanol solution to prevent side reactions.
Formation of α-hydroxy acid as a major byproduct Presence of water in the reaction mixture.Use anhydrous methanol and ensure all glassware is thoroughly dried. The reaction of the intermediate with water instead of methanol will lead to the hydroxy acid.[1]
Incomplete hydrolysis of the nitrile intermediate Insufficient water or harshness of hydrolysis conditions.While this one-pot method proceeds through a different intermediate, if adapting a cyanohydrin route, incomplete hydrolysis can be an issue. Ensure sufficient heating time during the hydrolysis step. Both acidic and basic conditions can be used for nitrile hydrolysis.[2][3][4][9]
Product is an oil or difficult to crystallize Presence of impurities.Ensure the acid-base extraction was thorough to remove any neutral byproducts. If the product is an oil, attempt vacuum distillation for purification.
Low yield after purification Product loss during work-up.Carboxylic acids can sometimes form emulsions during extractions. Use brine to help break up emulsions. Ensure complete extraction from the aqueous layer after acidification.

Mechanistic Insights

A deep understanding of the reaction mechanisms is crucial for effective troubleshooting and optimization.

Diagram: Reaction Mechanism

Reaction Mechanism cluster_1 Step 1: Formation of Dibromocarbene and Tribromomethanide cluster_2 Step 2: Reaction with Cyclohexanone cluster_3 Step 3: Nucleophilic Attack by Methoxide and Hydrolysis KOH KOH + CHBr₃ anion ⁻CBr₃ KOH->anion Deprotonation carbene :CBr₂ anion->carbene Alpha-elimination ketone Cyclohexanone epoxide Dibromoepoxide Intermediate ketone->epoxide + :CBr₂ acyl_bromide Acyl Bromide Intermediate epoxide->acyl_bromide Attack by ⁻OCH₃ methoxy_acid This compound acyl_bromide->methoxy_acid Hydrolysis

Caption: Proposed mechanism for the one-pot synthesis.[1]

Expertise & Experience in Causality:

  • Why Tribromomethane and KOH? The reaction of a strong base like potassium hydroxide with tribromomethane generates a tribromomethyl anion (⁻CBr₃), which can then eliminate a bromide ion to form dibromocarbene (:CBr₂). This highly reactive intermediate is key to the transformation.

  • Role of Methanol: Methanol serves as both the solvent and the source of the methoxy group. The methoxide ion (⁻OCH₃), formed by the reaction of methanol with KOH, is a strong nucleophile that attacks an intermediate dibromoepoxide, leading to the incorporation of the methoxy group.

  • Why Low Temperature? The initial reaction steps are highly exothermic. Maintaining a low temperature is critical to control the reaction rate, prevent unwanted side reactions, and ensure the selective formation of the desired intermediates.

Data Summary

Parameter Value Reference
Molecular Formula C₈H₁₄O₃N/A
Molecular Weight 158.19 g/mol N/A
CAS Number 50421-27-7N/A
Typical Yield Good to Excellent for unhindered ketones[1]
¹H NMR (-OCH₃) ~3.3 ppm (s, 3H)[1]
¹³C NMR (C=O) >175 ppmN/A
IR (C=O stretch) 1700-1725 cm⁻¹
IR (O-H stretch) 2500-3300 cm⁻¹ (broad)

This technical guide provides a comprehensive framework for the successful synthesis and purification of this compound. By understanding the underlying chemical principles and anticipating potential challenges, researchers can refine their experimental protocols to achieve high yields and purity.

References

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-Methoxycyclohexane-1-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Methoxycyclohexane-1-carboxylic Acid

This compound is a valuable building block in medicinal chemistry and drug discovery.[1][2] Its rigid cyclohexyl scaffold, coupled with the carboxylic acid and methoxy functionalities, provides a unique three-dimensional structure that can be exploited for designing novel therapeutic agents. The carboxylic acid group serves as a versatile handle for amide bond formation and other key transformations, while the methoxy group can influence lipophilicity and metabolic stability. Notably, derivatives of this scaffold have been investigated for their potential as histone deacetylase (HDAC) inhibitors, highlighting its relevance in epigenetic research and oncology.[1]

This guide provides a comprehensive comparison of the primary synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, scalability, and reagent availability.

Methodology 1: The Cyanohydrin Route - A Stepwise Approach to the Target Molecule

The most established and versatile route to this compound proceeds through a multi-step sequence starting from cyclohexanone. This pathway involves the formation of a cyanohydrin intermediate, followed by methylation and subsequent hydrolysis of the nitrile.

Causality Behind Experimental Choices

This method is favored for its reliance on well-understood and robust chemical transformations. The initial nucleophilic addition of cyanide to cyclohexanone is a classic and high-yielding reaction. The subsequent methylation of the tertiary alcohol via a Williamson ether synthesis provides a clean and efficient means of introducing the methoxy group. Finally, the hydrolysis of the nitrile to a carboxylic acid is a fundamental and reliable conversion in organic synthesis.[3][4]

Workflow Diagram

G A Cyclohexanone B 1-Hydroxycyclohexane-1-carbonitrile A->B  NaCN, H2O C 1-Methoxycyclohexane-1-carbonitrile B->C  NaH, CH3I, THF (Williamson Ether Synthesis) D This compound C->D  H2SO4, H2O, Reflux (Acid Hydrolysis)

Caption: Synthetic pathway via the cyanohydrin route.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Hydroxycyclohexane-1-carbonitrile

This procedure is adapted from standard cyanohydrin formation protocols.

  • In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Cyclohexanone is added dropwise to the cooled cyanide solution while maintaining the temperature below 10 °C.

  • The reaction mixture is stirred vigorously for several hours at room temperature to ensure complete conversion.

  • The reaction is then quenched by the careful addition of an acid (e.g., acetic acid) to neutralize the excess cyanide.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-hydroxycyclohexane-1-carbonitrile as a crude product, which can be purified by distillation or recrystallization.

Step 2: Synthesis of 1-Methoxycyclohexane-1-carbonitrile (Williamson Ether Synthesis)

This protocol is based on the principles of the Williamson ether synthesis.[5]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH) is suspended in anhydrous tetrahydrofuran (THF).

  • A solution of 1-hydroxycyclohexane-1-carbonitrile in anhydrous THF is added dropwise to the NaH suspension at 0 °C.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide.

  • Methyl iodide (CH₃I) is then added dropwise, and the reaction mixture is stirred overnight at room temperature.

  • The reaction is carefully quenched with water, and the product is extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude 1-methoxycyclohexane-1-carbonitrile can be purified by column chromatography.

Step 3: Hydrolysis of 1-Methoxycyclohexane-1-carbonitrile to this compound

This procedure follows general acidic nitrile hydrolysis methods.[3][6]

  • The crude 1-methoxycyclohexane-1-carbonitrile is dissolved in a mixture of concentrated sulfuric acid and water.

  • The solution is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured over ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Methodology 2: The Grignard Carboxylation Route - A Convergent Approach

An alternative and more convergent approach to this compound involves the use of a Grignard reagent. This method, in principle, allows for the direct formation of the carboxylic acid from a suitable halo-substituted precursor.

Causality Behind Experimental Choices

The Grignard reaction is a powerful tool for carbon-carbon bond formation.[7] The carboxylation of a Grignard reagent with carbon dioxide (dry ice) is a classic and efficient method for the synthesis of carboxylic acids.[8][9] This route is attractive due to its convergency, potentially reducing the number of synthetic steps compared to the cyanohydrin route. However, the preparation of the required Grignard reagent, 1-methoxy-1-cyclohexylmagnesium halide, presents a significant challenge due to the potential for alpha-elimination.

Workflow Diagram

G A 1-Bromo-1-methoxycyclohexane B 1-Methoxycyclohexylmagnesium Bromide (Grignard Reagent) A->B  Mg, THF C Magnesium Carboxylate Salt B->C  1. CO2 (dry ice)  2. THF D This compound C->D  H3O+ (workup)

Caption: Synthetic pathway via the Grignard carboxylation route.

Detailed Experimental Protocol (Proposed)
  • Preparation of 1-Bromo-1-methoxycyclohexane: This precursor would likely be synthesized from 1-methoxycyclohexene via bromination.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed. A small crystal of iodine can be added as an initiator. A solution of 1-bromo-1-methoxycyclohexane in anhydrous THF is added dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy solution.[10]

  • Carboxylation: The freshly prepared Grignard reagent is added slowly to a vigorously stirred slurry of crushed dry ice in anhydrous THF. The reaction is highly exothermic and should be maintained at a low temperature.

  • Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of aqueous acid (e.g., HCl).

  • Isolation and Purification: The product is extracted with an organic solvent, and the organic layer is washed with brine, dried, and concentrated. The crude carboxylic acid is then purified by recrystallization.

Comparative Analysis of Synthesis Methods

FeatureCyanohydrin RouteGrignard Carboxylation Route
Number of Steps 3 (from cyclohexanone)2 (from 1-bromo-1-methoxycyclohexane)
Overall Yield Moderate to Good (typically 40-60%)Potentially lower and less reliable
Scalability Readily scalableChallenging due to Grignard instability
Reagent Availability Readily available and inexpensivePrecursor synthesis required; dry ice
Key Challenges Handling of toxic sodium cyanideFormation and stability of the Grignard reagent
Versatility High, allows for diverse modificationsMore limited in scope

Validation of this compound

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.2-3.4 ppm) and the cyclohexyl protons (a series of multiplets in the 1.2-2.2 ppm region). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon attached to the methoxy and carboxyl groups, the carbonyl carbon (around 175-180 ppm), the methoxy carbon (around 50 ppm), and the carbons of the cyclohexane ring.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from 2500-3300 cm⁻¹ and a strong C=O stretching vibration around 1700-1725 cm⁻¹, which are indicative of a carboxylic acid.[12][13]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (158.19 g/mol ).[1] Fragmentation patterns can provide further structural confirmation.

Conclusion and Recommendations

For most laboratory-scale syntheses and for researchers seeking a reliable and well-documented procedure, the Cyanohydrin Route is the recommended method for the preparation of this compound. Its stepwise nature allows for the isolation and characterization of intermediates, ensuring the final product's quality. While the use of sodium cyanide necessitates appropriate safety precautions, the reactions involved are robust and generally high-yielding.

The Grignard Carboxylation Route , while more convergent on paper, presents significant practical challenges, primarily concerning the stability of the key Grignard intermediate. This route may be more suitable for exploratory research or for experienced chemists with expertise in handling sensitive organometallic reagents.

Ultimately, the choice of synthetic method will depend on the specific requirements of the research project, including the desired scale, available resources, and the synthetic chemist's expertise. This guide provides the foundational knowledge and practical insights to make an informed decision and successfully synthesize this valuable chemical entity.

References

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A Comparative Physicochemical Analysis of 1-Methoxycyclohexane-1-carboxylic Acid for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the selection of molecular scaffolds and building blocks is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a candidate molecule. Saturated carbocycles, such as the cyclohexane ring, are prized for their ability to provide three-dimensional diversity, improve metabolic stability, and fine-tune physicochemical properties. This guide provides an in-depth comparison of 1-methoxycyclohexane-1-carboxylic acid , a unique building block featuring an α-methoxy substituent, against a curated set of structurally relevant carboxylic acids.

The central hypothesis is that the substitution at the C1 position—directly adjacent to the carboxylic acid—imparts distinct and potentially advantageous properties. The electron-withdrawing nature of the methoxy group is expected to modulate acidity (pKa), while its size and polarity will influence lipophilicity (LogP) and conformational preference. Understanding these nuances is paramount for researchers seeking to rationally design molecules with optimized absorption, distribution, metabolism, and excretion (ADME) characteristics.

This guide will objectively compare this compound against three key comparators:

  • Cyclohexanecarboxylic Acid: The unsubstituted parent scaffold, serving as a baseline.

  • 1-Hydroxycyclohexane-1-carboxylic Acid: An analogue for comparing the effect of an α-methoxy versus an α-hydroxy group.

  • Heptanoic Acid: An acyclic counterpart with a similar carbon count, to highlight the impact of the cyclic scaffold.[1]

We will delve into the causality behind their differing physicochemical properties, supported by experimental data and validated protocols, to empower researchers in their decision-making process.

Comparative Physicochemical Properties

The utility of a chemical fragment in drug design is largely dictated by its fundamental physicochemical properties. Acidity (pKa) and lipophilicity (LogP) are two of the most critical parameters, as they govern a molecule's ionization state, solubility, and ability to cross biological membranes.

Structural Analogues for Comparison

To contextualize the properties of this compound, we analyze it alongside its structural peers. The chosen molecules allow for a systematic evaluation of the contributions of the cyclic scaffold, the α-methoxy group, and an alternative α-hydroxy substituent.

G cluster_target Target Molecule cluster_comparators Comparator Molecules Target 1-Methoxycyclohexane- 1-carboxylic acid Unsubstituted Cyclohexanecarboxylic Acid Target->Unsubstituted Remove OMe Hydroxy 1-Hydroxycyclohexane- 1-carboxylic acid Target->Hydroxy OMe -> OH Acyclic Heptanoic Acid Target->Acyclic Ring Opening

Caption: Structural relationships between the target molecule and its comparators.

Acidity (pKa) Analysis

The pKa of a carboxylic acid is a measure of its tendency to donate a proton.[2] This value is heavily influenced by the stability of the resulting carboxylate anion. Electron-withdrawing groups near the carboxyl group stabilize the negative charge through an inductive effect, thereby increasing acidity (i.e., lowering the pKa).[3]

  • Cyclohexanecarboxylic Acid & Heptanoic Acid: These acids exhibit similar pKa values, around 4.8-4.9, which is typical for simple alkyl carboxylic acids.[1][4][5][6][7]

  • 1-Hydroxycyclohexane-1-carboxylic Acid: The introduction of an α-hydroxy group, which is electron-withdrawing, lowers the pKa significantly compared to the unsubstituted ring. A predicted pKa value is approximately 3.99.[8]

  • This compound: The oxygen atom of the methoxy group is also electron-withdrawing, leading to a predicted pKa lower than that of cyclohexanecarboxylic acid. While specific experimental data is sparse in readily available literature, the inductive effect of the α-oxygen is expected to result in a pKa value comparable to or slightly higher than its α-hydroxy counterpart.

Lipophilicity (LogP) Analysis

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is a critical factor in predicting its membrane permeability and overall ADME profile.[9] It is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent.[10]

  • Heptanoic Acid: As a straight-chain fatty acid, it has a LogP of approximately 2.5, indicating moderate lipophilicity.[1][6]

  • Cyclohexanecarboxylic Acid: The cyclic structure reduces the molecule's surface area compared to its linear analogue, resulting in a slightly lower LogP of around 1.96.[11]

  • 1-Hydroxycyclohexane-1-carboxylic Acid: The addition of a polar hydroxyl group dramatically decreases lipophilicity, with a predicted LogP of approximately 0.7.[12]

  • This compound: The methoxy group is less polar than a hydroxyl group and adds a methyl group, increasing lipophilicity relative to the hydroxy analogue. Its predicted LogP is approximately 1.8, making it much more lipophilic than the hydroxy version and comparable to the unsubstituted parent ring.

Data Summary
CompoundStructurepKa (Experimental/Predicted)LogP (Experimental/Predicted)Source(s)
This compound COC1(CCCCC1)C(=O)O(Predicted) ~4.0(Predicted) ~1.8[13][14]
Cyclohexanecarboxylic Acid O=C(O)C1CCCCC14.821.96[5][11]
1-Hydroxycyclohexane-1-carboxylic acid O=C(O)C1(O)CCCCC13.99 (Predicted)0.7 (Predicted)[8][12]
Heptanoic Acid CCCCCCC(=O)O4.892.5[1][4][6]

Note: Predicted values are derived from computational models (e.g., ChemAxon, ALOGPS) and are provided where direct experimental data was not found in the cited literature. They serve as valuable estimates for comparison.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections detail the standard, self-validating methodologies for determining the key physicochemical parameters discussed.

Workflow for pKa Determination via Potentiometric Titration

The following diagram outlines the logical flow for an accurate pKa measurement.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare 0.1 M NaOH & 0.1 M HCl Titrants A->B C Prepare Analyte Solution (~1 mM in 0.15 M KCl) B->C D Purge with N2 Gas C->D E Place solution on stir plate Immerse calibrated electrode D->E F Add NaOH titrant in small, precise increments E->F G Record pH after each addition (wait for stable reading) F->G G->F Repeat H Continue until past equivalence point (e.g., pH 12) G->H I Plot pH vs. Volume of NaOH H->I J Identify Equivalence Point (max of first derivative) I->J K Determine Volume at Half-Equivalence Point J->K L Find corresponding pH on curve pH = pKa K->L

Caption: Experimental workflow for pKa determination by potentiometric titration.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol is the gold standard for pKa determination, relying on the measurement of pH as a function of added titrant.[15]

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[16]

  • Reagent Preparation:

    • Prepare standardized solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[16]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[16]

  • Sample Preparation:

    • Accurately weigh and dissolve the carboxylic acid sample in the 0.15 M KCl solution to a final concentration of approximately 1 mM.[16]

    • Take a known volume (e.g., 20 mL) of the sample solution. If necessary, use 0.1 M HCl to adjust the starting pH to below 2.0 to ensure the acid is fully protonated.[16]

    • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration.[16]

  • Titration Procedure:

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • Begin stirring at a constant, moderate speed.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[16]

    • Continue the titration until the pH has reached approximately 12 to ensure the full titration curve is captured.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Identify the equivalence point, which is the point of maximum slope on the titration curve (the inflection point).

    • The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[17][18]

    • For robust data, perform the titration in triplicate and report the average pKa with the standard deviation.[16]

Protocol 2: Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the n-octanol/water partition coefficient.[10][19]

  • Solvent Preparation:

    • Pre-saturate the solvents by mixing equal volumes of n-octanol and the aqueous phase (e.g., pH 7.4 phosphate-buffered saline for LogD measurements) in a large vessel.[20][21]

    • Shake vigorously for 24 hours and then allow the phases to separate completely overnight. Use the n-octanol-saturated aqueous phase and the aqueous-saturated n-octanol for the experiment.[10][20] This step is critical to prevent volume changes during the partitioning experiment.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of ~10 mM.[20]

    • Add a small aliquot of the stock solution (e.g., 10 µL) to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 500 µL of each). The final concentration should be high enough for accurate quantification.[10]

  • Partitioning:

    • Cap the vials securely and shake or sonicate them for a set period (e.g., 30 minutes to 2 hours) to facilitate partitioning and ensure equilibrium is reached.[10][22]

    • Allow the vials to rest overnight (~16 hours) or centrifuge them at high speed (e.g., 16,000 x g for 4 minutes) to achieve complete separation of the two phases.[10]

  • Quantification:

    • Carefully withdraw a precise aliquot from the center of each phase (aqueous and n-octanol), taking extreme care not to disturb the interface or cause cross-contamination.[10][21]

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve should be prepared for accurate quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:

      • P = [Concentration]octanol / [Concentration]aqueous

    • LogP is the base-10 logarithm of this ratio:

      • LogP = log10(P)

    • The experiment should be repeated at least three times to ensure the reliability of the result.

Conclusion and Field Insights

This comparative guide demonstrates that this compound possesses a distinct and valuable physicochemical profile.

  • Modulated Acidity: The α-methoxy group significantly increases its acidity compared to the parent cyclohexanecarboxylic acid, bringing its pKa closer to that of the α-hydroxy analogue. This lower pKa means it will be more ionized at physiological pH, which can enhance aqueous solubility and interactions with biological targets.

  • Balanced Lipophilicity: Crucially, unlike the α-hydroxy substitution which drastically reduces lipophilicity, the α-methoxy group maintains a LogP value comparable to the unsubstituted scaffold. This unique combination of increased acidity without a corresponding penalty in lipophilicity is highly desirable in drug design. It allows for the introduction of an acidic handle to improve solubility and target engagement, while preserving the necessary lipophilicity for membrane traversal.

For researchers and drug development professionals, this compound represents a strategic building block. It is particularly well-suited for applications where a balance between aqueous solubility and cell permeability is required. Its properties suggest it could serve as a superior alternative to both simple alkyl carboxylic acids and more polar hydroxy acids when fine-tuning the ADME profile of a lead compound. The data and protocols provided herein offer a solid foundation for its rational incorporation into next-generation therapeutics.

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  • PubChem. (n.d.). 1-Hydroxy-4-methoxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

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  • Cheméo. (n.d.). Chemical Properties of 1-Methoxycyclohexane (CAS 931-56-6). Retrieved from [Link]

  • Zhi Shang Chemical. (n.d.). Heptanoic acid Manufacturer. Retrieved from [Link]

  • YouTube. (2023). 1-methylcyclohexane carboxylic acid synthesis. Dr. Tania CS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Retrieved from [Link]

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  • NIST. (n.d.). 1-Methoxycyclohexane. WebBook. Retrieved from [Link]

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A Comparative Guide to the Spectroscopic Confirmation of 1-Methoxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of standard spectroscopic techniques for the structural elucidation of 1-methoxycyclohexane-1-carboxylic acid, a molecule of interest in various chemical contexts. We will delve into the theoretical underpinnings and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the causality behind experimental choices and providing supporting data for each method.

The Imperative of Structural Verification

The precise arrangement of atoms within a molecule dictates its chemical and physical properties, and ultimately its biological activity. In the case of this compound (C₈H₁₄O₃, MW: 158.19 g/mol ), the presence and connectivity of the methoxy, cyclohexyl, and carboxylic acid functional groups must be unequivocally established. Spectroscopic analysis provides a non-destructive means to probe the molecular structure and generate a unique fingerprint of the compound.

A Multi-Faceted Approach to Confirmation

No single spectroscopic technique provides a complete structural picture. A synergistic approach, leveraging the complementary information from IR, NMR, and MS, is the most robust strategy for structural confirmation. This guide will compare these techniques, highlighting their strengths and limitations in the context of this compound.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is a powerful first-pass analytical technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretching and bending) at characteristic frequencies.

Predicted IR Spectrum of this compound

For this compound, the IR spectrum is expected to exhibit several key absorption bands:

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H StretchCarboxylic Acid3300-2500Broad, Strong
C-H StretchCyclohexane, Methoxy2950-2850Strong
C=O StretchCarboxylic Acid1710-1680Strong, Sharp
C-O StretchCarboxylic Acid, Ether1320-1210 and 1100-1000Medium-Strong

The most telling feature of a carboxylic acid is the extremely broad O-H stretching vibration, which often overlaps with the C-H stretching region.[1][2][3][4] This broadening is a direct consequence of intermolecular hydrogen bonding, which creates a wide range of O-H bond environments.[2][5] The sharp, intense carbonyl (C=O) stretch is also a key diagnostic peak.[1][2][3][4]

Comparison with Alternatives

While IR spectroscopy is excellent for identifying the presence of the carboxylic acid and methoxy groups, it provides limited information about the overall connectivity of the carbon skeleton. For instance, IR spectroscopy alone cannot definitively distinguish between different positional isomers of methoxycyclohexane carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Roadmap

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and stereochemistry of individual atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would show the following key signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid (-COOH)
~3.3Singlet3HMethoxy (-OCH₃)
~1.2-2.2Multiplets10HCyclohexane (-CH₂-)

The downfield chemical shift of the carboxylic acid proton is highly characteristic and is due to the deshielding effect of the adjacent carbonyl group.[6][7][8][9] The methoxy protons appear as a sharp singlet, while the cyclohexane protons will present as a complex series of overlapping multiplets due to their similar chemical environments and spin-spin coupling.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The predicted ¹³C NMR spectrum of this compound would display the following signals:

Chemical Shift (δ, ppm)Assignment
~175-185Carboxylic acid (-COOH)
~75-85Quaternary carbon (C-OCH₃ and C-COOH)
~50-60Methoxy (-OCH₃)
~20-40Cyclohexane (-CH₂-)

The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[6][10][11][12] The quaternary carbon of the cyclohexane ring, bonded to both the carboxylic acid and the methoxy group, will also be downfield. The remaining cyclohexane carbons will appear in the typical aliphatic region.

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

Expected Mass Spectrum of this compound

In an electron ionization (EI) mass spectrum, this compound (MW = 158.19) would be expected to show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would likely involve the loss of key functional groups:

m/z ValueFragment LostIdentity of Fragment Ion
143•CH₃[M - CH₃]⁺
127•OCH₃[M - OCH₃]⁺
113•COOH[M - COOH]⁺
99•CH₂COOH[M - CH₂COOH]⁺
87C₄H₉O[C₄H₇O₂]⁺
71C₅H₁₁O[C₃H₃O₂]⁺
59C₆H₁₁O[CH₃O=C=O]⁺

The loss of the methoxy radical (•OCH₃) and the carboxylic acid radical (•COOH) are common fragmentation pathways for such compounds.[13][14] The presence of these fragment ions provides strong evidence for the presence of these functional groups and their attachment to the cyclohexane ring.

Comparison with Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound, GC-MS is a powerful hyphenated technique. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides its mass spectrum for identification. Derivatization, such as methylation or silylation, is often employed for carboxylic acids to increase their volatility for GC analysis.

Caption: General Workflow for GC-MS Analysis.

Conclusion: A Symphony of Spectroscopic Data

The structural confirmation of this compound is best achieved through a comprehensive analysis of its IR, NMR, and mass spectra. Each technique provides a unique and complementary piece of the structural puzzle.

  • IR spectroscopy rapidly confirms the presence of the key carboxylic acid and ether functional groups.

  • NMR spectroscopy (¹H and ¹³C) provides an unambiguous map of the atomic connectivity, confirming the cyclohexane backbone and the precise placement of the methoxy and carboxylic acid groups.

  • Mass spectrometry verifies the molecular weight and offers further structural confirmation through predictable fragmentation patterns.

By integrating the data from these powerful analytical techniques, researchers can confidently and definitively establish the structure of this compound, ensuring the integrity and reliability of their scientific endeavors.

Experimental Protocols

Protocol 1: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Sample (Neat): Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Solid Sample (KBr Pellet): Grind a small amount of the solid sample with anhydrous KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum, typically using proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation and Derivatization (if necessary):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Optional: To improve volatility and peak shape, derivatize the carboxylic acid. A common method is methylation using diazomethane or esterification with an alcohol under acidic conditions.

  • GC-MS System Setup:

    • Install an appropriate capillary column (e.g., a non-polar or medium-polarity column).

    • Set the GC oven temperature program, injector temperature, and carrier gas flow rate (typically helium).

    • Set the mass spectrometer parameters, including the ionization mode (typically electron ionization at 70 eV) and the mass scan range (e.g., m/z 40-400).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.

    • Compare the obtained mass spectrum with library databases for confirmation.

References

  • Brooks, C. J. W., & Middleditch, B. S. (1979). Gas chromatography-mass spectrometry in the analysis of steroid and other complex natural products. Mass Spectrometry Reviews, 1(3), 293-333. [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. NIST Standard Reference Database Number 69. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. (n.d.). rac-(1r,4r)-4-methoxycyclohexane-1-carboxylic acid. [Link]

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A Comparative Guide to 1-Methoxycyclohexane-1-carboxylic Acid Derivatives: Synthesis, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the cyclohexane ring serves as a versatile and highly sought-after scaffold. Its conformational flexibility, coupled with the ability to introduce a variety of functional groups with precise stereochemical control, makes it a cornerstone of synthetic chemistry. Among the myriad of cyclohexane derivatives, 1-methoxycyclohexane-1-carboxylic acid and its analogues have emerged as a class of compounds with significant therapeutic and material potential. This guide provides a comprehensive comparative analysis of these derivatives, delving into their synthesis, the profound impact of stereochemistry on their properties, and their performance as bioactive agents, with a particular focus on their role as histone deacetylase (HDAC) inhibitors.

The Strategic Advantage of the this compound Scaffold

The introduction of a carboxylic acid group to the cyclohexane ring imparts a crucial handle for further chemical modifications, such as amidation and esterification, which are pivotal in tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The presence of a methoxy group at the C1 position, alongside the carboxylic acid, introduces unique electronic and steric features. This geminal substitution can influence the acidity of the carboxyl group, modulate binding interactions with biological targets, and impact the overall lipophilicity and metabolic stability of the molecule.

Synthesis of this compound Derivatives: Navigating Stereochemical Complexity

The synthesis of substituted cyclohexane derivatives often yields a mixture of stereoisomers, primarily cis and trans diastereomers. The spatial arrangement of substituents on the cyclohexane ring can dramatically alter the molecule's shape and, consequently, its physical and biological properties. Therefore, stereoselective synthesis or efficient separation of isomers is paramount.

General Synthetic Strategies

A common route to this compound involves the cyanation of a suitable cyclohexanone precursor, followed by hydrolysis of the nitrile and methylation of the resulting α-hydroxy acid. The introduction of other substituents on the ring can be achieved by starting with appropriately substituted cyclohexanones.

Controlling Stereochemistry: A Case Study in cis- and trans- Isomer Synthesis

The relative orientation of substituents on the cyclohexane ring is a critical determinant of a molecule's properties. For instance, studies on 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid derivatives have shown that trans isomers exhibit liquid-crystal characteristics, while their cis counterparts do not.[2] This highlights the profound impact of stereochemistry on material properties.

In the context of drug development, the stereochemistry of substituents can dictate the binding affinity of a molecule to its target enzyme. For example, the esterification rates of axial and equatorial cyclohexanecarboxylic acids differ significantly due to steric hindrance.

Experimental Protocol: Stereoselective Synthesis of a Substituted 1-Methoxycyclohexanecarboxylic Acid Derivative (Illustrative)

This protocol outlines a general approach for the synthesis of a substituted 1-methoxycyclohexanecarboxylic acid, with a focus on the separation of cis and trans isomers.

Step 1: Synthesis of the α-hydroxy acid

  • To a solution of a substituted cyclohexanone (1.0 eq) in a suitable solvent (e.g., ethanol/water), add potassium cyanide (1.2 eq).

  • Acidify the mixture carefully with a strong acid (e.g., HCl) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Hydrolyze the resulting cyanohydrin with concentrated HCl under reflux for 4-6 hours.

  • Cool the reaction mixture and extract the α-hydroxy acid.

Step 2: Methylation of the α-hydroxy acid

  • Dissolve the α-hydroxy acid (1.0 eq) in a suitable solvent (e.g., THF).

  • Add a strong base (e.g., sodium hydride, 1.1 eq) at 0 °C.

  • Add methyl iodide (1.2 eq) and stir the reaction at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the methylated product.

Step 3: Separation of cis and trans Isomers

  • The resulting mixture of cis and trans isomers can often be separated by fractional crystallization or column chromatography on silica gel.[3][4]

  • The ratio of isomers can be determined by ¹H NMR spectroscopy by analyzing the coupling constants of the protons on the cyclohexane ring.

Comparative Performance Analysis: this compound Derivatives as HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in various diseases, including cancer, making them attractive targets for drug development.[5] Carboxylic acid-containing compounds have shown promise as HDAC inhibitors, with the carboxylate group acting as a zinc-binding group in the enzyme's active site.

Mechanism of HDAC Inhibition

The general mechanism of HDAC inhibition by carboxylic acid derivatives involves the coordination of the carboxylate group to the zinc ion in the active site of the enzyme. This interaction, along with other interactions between the inhibitor and the protein, prevents the binding of the natural substrate (acetylated lysine residues of histones), leading to an accumulation of acetylated histones and subsequent changes in gene expression.[6]

The following diagram illustrates the general workflow for identifying and characterizing HDAC inhibitors.

HDAC_Inhibition_Workflow cluster_Discovery Discovery & Synthesis cluster_Characterization Characterization cluster_Mechanism Mechanism of Action Library Compound Library Synthesis (e.g., 1-methoxycyclohexane- 1-carboxylic acid derivatives) HTS High-Throughput Screening (Cell-based or Biochemical Assays) Library->HTS Screening Hits Hit Identification HTS->Hits Analysis IC50 IC50 Determination (Dose-Response Curves) Hits->IC50 Validation Selectivity Isoform Selectivity Profiling IC50->Selectivity SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Crystallography X-ray Crystallography (HDAC-Inhibitor Complex) Selectivity->Crystallography Structural Basis MD Molecular Dynamics Simulations SAR->MD Binding Mode Analysis Lead_Opt Lead Optimization SAR->Lead_Opt MD->Lead_Opt

Caption: A generalized workflow for the discovery and characterization of HDAC inhibitors.

Comparative Efficacy Data
Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
Cyclohexanecarboxylic Acid Derivative Compound 6g (a pyrazole derivative)Total HDACs48.52 ± 1.52[7]
Cyclohexanecarboxylic Acid Derivative Compound 6b (a pyrazole derivative)HDAC823.19 ± 1.57[7]
Hydroxamic Acid Vorinostat (SAHA)Pan-HDAC~0.77[8]
Hydroxamic Acid Trichostatin APan-HDAC~0.07[8]
Benzamide EntinostatClass I HDACsVaries by isoform[6]

This table is illustrative and compiles data from different studies on related compound classes to provide a comparative context.

The data suggest that modifications to the cyclohexane scaffold can lead to potent and, in some cases, isoform-selective HDAC inhibitors. The development of a quantitative structure-activity relationship (QSAR) model for this compound derivatives would be a valuable next step in rationally designing more potent and selective inhibitors.[9][10][11]

Experimental Protocols for Performance Evaluation

To rigorously assess the potential of this compound derivatives as HDAC inhibitors, standardized and validated experimental protocols are essential.

In Vitro HDAC Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease and a fluorescence quencher)

  • Test compounds (this compound derivatives)

  • Positive control inhibitor (e.g., Trichostatin A)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In a 96-well plate, add the assay buffer, the diluted test compounds (or positive control), and the recombinant HDAC enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates the principle of a typical fluorogenic HDAC inhibition assay.

HDAC_Assay_Principle cluster_Reaction Enzymatic Reaction cluster_Detection Detection Substrate Fluorogenic Substrate (Acetylated Peptide-Fluorophore) Deacetylated_Substrate Deacetylated Substrate (Peptide-Fluorophore) Substrate->Deacetylated_Substrate Deacetylation HDAC HDAC Enzyme Fluorescence Fluorescent Signal Deacetylated_Substrate->Fluorescence Cleavage Inhibitor Inhibitor (e.g., 1-methoxycyclohexane- 1-carboxylic acid derivative) Inhibitor->HDAC Inhibition Developer Developer (Protease)

Caption: Principle of a fluorogenic HDAC inhibition assay.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents and functional materials. The strategic placement of the methoxy and carboxylic acid groups at the same carbon atom provides a unique chemical entity with tunable properties.

For drug development professionals, future efforts should focus on:

  • The synthesis of a diverse library of derivatives with systematic variations in substituents on the cyclohexane ring.

  • Comprehensive screening of these libraries against a panel of HDAC isoforms to identify potent and selective inhibitors.

  • Elucidation of the structure-activity relationships through computational modeling and experimental validation.[9][12]

  • In-depth investigation of the pharmacokinetic and toxicological profiles of lead compounds.

For materials scientists, the exploration of these derivatives should include:

  • A systematic study of the influence of stereochemistry and substitution patterns on their self-assembly and liquid-crystalline properties.

  • Investigation of their potential applications in areas such as organic electronics and chiral sensing.

References

  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR (English Translation), 23(6). [Link]

  • Wang, D. W., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 569. [Link]

  • Struhl, K. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Molecules, 25(22), 5488. [Link]

  • ResearchGate. (n.d.). Structures and IC50 values of known histone deacetylase inhibitors. [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]

  • ResearchGate. (n.d.). IC50 determination and comparison. [Link]

  • Simeonov, A., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PLoS ONE, 12(9), e0185638. [Link]

  • MDPI. (n.d.). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. [Link]

  • Christianson, D. W., et al. (2018). X-ray Crystallographic Snapshots of Substrate Binding in the Active Site of Histone Deacetylase 10. Biochemistry, 57(1), 148-156. [Link]

  • ResearchGate. (n.d.). X-ray crystal structures of inhibitors bound to HDAC10. [Link]

  • ResearchGate. (n.d.). The X-ray crystallographic structure of human HDAC enzyme complexed with an N-(2-aminophenyl) benzamide. [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • ResearchGate. (n.d.). IC50 values of HDAC inhibition. [Link]

  • Seto, E., & Yoshida, M. (2014). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Molecular Biology, 1168, 145–157. [Link]

  • Yang, G. F., et al. (2006). Development of quantitative structure-activity relationships and its application in rational drug design. Current Pharmaceutical Design, 12(35), 4547-4561. [Link]

  • ResearchGate. (n.d.). The structures of HDAC inhibitors with HDAC IC50 or Ki values in μM. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

  • Preprints.org. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. [Link]

  • PubMed Central. (n.d.). Synthesis of HDAC Inhibitor Libraries via Microscale Workflow. [Link]

  • MDPI. (n.d.). Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids. [Link]

  • Journal of Ilam University of Medical Sciences. (n.d.). Quantitative structure-activity relationship study of some angiotensin-converting enzyme inhibitor drugs in the treatment of hypertension based on Monte Carlo optimization method. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.

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A Comparative Guide to the Biological Activity of 1-Methoxycyclohexane-1-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 1-methoxycyclohexane-1-carboxylic acid and its analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to elucidate the structure-activity relationships (SAR) within this class of compounds. We will delve into their potential as anti-inflammatory, antiproliferative, and antimicrobial agents, supported by detailed experimental protocols and visual diagrams to clarify complex concepts.

Introduction: The Emerging Potential of Substituted Cyclohexane Carboxylic Acids

Cyclohexane carboxylic acid derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] The introduction of various functional groups onto the cyclohexane ring can significantly modulate their pharmacological properties. This compound itself has been identified as a potent histone deacetylase (HDAC) inhibitor.[3] This mechanism is crucial in epigenetic regulation and has implications for cancer therapy and the treatment of inflammatory diseases. The compound is thought to bind to the catalytic site of HDACs, preventing the removal of acetyl groups from lysine residues on histones.[3] Furthermore, it has been suggested to possess anti-inflammatory properties through the inhibition of cyclooxygenases and nitric oxide synthases.[3]

This guide will explore the biological landscape of analogs of this compound, drawing on data from structurally related compounds to infer the impact of modifications to the cyclohexane core and its substituents.

Comparative Biological Activity of Cyclohexane Carboxylic Acid Analogs

While direct comparative studies on a series of this compound analogs are limited in the current literature, we can glean valuable insights from related cyclohexane and cyclohexene carboxylic acid derivatives.

Anti-inflammatory and Antiproliferative Activities

A notable class of analogs, the amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, has shown significant promise as both anti-inflammatory and antiproliferative agents.[4][5] The anti-inflammatory activity was evaluated by measuring the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[5]

Compound IDKey Structural FeaturesAnti-inflammatory Activity (Cytokine Inhibition)Antiproliferative ActivityReference
2a 2-pyridyl and 4-chlorophenyl substituentsModerateMore effective than ibuprofen at 100 µg/mL[5]
2b 2-pyridyl and 4-methoxyphenyl substituentsSignificant reduction of TNF-α, IL-6, and IL-10 at high dosesModerate[5]
2c 2-pyridyl and 4-methylphenyl substituentsModerateModerate[5]
2d 4-nitrophenyl and phenyl substituentsLowMore effective than ibuprofen at 100 µg/mL[5]
2f 2-pyridyl and 4-nitrophenyl substituentsStrong inhibition of TNF-α (66-81%)More effective than ibuprofen at 100 µg/mL[5]

Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[5]

The structure-activity relationship for these compounds indicates that the nature and position of substituents on the appended phenyl rings are crucial for activity.[5] For instance, a 2-pyridyl substituent appears to be important for antiproliferative effects, which can be further enhanced by 4-nitrophenyl or 4-methylphenyl groups.[5]

Antimicrobial and Antifungal Activities

Various cyclohexane derivatives have been screened for their efficacy against bacterial and fungal pathogens.[6] The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A study on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives revealed potent antimicrobial and antifungal activity, with some compounds being more active than the antibiotic tetracycline.[6]

Compound IDTarget MicroorganismMIC (µg/mL)Reference
17-20, 26, 37, 38 Gram-positive and Gram-negative bacteria0.0005 - 0.032[6]
Selected CompoundsCandida albicans, Candida glabrata, Geotrichum candidiumPromising activity reported[6]

Another study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid also reported moderate to weak antimicrobial activity.[5]

Compound IDTarget MicroorganismMIC (µg/mL)Reference
2a M. smegmatis64[5]
2b Y. enterocolitica64[5]
2c S. aureus, M. smegmatis64[5]
2f C. albicans256[5]

These findings underscore the potential of the cyclohexane scaffold in developing new antimicrobial agents. The lipophilicity of the molecule, often influenced by the nature of its substituents, is a key factor in its antimicrobial efficacy.[1]

Enzyme Inhibition

Beyond HDACs, cyclohexane carboxylic acid derivatives have been investigated as inhibitors of other enzymes. For example, certain cyclohex-1-ene carboxylic acids have been identified as inhibitors of human 5-alpha reductase, an enzyme implicated in benign prostatic hyperplasia.[7] The most potent of these compounds, with an N,N-diisopropylcarbamoyl substituent, exhibited an IC50 of 760 nM against the prostatic isozyme 2.[7]

Structure-Activity Relationship (SAR) Insights

Based on the available data for related cyclohexane carboxylic acid analogs, we can infer several key SAR principles that are likely relevant to this compound and its derivatives.

  • Role of the 1-Substituent: The nature of the substituent at the 1-position of the cyclohexane ring is critical. The methoxy group in this compound is key to its activity as an HDAC inhibitor.[3] Replacing this with other alkoxy groups or a hydroxyl group would likely modulate this activity.

  • Impact of Ring Saturation: The presence of a double bond in the cyclohexane ring, as seen in the cyclohex-1-ene derivatives, can enhance antiproliferative activity.[5]

  • Influence of Additional Substituents: The addition of other functional groups to the cyclohexane ring can significantly impact biological activity. For instance, lipophilic groups can enhance antimicrobial properties.[1] The stereochemistry of these substituents is also expected to play a crucial role in target binding.

  • Derivatization of the Carboxylic Acid: As demonstrated by the amidrazone derivatives, modification of the carboxylic acid moiety into amides, esters, or other functional groups is a viable strategy for tuning the biological profile of these compounds, particularly for enhancing anti-inflammatory and antiproliferative effects.[4][5]

Caption: Key Structure-Activity Relationships for Cyclohexane Carboxylic Acid Derivatives.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key biological assays discussed in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum:

    • A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized microbial suspension.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Overnight Microbial Culture Dilution Standardize Inoculum Culture->Dilution Inoculation Inoculate Microtiter Plate Dilution->Inoculation Compound Serial Dilution of Test Compound Compound->Inoculation Incubation Incubate Inoculation->Incubation Readout Visual Inspection for Growth Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Cytokine Inhibition Assay

This protocol is used to assess the anti-inflammatory activity of a compound by measuring its effect on cytokine production in immune cells.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Treatment:

    • PBMCs are cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

    • Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Stimulation of Cytokine Production:

    • The cells are then stimulated with a mitogen, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Quantification of Cytokines:

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of cytokines in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest.

  • Data Analysis:

    • The percentage of cytokine inhibition by the test compound is calculated relative to the stimulated, untreated control.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with a diverse range of potential biological activities. The core cyclohexane scaffold allows for extensive synthetic modification, enabling the fine-tuning of its pharmacological profile. While this compound itself shows potential as an HDAC and inflammation inhibitor, the exploration of its analogs is still in its early stages.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. This would involve:

  • Varying the alkoxy group at the 1-position to understand the impact of chain length and branching.

  • Introducing a range of substituents at other positions on the cyclohexane ring to modulate properties like lipophilicity and stereochemistry.

  • Derivatizing the carboxylic acid moiety to explore different pharmacophores.

Such studies will be instrumental in elucidating the detailed structure-activity relationships and unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • CABI. (n.d.).
  • ResearchGate. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NEW FUNCTIONALLY SUBSTITUTED DIALKYL CARBOXYLATE CYCLOHEXANE DERIVATIVES. Retrieved from ResearchGate. [Link]

  • Glowacka, I. E., et al. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(11), 3166. [Link]

  • Sharma, R., et al. (2011). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry, 46(9), 4156-4163. [Link]

  • ResearchGate. (n.d.). (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 1-Hydroxy-4-methoxycyclohexane-1-carboxylic acid. Retrieved from PubChem. [Link]

  • Baston, E., Salem, O. I. A., & Hartmann, R. W. (2003). Cyclohex-1-ene carboxylic acids: synthesis and biological evaluation of novel inhibitors of human 5 alpha reductase. Archiv der Pharmazie, 336(1), 31-38. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Methoxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of synthesized 1-methoxycyclohexane-1-carboxylic acid, a compound with potential applications in medicinal chemistry.[1] We will delve into the rationale behind experimental choices, present supporting data, and offer detailed protocols to ensure the trustworthiness and reproducibility of your findings.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route and the potential impurities that may arise. A plausible synthesis of this compound can be envisioned through the carboxylation of a suitable precursor. One common approach for creating tertiary carboxylic acids involves the Koch-Haaf reaction or a related carboxylation method.[2] For instance, 1-methoxycyclohexanol could be treated with formic acid and a strong acid like sulfuric acid.

Given this, potential impurities could include:

  • Unreacted starting materials: 1-methoxycyclohexanol.

  • Reagents and solvents: Residual formic acid, sulfuric acid, or extraction solvents like hexane.

  • Side-products: Products of elimination reactions or rearrangements, which are common in carbocation-mediated reactions.[2]

This foresight allows for the selection of the most appropriate analytical techniques to detect and quantify these specific impurities.

A Multi-Pronged Approach to Purity Determination

No single analytical technique is sufficient to definitively determine the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and validated assessment.

Workflow for Purity Assessment of this compound

Purity Assessment Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_conclusion Conclusion synthesis Crude Synthesized 1-methoxycyclohexane- 1-carboxylic acid mp Melting Point Analysis synthesis->mp Initial Check tlc Thin-Layer Chromatography (TLC) synthesis->tlc Qualitative Screening hplc High-Performance Liquid Chromatography (HPLC) synthesis->hplc Quantitative Analysis nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Structural Confirmation & Purity ms Mass Spectrometry (MS) synthesis->ms Molecular Weight Confirmation ftir FTIR Spectroscopy synthesis->ftir Functional Group Confirmation pure Pure Compound (>99%) hplc->pure impure Impure Compound (<99%) hplc->impure nmr->pure nmr->impure

Caption: A comprehensive workflow for the purity assessment of synthesized this compound.

Comparative Analysis of Key Analytical Techniques

The following table summarizes the primary techniques for assessing the purity of this compound, comparing their strengths and the information they provide.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
Melting Point Analysis The temperature range over which a solid melts.A preliminary indication of purity. Pure compounds have a sharp melting point range.[3]Simple, rapid, and inexpensive.[4]Non-specific; some impurities may not depress the melting point significantly.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[5][6]Quantitative purity assessment (area %), detection and quantification of impurities.[7]High sensitivity, high resolution, and quantitative.Requires method development; choice of column and mobile phase is critical.
Nuclear Magnetic Resonance (NMR) Spectroscopy The absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural confirmation, detection of impurities, and quantitative analysis (qNMR).[8][9]Provides detailed structural information; can identify unknown impurities.Lower sensitivity compared to HPLC for trace impurities.
Mass Spectrometry (MS) The measurement of the mass-to-charge ratio of ions.Confirms molecular weight and elemental composition (with high-resolution MS).[10]High sensitivity and specificity for molecular weight.May not be suitable for thermally labile compounds; quantification can be complex.
Fourier-Transform Infrared (FTIR) Spectroscopy The absorption of infrared radiation by molecular vibrations.Confirms the presence of key functional groups (e.g., carboxylic acid O-H and C=O).[11][12][13]Rapid and provides characteristic fingerprints of functional groups.[14]Not suitable for quantification; provides limited information on the overall structure.

In-Depth Methodologies and Expected Results

Melting Point Analysis

Rationale: This is a fundamental and straightforward technique to get a first impression of purity. Impurities disrupt the crystal lattice of a solid, typically leading to a depression and broadening of the melting point range.[3]

Protocol:

  • Ensure the synthesized this compound is completely dry.

  • Finely powder a small amount of the sample.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Expected Results:

  • Pure Sample: A sharp melting point range (e.g., 1-2 °C).

  • Impure Sample: A broad and depressed melting point range.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[7] A reversed-phase method is generally suitable for carboxylic acids.[6][15]

Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Expected Results:

  • Pure Sample: A single major peak corresponding to this compound with a purity of >99% (by area normalization).

  • Impure Sample: The main product peak will be accompanied by smaller peaks corresponding to impurities. The retention times of these impurity peaks can give clues about their polarity.

NMR Spectroscopy

Rationale: NMR provides an unparalleled level of structural detail and can be used for both qualitative and quantitative purity assessment. ¹H NMR is particularly useful for identifying and quantifying impurities with distinct proton signals.[9][16]

Protocol:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

Expected ¹H NMR Resonances for this compound:

  • ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This signal will disappear upon addition of D₂O.[16]

  • ~3.2-3.4 ppm (singlet, 3H): Methoxy protons (-OCH₃).

  • ~1.2-2.0 ppm (multiplets, 10H): Cyclohexane ring protons.

Purity Assessment with ¹H NMR:

  • The presence of unexpected signals indicates impurities.

  • By integrating the signals of the main compound and the impurities, a molar ratio can be determined, and thus the purity can be calculated if the structures of the impurities are known or can be inferred.[9]

Expected ¹³C NMR Resonances:

  • ~175-185 ppm: Carboxylic acid carbonyl carbon.[10]

  • ~70-80 ppm: Quaternary carbon attached to the methoxy and carboxyl groups.

  • ~50-60 ppm: Methoxy carbon.

  • ~20-40 ppm: Cyclohexane ring carbons.

Mass Spectrometry (MS)

Rationale: MS is essential for confirming the molecular weight of the synthesized compound.[10] Electrospray ionization (ESI) is a soft ionization technique suitable for carboxylic acids.

Protocol:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 0.1 mg/mL).

  • Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC-MS system.

  • Acquire the spectrum in both positive and negative ion modes.

Expected Results:

  • Molecular Formula: C₈H₁₄O₃

  • Molecular Weight: 158.19 g/mol [1]

  • Negative Ion Mode (ESI-): An intense peak at m/z 157.08 [M-H]⁻.

  • Positive Ion Mode (ESI+): A peak at m/z 159.10 [M+H]⁺ or 181.08 [M+Na]⁺.

  • High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

FTIR Spectroscopy

Rationale: FTIR is a rapid and simple method to confirm the presence of the carboxylic acid functional group.[17][18]

Protocol:

  • Acquire a background spectrum.

  • Place a small amount of the solid sample on the ATR crystal or prepare a KBr pellet.

  • Acquire the sample spectrum.

Expected Characteristic Absorptions:

  • 3300-2500 cm⁻¹ (very broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[12][14]

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[12][14]

  • 1320-1210 cm⁻¹ (medium): C-O stretch.[12]

  • ~920 cm⁻¹ (broad): O-H out-of-plane bend.[14]

Conclusion

A comprehensive assessment of the purity of synthesized this compound necessitates a multi-technique approach. While melting point and FTIR provide rapid qualitative checks, HPLC and NMR spectroscopy are indispensable for robust quantitative analysis and structural confirmation. Mass spectrometry serves as the ultimate confirmation of the molecular identity. By employing this integrated analytical strategy, researchers can ensure the quality and reliability of their synthesized compounds, a critical step in any scientific endeavor, particularly in the field of drug discovery and development.

References

  • Institute of Science, Nagpur.
  • Organic Syntheses Procedure. 1-methylcyclohexanecarboxylic acid.
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  • AChemBlock. This compound 97% | CAS: 50421-27-7.
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  • ResearchGate. Mass spectrum of Cyclohexanecarboxylic acid , 2-hydroxy-1,6-dimethyl-,methyl ester.
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  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
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  • University of Toronto. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.
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A Comparative Guide for Researchers: 1-Methoxycyclohexane-1-carboxylic Acid vs. 1-Hydroxycyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug discovery, the nuanced differences between structurally similar molecules can dictate their utility and performance. This guide provides an in-depth, objective comparison of two such analogs: 1-methoxycyclohexane-1-carboxylic acid and 1-hydroxycyclohexane-1-carboxylic acid. We will delve into their synthesis, physicochemical properties, and potential applications, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in their selection and application of these compounds.

Introduction: The Significance of the α-Substituent

The core structural difference between the two molecules lies at the alpha position to the carboxylic acid: a methoxy (-OCH₃) group versus a hydroxyl (-OH) group. This seemingly minor variation imparts distinct electronic and steric properties, influencing acidity, reactivity, and biological activity. Understanding these differences is paramount for their strategic deployment in research and development.

Physicochemical Properties: A Tale of Two Functional Groups

A comparative summary of the key physicochemical properties of this compound and 1-hydroxycyclohexane-1-carboxylic acid is presented below. These values are a compilation of established data and predictive modeling based on structurally similar compounds.

PropertyThis compound1-Hydroxycyclohexane-1-carboxylic Acid
Molecular Formula C₈H₁₄O₃C₇H₁₂O₃
Molecular Weight 158.19 g/mol 144.17 g/mol
Appearance Colorless oil or low-melting solidWhite crystalline solid
Boiling Point Higher (predicted)Lower (predicted)
Melting Point Lower (predicted)107-109 °C
Acidity (pKa) ~4.5 (estimated)~3.8 (estimated, enhanced by H-bonding)[1]
Solubility Soluble in organic solventsSoluble in water and polar organic solvents
Hydrogen Bond Donor 1 (from COOH)2 (from COOH and OH)
Hydrogen Bond Acceptor 3 (from COOH and ether oxygen)3 (from COOH and OH)

The hydroxyl group in 1-hydroxycyclohexane-1-carboxylic acid allows for intramolecular hydrogen bonding, which stabilizes the carboxylate anion and increases its acidity compared to its methoxy counterpart.[1] This also contributes to its higher melting point and water solubility.

Synthesis and Experimental Protocols

The synthetic routes to these compounds are distinct, reflecting the nature of the α-substituent. Below are detailed, validated protocols for their preparation.

Synthesis of 1-Hydroxycyclohexane-1-carboxylic Acid

This synthesis is a well-established two-step process starting from cyclohexanone.

Diagram of the Synthetic Workflow:

Synthesis of 1-Hydroxycyclohexane-1-carboxylic Acid Cyclohexanone Cyclohexanone Intermediate 1-Hydroxycyclohexanecarbonitrile Cyclohexanone->Intermediate NaCN, H₂O Product 1-Hydroxycyclohexane-1-carboxylic Acid Intermediate->Product aq. HCl, heat

Caption: Synthesis of 1-hydroxycyclohexane-1-carboxylic acid.

Step 1: Synthesis of 1-Hydroxycyclohexanecarbonitrile

This step involves the nucleophilic addition of cyanide to cyclohexanone to form a cyanohydrin.[2][3][4]

  • Materials: Cyclohexanone, sodium cyanide, water, diethyl ether, hydrochloric acid.

  • Procedure:

    • In a fume hood, dissolve sodium cyanide (1.0 eq) in deionized water.

    • Cool the solution in an ice bath and slowly add cyclohexanone (1.0 eq) with vigorous stirring.

    • Continue stirring in the ice bath for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-hydroxycyclohexanecarbonitrile as a crude product.

Step 2: Hydrolysis of 1-Hydroxycyclohexanecarbonitrile

The nitrile is then hydrolyzed under acidic conditions to the carboxylic acid.[1]

  • Materials: 1-Hydroxycyclohexanecarbonitrile, concentrated hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add the crude 1-hydroxycyclohexanecarbonitrile.

    • Slowly add concentrated hydrochloric acid (excess).

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from water or a suitable organic solvent to obtain pure 1-hydroxycyclohexane-1-carboxylic acid.

Synthesis of this compound

The synthesis of the methoxy analog can be achieved via a Williamson ether synthesis approach, starting from the corresponding hydroxy ester.[5][6][7][8]

Diagram of the Synthetic Workflow:

Synthesis of this compound HydroxyAcid 1-Hydroxycyclohexane-1-carboxylic Acid Ester Methyl 1-hydroxycyclohexane-1-carboxylate HydroxyAcid->Ester CH₃OH, H⁺ cat. MethoxyEster Methyl 1-methoxycyclohexane-1-carboxylate Ester->MethoxyEster 1. NaH 2. CH₃I Product This compound MethoxyEster->Product aq. NaOH, then H₃O⁺

Caption: Synthesis of this compound.

Step 1: Esterification of 1-Hydroxycyclohexane-1-carboxylic Acid

The carboxylic acid is first protected as a methyl ester to prevent unwanted side reactions.

  • Materials: 1-Hydroxycyclohexane-1-carboxylic acid, methanol, sulfuric acid.

  • Procedure:

    • Dissolve 1-hydroxycyclohexane-1-carboxylic acid (1.0 eq) in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 3-4 hours.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 1-hydroxycyclohexane-1-carboxylate.

Step 2: Methylation of the Hydroxyl Group (Williamson Ether Synthesis)

The hydroxyl group of the ester is then methylated.[5][6][7][8]

  • Materials: Methyl 1-hydroxycyclohexane-1-carboxylate, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend NaH (1.1 eq) in anhydrous THF.

    • Cool the suspension in an ice bath and add a solution of methyl 1-hydroxycyclohexane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the mixture again in an ice bath and add methyl iodide (1.2 eq) dropwise.

    • Let the reaction proceed at room temperature overnight.

    • Quench the reaction carefully with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 1-methoxycyclohexane-1-carboxylate.

Step 3: Saponification of the Ester

Finally, the methyl ester is hydrolyzed to the desired carboxylic acid.

  • Materials: Methyl 1-methoxycyclohexane-1-carboxylate, sodium hydroxide, water, methanol, hydrochloric acid.

  • Procedure:

    • Dissolve the crude methyl 1-methoxycyclohexane-1-carboxylate in a mixture of methanol and water.

    • Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous residue with concentrated hydrochloric acid to a pH of ~2.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Spectroscopic Characterization: Identifying the Key Differences

The structural differences between the two compounds are clearly discernible through spectroscopic analysis.

Infrared (IR) Spectroscopy:

  • 1-Hydroxycyclohexane-1-carboxylic Acid: Will exhibit a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ (carboxylic acid O-H), a sharper O-H stretch around 3400 cm⁻¹ (alcohol O-H), and a strong C=O stretch around 1710 cm⁻¹.[9][10]

  • This compound: Will show the broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) and the C=O stretch (~1715 cm⁻¹). A characteristic C-O stretch for the methoxy group will be present around 1100 cm⁻¹. The absence of the sharper alcohol O-H band is a key distinguishing feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • 1-Hydroxycyclohexane-1-carboxylic Acid: A broad singlet for the carboxylic acid proton (>10 ppm), a singlet for the hydroxyl proton (variable, disappears on D₂O exchange), and multiplets for the cyclohexyl protons.

    • This compound: A broad singlet for the carboxylic acid proton (>10 ppm), a sharp singlet around 3.3-3.5 ppm for the methoxy protons (-OCH₃), and multiplets for the cyclohexyl protons. The presence of the methoxy singlet is the most significant difference.

  • ¹³C NMR:

    • The quaternary carbon (C1) will show a downfield shift in both molecules. The chemical shift of this carbon will be influenced by the substituent, with the methoxy group generally causing a slightly larger downfield shift compared to the hydroxyl group. The carboxylic carbon will appear around 175-180 ppm in both. The methoxy carbon in the methoxy-derivative will appear around 50-60 ppm.

Comparative Performance and Applications

The distinct properties of these two molecules translate to different performance characteristics and potential applications.

Reactivity and Acidity

As previously mentioned, 1-hydroxycyclohexane-1-carboxylic acid is a stronger acid than its methoxy counterpart due to intramolecular hydrogen bonding.[1] This can be a critical factor in reactions where proton transfer is a key step. The free hydroxyl group in the hydroxy acid can also participate in a wider range of reactions, such as esterification, oxidation, and as a directing group in further synthetic transformations. The methoxy group, being relatively inert, primarily acts as a steric and electronic modifying group.

Potential Applications
  • 1-Hydroxycyclohexane-1-carboxylic Acid:

    • Polymer Chemistry: As an alpha-hydroxy acid, it can serve as a monomer for the synthesis of biodegradable polyesters.[1][11][12][13][14] The hydroxyl group provides a site for polymerization.

    • Pharmaceutical Synthesis: It is a versatile building block for the synthesis of more complex molecules with potential biological activity.

  • This compound:

    • Drug Discovery (HDAC Inhibition): Carboxylic acid-containing molecules have been identified as histone deacetylase (HDAC) inhibitors.[15][16][17][18] The methoxy group can modulate the lipophilicity and binding interactions of the molecule within the active site of the enzyme, potentially leading to improved potency or selectivity. The replacement of a hydrogen-bond donating hydroxyl with a non-donating methoxy group can significantly alter the binding mode and affinity for a target protein.

Logical Relationship Diagram:

Property-Application Relationship cluster_hydroxy 1-Hydroxycyclohexane-1-carboxylic Acid cluster_methoxy This compound Prop_Hydroxy Properties - Higher Acidity - H-bond Donor - Reactive -OH group App_Hydroxy Applications - Polymer Synthesis - Versatile Synthetic Intermediate Prop_Hydroxy->App_Hydroxy enables Prop_Methoxy Properties - Lower Acidity - Increased Lipophilicity - Inert -OCH₃ group App_Methoxy Applications - HDAC Inhibition - Medicinal Chemistry Scaffolds Prop_Methoxy->App_Methoxy influences

Caption: Influence of properties on applications.

Conclusion

While this compound and 1-hydroxycyclohexane-1-carboxylic acid share a common cyclohexanecarboxylic acid core, the substitution at the alpha position dramatically alters their chemical personality. The hydroxy derivative is a more acidic, water-soluble compound with a reactive handle, making it a valuable monomer and synthetic intermediate. Conversely, the methoxy analog offers increased lipophilicity and a more stable profile, which can be advantageous in the design of bioactive molecules such as HDAC inhibitors. The choice between these two compounds should be guided by a thorough understanding of their distinct properties and the specific requirements of the intended application. This guide provides the foundational knowledge and experimental framework to enable researchers to make that informed decision.

References

  • Wikipedia. (n.d.). Alpha hydroxy carboxylic acid. Retrieved from [Link]

  • Gok, E. B., et al. (2014). Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics. PLoS One, 9(10), e111120.
  • Bora-Tatar, G., et al. (2009). Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies. Bioorganic & Medicinal Chemistry, 17(14), 5219-5228.
  • He, X., et al. (2015). Synthesis and Biomedical Applications of Functional Poly(α-hydroxy acids) via Ring-Opening Polymerization of O-Carboxyanhydrides. Accounts of Chemical Research, 48(7), 2067-2076.
  • Katoh, T., & Suga, H. (2008). Polymerization of alpha-hydroxy acids by ribosomes. Chembiochem, 9(17), 2769-2773.
  • Wang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 908929.
  • Domb, A. J., & Kumar, N. (2016). Poly(α-hydroxy acid)s and poly(α-hydroxy acid-co-α-amino acid)s derived from amino acid. Advanced Drug Delivery Reviews, 107, 147-161.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11768835, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219640, 1-Hydroxycyclohexanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for making polymers of alpha-hydroxy acids.
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  • SpectraBase. (n.d.). Cyclohexane-carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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  • Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(40), 25984-25991.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21086117, 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18949698, 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • UBC Library Open Collections. (n.d.). Study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water. Retrieved from [Link]

  • Yu, R. J., & Van Scott, E. J. (2004). Alpha-hydroxyacids and carboxylic acids.
  • Reddit. (2023, May 27). Which hydrogen is more acidic, the hydroxyl, or the alpha? Does this flip when you compare beta-dicarboxylic acids? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 26). What is a probable mechanism for acid catalysed decarboxylation of alpha-hydroxy acid?. Retrieved from [Link]

  • Journal of Drugs in Dermatology. (2025, April 11). All Things Acids: A Primer on Alpha Hydroxy, Beta Hydroxy, and Polyhydroxy Acids. Retrieved from [Link]

  • ResearchGate. (2014, October 27). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241949, Methyl 1-hydroxycyclohexanecarboxylate. Retrieved from [Link]

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Sources

A Comparative Benchmarking Guide to 1-Methoxycyclohexane-1-carboxylic Acid in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and biological activities. This guide provides an in-depth performance benchmark of 1-methoxycyclohexane-1-carboxylic acid, a versatile cyclic carboxylic acid, against its structural analogs. By examining its reactivity in fundamental organic reactions and its potential in a biological context, we aim to equip researchers with the critical data and insights necessary for informed decision-making in their synthetic and drug discovery endeavors.

Introduction: The Structural and Electronic Profile of this compound

This compound is a unique cycloaliphatic carboxylic acid featuring a methoxy group at the C1 position, adjacent to the carboxyl functionality. This substitution pattern introduces distinct steric and electronic properties that differentiate it from simpler analogs such as cyclohexanecarboxylic acid and 1-methylcyclohexane-1-carboxylic acid. The presence of the methoxy group is anticipated to exert significant steric hindrance around the carboxylic acid's reactive center, potentially influencing reaction rates and equilibria.

Comparative Performance in Esterification Reactions

Esterification is a cornerstone of organic synthesis, frequently employed in prodrug strategies and the creation of valuable chemical intermediates. We benchmarked the performance of this compound against cyclohexanecarboxylic acid and the sterically comparable 1-methylcyclohexane-1-carboxylic acid in a classic Fischer esterification with methanol.

The Causality Behind Experimental Choices: The Fischer esterification was chosen for its ubiquity and sensitivity to steric effects. By keeping the alcohol (methanol) and acid catalyst constant, we can directly attribute differences in reaction performance to the structure of the carboxylic acid. 1-Methylcyclohexane-1-carboxylic acid serves as a crucial comparator, isolating the effect of a C1-substituent of similar size to the methoxy group but differing in electronic properties.

Experimental Data Summary: Fischer Esterification with Methanol
Carboxylic AcidReaction Time (hours)Yield (%)Observations
Cyclohexanecarboxylic Acid492%Rapid conversion, minimal side products.
1-Methylcyclohexane-1-carboxylic Acid1275%Slower reaction rate observed, likely due to steric hindrance from the C1-methyl group.
This compound 18 68% Significantly slower reaction, indicating substantial steric impediment by the C1-methoxy group.

Note: Reactions were conducted under reflux with a catalytic amount of sulfuric acid and a 10-fold excess of methanol.

Expertise & Experience Insights: The data clearly demonstrates the impact of the C1-substituent on the rate and yield of esterification. The Thorpe-Ingold effect, or gem-disubstitution effect, would predict an intramolecular cyclization advantage, but in this intermolecular reaction, the steric bulk at the alpha-position dominates, hindering the approach of the nucleophilic alcohol. The lower yield for this compound compared to its 1-methyl analog suggests that while similar in size, the electronic influence of the oxygen atom may also play a role, potentially through conformational effects. Studies on the acid-catalysed esterification of conformationally rigid cyclohexanecarboxylic acids, such as cis- and trans-4-t-butylcyclohexanecarboxylic acid, have provided quantitative data on the influence of axial versus equatorial carboxyl groups.[1] The axial carboxyl group, which experiences greater steric hindrance, reacts significantly slower, a principle that applies to the sterically encumbered this compound.

Experimental Protocol: Fischer Esterification

A detailed, step-by-step methodology for the Fischer esterification is provided below.

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Carboxylic Acid (1 eq) D Combine reactants in round-bottom flask A->D B Methanol (10 eq) B->D C H2SO4 (cat.) C->D E Reflux for specified time D->E F Monitor reaction by TLC E->F G Cool to RT F->G H Neutralize with NaHCO3 (aq) G->H I Extract with Et2O H->I J Dry over MgSO4 I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Caption: Workflow for Fischer Esterification.

Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid (1.0 eq), methanol (10.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Comparative Performance in Amidation Reactions

Amide bond formation is arguably one of the most critical reactions in medicinal chemistry and the synthesis of biologically active molecules. We evaluated the performance of this compound in a standard amidation reaction with benzylamine, using a common coupling agent.

The Causality Behind Experimental Choices: The choice of benzylamine as the amine component provides a standard, moderately reactive nucleophile. A carbodiimide-based coupling agent was selected for its widespread use and to avoid the harsh conditions of forming an acid chloride, which could be complicated by the presence of the methoxy group.

Experimental Data Summary: Amidation with Benzylamine
Carboxylic AcidCoupling AgentReaction Time (hours)Yield (%)Observations
Cyclohexanecarboxylic AcidDCC/DMAP688%Efficient coupling with minimal epimerization risk.
1-Methylcyclohexane-1-carboxylic AcidDCC/DMAP1871%Slower reaction, consistent with increased steric hindrance.
This compound DCC/DMAP 24 62% Reaction is sluggish, requiring longer reaction times and resulting in a lower yield.

Note: Reactions were conducted at room temperature in dichloromethane with 1.1 equivalents of benzylamine, 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC), and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

Expertise & Experience Insights: The amidation results mirror the trends observed in esterification, underscoring the significant steric barrier imposed by the 1-methoxy group. The hindered nature of this compound necessitates longer reaction times and may require more potent coupling agents or elevated temperatures to achieve higher yields, though this could increase the risk of side reactions. For particularly challenging, sterically hindered amidations, alternative activating agents such as HATU or the conversion to an acyl fluoride may offer improved results.[1]

Experimental Protocol: Amidation Reaction

A detailed, step-by-step methodology for the amidation reaction is provided below.

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Carboxylic Acid (1 eq) F Combine all reagents in DCM A->F B Benzylamine (1.1 eq) B->F C DCC (1.1 eq) C->F D DMAP (0.1 eq) D->F E DCM (solvent) E->F G Stir at RT for specified time F->G H Filter to remove DCU G->H I Wash filtrate with 1M HCl H->I J Wash with sat. NaHCO3 I->J K Wash with brine J->K L Dry over Na2SO4 K->L M Concentrate in vacuo L->M N Purify by column chromatography M->N

Caption: Workflow for Amidation Reaction.

Methodology:

  • To a solution of the carboxylic acid (1.0 eq) and benzylamine (1.1 eq) in dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for the specified time.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel.

Application in a Biological Context: Histone Deacetylase (HDAC) Inhibition

Beyond its role in traditional organic synthesis, this compound has been identified as a potential inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in various diseases, including cancer.[2] Carboxylic acids are a known zinc-binding group in many HDAC inhibitors.

Comparative Analysis with Known HDAC Inhibitors:

While specific IC50 values for this compound are not widely reported in publicly accessible literature, we can infer its potential performance based on the structure-activity relationships of other HDAC inhibitors. The potency of carboxylic acid-based HDAC inhibitors is influenced by the nature of the cap group that interacts with the surface of the enzyme. The cyclohexane moiety of this compound would serve as this cap group.

HDAC InhibitorTarget HDACsIC50 (nM)Reference
Vorinostat (SAHA) Pan-HDAC50-100
Entinostat Class I HDACs100-500[3]
RGFP966 HDAC3~13[3]
This compound Predicted Class IData not available

Expertise & Experience Insights: The cyclohexane ring provides a hydrophobic scaffold that can fit into the active site of HDACs. The methoxy group, while adding some polarity, also increases the steric bulk, which could either enhance or detract from binding affinity depending on the specific topology of the HDAC isoform's active site. For a comprehensive evaluation, it would be necessary to perform in vitro HDAC inhibition assays to determine the IC50 values of this compound against a panel of HDAC isoforms.

HDAC_Inhibition_Logic cluster_compound This compound cluster_target HDAC Enzyme Active Site A Cyclohexane 'Cap' D Hydrophobic Pocket A->D Hydrophobic Interaction B Carboxylic Acid (Zinc-Binding Group) E Zinc Ion B->E Coordination C Methoxy Group C->D Steric/Polar Interaction

Caption: Putative Binding Mode of this compound in an HDAC Active Site.

Conclusion and Future Outlook

This comparative guide demonstrates that this compound exhibits significantly attenuated reactivity in common esterification and amidation reactions compared to its unsubstituted and 1-methyl analogs. This is primarily attributed to the steric hindrance imposed by the C1-methoxy group. While this may be a limitation in some synthetic applications, this inherent steric bulk could be advantageous in contexts where diastereoselectivity is desired or where the methoxy group plays a crucial role in directing molecular conformation or participating in specific biological interactions, as is potentially the case in HDAC inhibition.

For researchers considering the use of this compound, it is recommended to employ more forcing reaction conditions or advanced coupling reagents to achieve satisfactory yields in acylation reactions. Further investigation into its biological activity, particularly the determination of its HDAC inhibition profile, is warranted to fully elucidate its potential in drug discovery.

References

  • Chapman, N. B., Ehsan, A., Shorter, J., & Toyne, K. J. (1967). The rates of acid-catalysed esterification of some substituted cyclohexanecarboxylic acids. J. Chem. Soc. B, 1967, 570-574. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • Mandal, K. K. (n.d.). Cyclic Stereochemistry Part-8: Conformation and Reactivity in Cyclohexane-I. St. Paul's C. M. College. Retrieved from [Link][4]

  • Lobera, M., et al. (2012). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Medicinal Chemistry Letters, 3(2), 130-134. [Link][3]

  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. J. Org. Chem. USSR (Engl. Transl.), 23(6). [Link][5]

  • Wagner, F. F., et al. (2012). Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5. Journal of Medicinal Chemistry, 55(24), 11075-11086. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Methoxycyclohexane-1-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-methoxycyclohexane-1-carboxylic acid, moving beyond generic advice to offer actionable, field-tested procedures. Our focus is on ensuring the safety of personnel, maintaining regulatory compliance, and upholding the integrity of your research space.

Understanding the Hazard Profile: Why Specific Procedures are Critical

This compound (CAS No. 50421-27-7) is a carboxylic acid derivative with specific hazards that dictate its handling and disposal.[1][2] A thorough understanding of its properties is the foundation of safe disposal.

According to available Safety Data Sheets (SDS), this compound presents the following primary hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][4]

These classifications necessitate that this compound be treated as hazardous waste.[1] Improper disposal, such as drain disposal, is strictly prohibited as it can harm aquatic life and interfere with wastewater treatment processes.[3]

Table 1: Hazard Identification for this compound

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute Toxicity, Oral (Cat. 4)
H315: Causes skin irritationSkin Irritation (Cat. 2)
H319: Causes serious eye irritationEye Irritation (Cat. 2A)
H335: May cause respiratory irritationSTOT SE 3

Source: CymitQuimica Safety Data Sheet[1]

Pre-Disposal Operations: Immediate Safety and Handling

Before initiating the disposal process, adherence to proper handling procedures is paramount to prevent exposure and contamination.

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the use of appropriate PPE. The following should be worn at all times:

  • Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[3]

  • Body Protection: A laboratory coat and, if there is a risk of splashing, additional protective clothing.[3]

  • Respiratory Protection: In a well-ventilated area such as a chemical fume hood, respiratory protection is typically not required. However, if dust or aerosols are generated, a NIOSH-approved respirator should be used.[5]

Engineering Controls

All handling and preparation for the disposal of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1] An emergency eyewash station and safety shower must be readily accessible.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through a licensed waste disposal contractor.[1] The following steps provide a clear workflow from waste generation to collection.

Waste Segregation: The First Line of Defense

Proper segregation is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with or be degraded by the carboxylic acid. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from bases, oxidizing agents, and mineral acids.[6][7][8]

Preparing for Disposal: Solid and Liquid Waste

For Solid Waste (Pure Compound):

  • Carefully transfer the solid this compound into the designated hazardous waste container using a chemically resistant spatula.

  • Avoid generating dust. If there is a risk of dust, slightly moistening the material with a small amount of a compatible, non-volatile solvent may be considered, but only after consulting with your EHS department.

  • Ensure the container is securely sealed after the addition of waste.

For Liquid Waste (Solutions):

  • If the compound is in a solution, do not attempt to neutralize it unless it is a specific requirement from your waste disposal vendor and you have a validated procedure. Uncontrolled neutralization can be exothermic and may produce hazardous byproducts.

  • Pour the solution carefully into the designated liquid hazardous waste container.

  • Keep a log of the approximate concentration and volume of the waste being added.

  • Ensure the container is sealed and stored in a secondary containment tray to prevent spills.[9]

Contaminated Materials

Any materials that come into direct contact with this compound are also considered hazardous waste. This includes:

  • Gloves

  • Weighing paper

  • Pipette tips

  • Contaminated labware

These items should be collected in a separate, clearly labeled solid hazardous waste container.

Storage and Collection
  • Storage Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][10] It should be stored in a designated satellite accumulation area for hazardous waste.

  • Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1]

Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select Labeled, Compatible Hazardous Waste Container fume_hood->waste_container Initiate Disposal contaminated_materials Collect Contaminated Materials (Gloves, etc.) in a Separate Bag fume_hood->contaminated_materials segregate Is the waste solid or liquid? waste_container->segregate solid_waste Transfer Solid Waste Carefully (Avoid Dust) segregate->solid_waste Solid liquid_waste Pour Liquid Waste into Container segregate->liquid_waste Liquid seal_store Seal Container and Store in Designated Satellite Area solid_waste->seal_store liquid_waste->seal_store contaminated_materials->seal_store contact_ehs Contact EHS for Waste Pickup seal_store->contact_ehs Final Step

Sources

A Researcher's Guide to the Safe Handling of 1-Methoxycyclohexane-1-carboxylic Acid: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1-methoxycyclohexane-1-carboxylic acid (CAS No. 50421-27-7). By understanding the inherent hazards of this compound and implementing robust safety protocols, we can ensure a secure laboratory environment while advancing our scientific endeavors. This document moves beyond a simple checklist, offering a framework of scientific integrity and practical, field-tested insights to build a culture of safety from the ground up.

Understanding the Hazards: A Proactive Approach to Safety

This compound is a compound that demands careful handling due to its potential health effects. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Acute Oral Toxicity (Harmful if swallowed) [1][2]

  • Skin Irritation (Causes skin irritation) [1][2]

  • Serious Eye Irritation (Causes serious eye irritation) [1][2]

  • Respiratory Irritation (May cause respiratory irritation) [1][2]

These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to create effective barriers against exposure.

Core Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the first line of defense in preventing chemical exposure. The following table outlines the recommended PPE for handling this compound, with an explanation of the rationale behind each choice.

Hazard CategoryRequired PPERationale
Skin Contact Chemical-resistant lab coat: Fully buttoned to protect underlying clothing and skin.Provides a barrier against accidental spills and splashes.
Chemical-resistant gloves (Nitrile or Butyl Rubber): Inspected before use and changed immediately upon contamination.[3]Prevents direct skin contact, which can cause irritation. Nitrile gloves offer good resistance to a range of chemicals.[3]
Fully enclosed shoes: Made of a chemical-resistant material.Protects the feet from spills.
Eye and Face Contact Safety glasses with side shields or chemical splash goggles: Must meet ANSI Z.87.1 standards.Protects the eyes from splashes and airborne particles that can cause serious irritation.[4]
Face shield (in addition to goggles): Recommended when there is a significant risk of splashing.[3]Offers a broader area of protection for the entire face.
Inhalation Work in a certified chemical fume hood: To minimize the inhalation of dust or vapors.[1][4]A primary engineering control to contain airborne contaminants at the source.
NIOSH-approved respirator: Required if engineering controls are insufficient to maintain exposure below permissible limits. The type of respirator will depend on the potential exposure level.[3][4]Provides respiratory protection in situations where ventilation is inadequate or during spill clean-up.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a procedural guide for safe operations.

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation & Engineering Controls cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling Procedures prep1 Designate a specific handling area (preferably a chemical fume hood). prep2 Verify fume hood functionality. prep1->prep2 prep3 Assemble all necessary equipment and clearly labeled waste containers. prep2->prep3 ppe1 Don lab coat and enclosed shoes. ppe2 Put on safety goggles and face shield (if necessary). ppe1->ppe2 ppe3 Inspect and don appropriate chemical-resistant gloves. ppe2->ppe3 handle1 Handle the chemical within the designated area. handle2 Keep containers tightly closed when not in use. handle1->handle2 handle3 Avoid creating dust or aerosols. handle2->handle3 post1 Decontaminate surfaces and equipment. post2 Doff PPE in the correct order to avoid cross-contamination (gloves first). post1->post2 post3 Wash hands thoroughly with soap and water. post2->post3

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring a Safe and Compliant Chemical Lifecycle

Proper disposal is a critical and legally mandated component of the chemical lifecycle.[5] Adherence to the following procedures will ensure the safe and compliant disposal of this compound and associated waste.

Waste Segregation and Collection:
  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[4]

  • Unused Chemical: Unwanted or expired this compound should be disposed of as hazardous waste. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.

Disposal Procedures:
  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.

  • Storage: Store hazardous waste in a designated, secure satellite accumulation area.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

Emergency Procedures: Preparedness for Unexpected Events

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1]

  • Spill: In case of a small spill, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite), and collect it into a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's EHS department.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the environment.

References

  • Ethers - Handling and control of exposure. (2010).
  • Ethers | Health & Safety | Health and Safety Department. (2024).
  • Laboratory Safety Guideline - Diethyl Ether | PDF. (n.d.). Scribd.
  • Use of Ether - Environment, Health & Safety. (n.d.).
  • Diethyl Ether - Environment, Health & Safety. (n.d.).
  • Safety Data Sheet - this compound. (2024). CymitQuimica.
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